molecular formula C5H11NaO3 B116614 Sodium trimethylacetate hydrate CAS No. 143174-36-1

Sodium trimethylacetate hydrate

Cat. No.: B116614
CAS No.: 143174-36-1
M. Wt: 142.13 g/mol
InChI Key: OXKVPNMBQUHJHF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium trimethylacetate hydrate, also known as sodium pivalate, serves as a critical reagent in the self-assembly of sophisticated supramolecular coordination complexes. Its primary research value lies in its role as a bridging carboxylate ligand in inorganic and materials chemistry. For instance, it is successfully employed in the synthesis of heterotrimetallic 12-metallacrown-4 complexes, where it functions as a key structural component tethering central lanthanide ions, such as Erbium (Er³⁺), to a manganese-based metallacrown ring . The bulky trimethylacetate (pivalate) anion contributes to the stability of these architectures and allows for systematic variation of the complex's physical and chemical properties, enabling tailored molecular design . This capacity for facile ligand substitution makes this compound a versatile building block for exploring molecular magnetism, photophysical properties, and host-guest chemistry in designed polymetallic systems . Furthermore, its utility extends to general organic synthesis as a source of the pivalate anion, where its steric bulk can be utilized to influence reaction pathways and outcomes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2,2-dimethylpropanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2.Na.H2O/c1-5(2,3)4(6)7;;/h1-3H3,(H,6,7);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKVPNMBQUHJHF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635414
Record name Sodium 2,2-dimethylpropanoate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143174-36-1
Record name Sodium 2,2-dimethylpropanoate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium trimethylacetate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Sodium Trimethylacetate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium trimethylacetate, also known as sodium pivalate, is the sodium salt of pivalic acid. It is an organic compound that, in its hydrated form, is utilized in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and experimental applications of sodium trimethylacetate hydrate, with a focus on quantitative data and detailed methodologies.

Chemical Structure and Properties

This compound is the hydrated form of the sodium salt of 2,2-dimethylpropanoic acid. The central feature of the pivalate anion is a quaternary carbon atom bonded to three methyl groups and a carboxylate group. This bulky tert-butyl group imparts specific steric and electronic properties that influence its reactivity and applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Synonyms Sodium pivalate hydrate, Trimethylacetic acid sodium salt hydrate, Sodium 2,2-dimethylpropanoate hydrate[1][2][3]
CAS Number 143174-36-1[1][3][4]
Molecular Formula C₅H₉NaO₂·xH₂O[3]
Molecular Weight 124.11 g/mol (anhydrous basis)
Appearance White to almost white crystalline powder[1]
Purity >98.0%
Storage Temperature Room temperature, in a cool and dark place (<15°C recommended)

Note: The exact number of water molecules (x) in the hydrated form can vary.

Synthesis of Sodium Trimethylacetate

A common method for the preparation of sodium trimethylacetate (sodium pivalate) involves the neutralization of pivalic acid with a sodium base.[5]

Experimental Protocol: Synthesis of Sodium Pivalate

Materials:

  • Pivalic acid

  • Sodium hydroxide (1 equivalent)

  • Methanol (refluxing)

  • Diethyl ether (Et₂O)

Procedure:

  • Pivalic acid is dissolved in methanol.

  • One equivalent of sodium hydroxide is added to the solution.

  • The mixture is stirred and heated to reflux for 3 hours.

  • After cooling, the resulting solid precipitate is collected.

  • The solid is washed with a mixture of diethyl ether and methanol (99:1 v/v).

  • The final product is dried under vacuum.[5]

Applications in Organic Synthesis

Sodium pivalate and related pivalic acid derivatives are frequently employed as additives in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The pivalate anion can act as a ligand or a base, facilitating key steps in the catalytic cycle.[6]

Experimental Protocol: Carbonylative Suzuki-Miyaura Reaction

The following is a representative protocol for a carbonylative Suzuki-Miyaura reaction where pivalic acid (which would be deprotonated to the pivalate anion under basic conditions) is used to suppress undesired side reactions.

Materials:

  • Aryl iodide

  • Arylboronic acid

  • Palladium catalyst (e.g., generated in situ from a palladium source)

  • Pivalic acid (tBuCO₂H)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., PEG-400)

  • Carbon monoxide (CO) atmosphere

Procedure:

  • To a reaction vessel, add the aryl iodide, arylboronic acid, palladium source, and pivalic acid.

  • The vessel is flushed with carbon monoxide.

  • The solvent and base are added.

  • The reaction mixture is stirred at room temperature under a CO atmosphere until the reaction is complete (monitored by TLC or GC).

  • Upon completion, the product is extracted and purified by standard methods (e.g., column chromatography).[6]

Logical Workflow for a Carbonylative Suzuki-Miyaura Reaction

G cluster_reactants Reactants and Catalysts cluster_reaction Reaction Steps cluster_products Products Aryl_Iodide Aryl Iodide Reaction_Setup Reaction Setup in Solvent Aryl_Iodide->Reaction_Setup Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Setup Pd_Catalyst Palladium Catalyst Pd_Catalyst->Reaction_Setup Pivalic_Acid Pivalic Acid Pivalic_Acid->Reaction_Setup Base Base Base->Reaction_Setup CO Carbon Monoxide CO->Reaction_Setup Carbonylation Carbonylative Coupling Reaction_Setup->Carbonylation Workup Aqueous Workup and Extraction Carbonylation->Workup Purification Purification (e.g., Chromatography) Workup->Purification Biaryl_Ketone Biaryl Ketone (Product) Purification->Biaryl_Ketone G Sodium_Pivalate Sodium Pivalate Administration Carnitine_Depletion Decreased Myocardial Carnitine Sodium_Pivalate->Carnitine_Depletion Enzyme_Inhibition Reduced Enzyme Activity Carnitine_Depletion->Enzyme_Inhibition CrAT Carnitine Acetyltransferase (CrAT) Enzyme_Inhibition->CrAT CPT1 Carnitine Palmitoyltransferase I (CPT I) Enzyme_Inhibition->CPT1 Mito_Respiration Impaired Mitochondrial Respiration (with Pyruvate/Malate) Enzyme_Inhibition->Mito_Respiration Cardiac_Function No Significant Change in Cardiac Function or Infarct Size Mito_Respiration->Cardiac_Function

References

An In-depth Technical Guide to the Physical Properties of Sodium Pivalate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium pivalate, the sodium salt of pivalic acid (also known as 2,2-dimethylpropanoic acid), is a chemical compound of increasing interest in various scientific fields. In its hydrated form, it finds applications as a reagent in organic synthesis, notably as a base or additive in cross-coupling reactions, and as a buffering agent in pharmaceutical formulations.[1][2][3] A thorough understanding of its physical properties is crucial for its effective application and for the development of robust and reproducible experimental protocols.

This technical guide provides a comprehensive overview of the known physical properties of sodium pivalate hydrate. It includes quantitative data presented in a structured format, detailed experimental protocols for the determination of key physical characteristics, and visualizations of its synthesis and applications.

Core Physical Properties

The physical characteristics of sodium pivalate hydrate are summarized below. It is important to note that the degree of hydration (the 'x' in the molecular formula) can influence these properties. The monohydrate is a common form.

Quantitative Data Summary
PropertyValueNotes
Molecular Formula C₅H₉NaO₂·xH₂OThe anhydrous form is C₅H₉NaO₂.[4] A common hydrated form is the monohydrate, C₅H₁₁NaO₃.[2][5]
Molecular Weight 124.11 g/mol (Anhydrous)[6]For the monohydrate (x=1), the molecular weight is approximately 142.13 g/mol .[7]
Appearance White to almost white crystalline powder or solid.[3][8]May also appear as colorless crystals.[3]
Melting Point 315 °C (Anhydrous)[4][9]A specific melting point for the hydrate is not readily available in the cited literature. A safety data sheet for the hydrate states "No data available".[10]
Boiling Point 100-102 °C at 10 Torr (Anhydrous)[4][9]This is likely a decomposition temperature under vacuum rather than a true boiling point for the salt. A safety data sheet for the hydrate states "No data available".[10]
Solubility Soluble in water.[2][8] Soluble in some organic solvents like alcohols and ethers.[8]A predicted water solubility for the anhydrous form is 4.21 mg/mL.
Hygroscopic Nature Known to be hygroscopic, meaning it can absorb moisture from the atmosphere.[2]

Experimental Protocols

Detailed methodologies for the synthesis of sodium pivalate and the determination of its key physical properties are provided below.

Synthesis of Sodium Pivalate

A common method for the preparation of sodium pivalate is through the neutralization of pivalic acid with a sodium base.[8]

Procedure:

  • In a suitable reaction vessel, dissolve pivalic acid in methanol.

  • Add one equivalent of sodium hydroxide, also dissolved in methanol, to the pivalic acid solution while stirring.

  • The reaction mixture is then refluxed for a period of 3 hours.[11]

  • Upon cooling, the sodium pivalate will precipitate out of the solution.

  • The resulting solid is collected by filtration and washed with a mixture of diethyl ether and methanol (e.g., 99:1 v/v) to remove any unreacted starting materials or impurities.[11]

  • The purified sodium pivalate is then dried under vacuum to remove residual solvents.[11]

Determination of Water of Hydration

The number of water molecules per formula unit of sodium pivalate can be determined gravimetrically.

Procedure:

  • Accurately weigh a clean, dry crucible with its lid.

  • Add a known mass of the sodium pivalate hydrate sample to the crucible and record the total mass.

  • Place the crucible on a clay triangle supported by a ring stand.

  • Gently heat the crucible with a Bunsen burner, with the lid slightly ajar to allow water vapor to escape.

  • After an initial period of gentle heating, increase the heat to ensure all water of hydration is driven off.

  • Allow the crucible and its contents to cool to room temperature in a desiccator to prevent reabsorption of moisture.

  • Weigh the cooled crucible, lid, and anhydrous sodium pivalate.

  • The difference in mass before and after heating corresponds to the mass of water lost.

  • From the mass of water and the mass of the anhydrous salt, the molar ratio of water to anhydrous sodium pivalate can be calculated, thus determining the formula of the hydrate.

Determination of Solubility

The solubility of sodium pivalate hydrate in water can be determined by preparing a saturated solution.

Procedure:

  • Add an excess amount of sodium pivalate hydrate to a known volume of deionized water in a flask.

  • Stir the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.

  • Once saturated, allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant.

  • Evaporate the solvent from the withdrawn sample and accurately weigh the remaining solid residue.

  • The solubility can then be expressed in terms of grams of solute per 100 mL of solvent at the specified temperature.

Thermal Analysis (TGA/DSC)

Procedure:

  • Calibrate the TGA and DSC instruments according to the manufacturer's instructions.

  • Place a small, accurately weighed sample of sodium pivalate hydrate into an appropriate sample pan (e.g., aluminum or platinum).

  • Place the sample pan and a reference pan in the instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass loss as a function of temperature (TGA) and the heat flow into or out of the sample relative to the reference (DSC).

  • The TGA curve will show mass loss steps corresponding to dehydration and decomposition. The DSC curve will show endothermic or exothermic peaks associated with these events, as well as melting.

Visualizations

The following diagrams illustrate the synthesis of sodium pivalate and its applications.

Synthesis_of_Sodium_Pivalate Pivalic Acid Pivalic Acid Reaction Mixture Reaction Mixture Pivalic Acid->Reaction Mixture Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Reaction Mixture Methanol (solvent) Methanol (solvent) Methanol (solvent)->Reaction Mixture Reflux (3h) Reflux (3h) Reaction Mixture->Reflux (3h) Precipitation Precipitation Reflux (3h)->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Drying (vacuum) Drying (vacuum) Filtration & Washing->Drying (vacuum) Sodium Pivalate Sodium Pivalate Drying (vacuum)->Sodium Pivalate

Caption: Workflow for the synthesis of sodium pivalate.

Applications_of_Sodium_Pivalate cluster_synthesis Organic Synthesis cluster_pharma Pharmaceutical Formulation Sodium Pivalate Sodium Pivalate Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Sodium Pivalate->Suzuki-Miyaura Coupling Base/Additive C-C Bond Formation C-C Bond Formation Suzuki-Miyaura Coupling->C-C Bond Formation Aryl Halide Aryl Halide Aryl Halide->Suzuki-Miyaura Coupling Organoboron Compound Organoboron Compound Organoboron Compound->Suzuki-Miyaura Coupling Sodium Pivalate Sodium Pivalate Buffering Agent Buffering Agent Sodium Pivalate ->Buffering Agent pH Control pH Control Buffering Agent->pH Control API Stability API Stability pH Control->API Stability

Caption: Applications of sodium pivalate.

References

An In-depth Technical Guide to Trimethylacetic Acid Sodium Salt Hydrate (CAS No. 143174-36-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylacetic acid sodium salt hydrate, also known as sodium pivalate hydrate, is a salt of pivalic acid.[1][2] It is a white to almost white crystalline powder utilized in various chemical syntheses.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, key applications in organic synthesis and drug development, and detailed experimental protocols.

Physicochemical Properties

The following tables summarize the key physicochemical properties of trimethylacetic acid sodium salt hydrate and its anhydrous form.

Table 1: General Properties

PropertyValueSource(s)
Chemical Name Trimethylacetic acid sodium salt hydrate; Sodium pivalate hydrate[1][2]
CAS Number 143174-36-1[1][2][3]
Anhydrous CAS Number 1184-88-9
Molecular Formula C₅H₁₁NaO₃ (Hydrate)[2]
C₅H₉NaO₂ (Anhydrous)[1]
Molecular Weight 142.13 g/mol (Hydrate)[2][3]
124.11 g/mol (Anhydrous)[1]
Appearance White to almost white fine crystalline powder[2]
Storage Inert atmosphere, Room Temperature[2]

Table 2: Solubility and Spectral Data

PropertyValueSource(s)
Solubility Very soluble in ethanol and ethyl ether.[4]
¹H NMR Spectrum A singlet is expected for the nine equivalent protons of the tert-butyl group.[5][6]
Infrared (IR) Spectrum Characteristic peaks for C-H stretching of the alkyl groups, and strong absorption bands for the asymmetric and symmetric stretching of the carboxylate anion.[7]

Applications in Research and Development

Trimethylacetic acid sodium salt hydrate serves as a versatile reagent and building block in several areas of chemical and pharmaceutical research.

Organic Synthesis

The primary application of this compound is in organic synthesis. The pivalate group is a sterically hindered group that can influence the reactivity and selectivity of chemical reactions. It is particularly noted for its use in transition metal-catalyzed cross-coupling reactions.

Drug Development: Pivalate-Generating Prodrugs

A significant application in drug development is the use of pivalate esters as prodrugs to enhance the oral bioavailability of parent drugs.[8] Upon hydrolysis in the body, these prodrugs release the active drug and pivalic acid. However, the liberated pivalate can lead to a depletion of carnitine, an essential compound for fatty acid metabolism. This occurs through the formation of pivaloyl-CoA, which is then conjugated with carnitine to form pivaloylcarnitine that is excreted in the urine.

Experimental Protocols

Synthesis of Sodium Pivalate

This protocol describes the preparation of sodium pivalate from pivalic acid.

Materials:

  • Pivalic acid

  • Sodium hydroxide (NaOH)

  • Methanol (refluxing grade)

  • Diethyl ether (Et₂O)

Procedure:

  • Pivalic acid is stirred with one equivalent of sodium hydroxide in refluxing methanol for 3 hours.

  • The resulting solid is then washed with a mixture of diethyl ether and methanol (99:1).

  • The final product is dried under vacuum.[7]

Pivalic Acid-Assisted Carbonylative Suzuki-Miyaura Coupling

This protocol is an example of how pivalic acid, the conjugate acid of sodium pivalate, can be used to improve the selectivity of a palladium-catalyzed cross-coupling reaction.

Materials:

  • Aryl iodide

  • Arylboronic acid

  • Palladium catalyst (e.g., generated in situ from a palladium precursor)

  • Pivalic acid (tBuCO₂H)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., PEG-400)

  • Carbon monoxide (CO) source

Procedure:

  • To a reaction vessel, add the aryl iodide, arylboronic acid, palladium catalyst precursor, and pivalic acid.

  • The vessel is flushed with carbon monoxide.

  • The solvent and base are added, and the reaction mixture is stirred at room temperature under a CO atmosphere.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is worked up to isolate the desired biaryl ketone product. The addition of pivalic acid helps to suppress the undesired direct Suzuki coupling side reaction.[9]

Visualizations

Workflow for the Synthesis of Sodium Pivalate

G Synthesis of Sodium Pivalate cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product pivalic_acid Pivalic Acid reflux Stir in refluxing methanol for 3 hours pivalic_acid->reflux naoh Sodium Hydroxide naoh->reflux methanol Methanol methanol->reflux wash Wash with Et2O/MeOH (99:1) reflux->wash dry Dry under vacuum wash->dry sodium_pivalate Sodium Pivalate dry->sodium_pivalate

Caption: A flowchart illustrating the synthesis of sodium pivalate.

Signaling Pathway of Pivalate-Induced Carnitine Depletion

G Pivalate-Induced Carnitine Depletion Pathway cluster_drug Drug Administration cluster_metabolism Metabolism cluster_carnitine Carnitine Conjugation cluster_excretion Excretion prodrug Pivalate-Containing Prodrug hydrolysis Hydrolysis prodrug->hydrolysis pivalic_acid Pivalic Acid hydrolysis->pivalic_acid active_drug Active Drug hydrolysis->active_drug pivaloyl_coa Pivaloyl-CoA pivalic_acid->pivaloyl_coa conjugation Conjugation pivaloyl_coa->conjugation carnitine Carnitine Pool carnitine->conjugation pivaloylcarnitine Pivaloylcarnitine conjugation->pivaloylcarnitine excretion Urinary Excretion pivaloylcarnitine->excretion depletion Carnitine Depletion excretion->depletion

Caption: The metabolic pathway of pivalate-generating prodrugs leading to carnitine depletion.

References

Synthesis of Sodium Trimethylacetate Hydrate from Pivalic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium trimethylacetate hydrate from pivalic acid. It includes detailed experimental protocols, key chemical data, and a visual representation of the synthesis workflow. This document is intended to serve as a practical resource for professionals in chemical research and pharmaceutical development.

Introduction

Sodium trimethylacetate, also known as sodium pivalate, is the sodium salt of pivalic acid.[1] It is a valuable reagent and intermediate in various chemical syntheses, including the development of pharmaceuticals and specialty chemicals.[2][3] The hydrated form is often a stable, crystalline solid, making it convenient for handling and storage.[4] This guide details a common and effective method for its preparation through the neutralization of pivalic acid with sodium hydroxide.[4][5]

Chemical and Physical Properties

A summary of the key properties of the primary reactant and the final product is presented below. This data is essential for understanding the chemical transformation and for the safe handling of the materials involved.

PropertyPivalic AcidThis compound
Synonyms 2,2-Dimethylpropanoic acid, Neopentanoic acidSodium pivalate hydrate, Trimethylacetic acid sodium salt hydrate
CAS Number 75-98-9143174-36-1
Molecular Formula C₅H₁₀O₂C₅H₉NaO₂ · xH₂O
Molecular Weight 102.13 g/mol 124.11 g/mol (anhydrous basis)
Appearance Colorless crystalline solidWhite to almost white crystalline powder
Solubility Soluble in water, ethanol, and etherSoluble in water and some organic solvents
Melting Point 35 °CNot available
Boiling Point 163.7 °CNot available

Synthesis Workflow

The synthesis of this compound from pivalic acid is a straightforward acid-base neutralization reaction. The general workflow is depicted in the diagram below.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Final Product pivalic_acid Pivalic Acid dissolve Dissolve Pivalic Acid in Methanol pivalic_acid->dissolve naoh Sodium Hydroxide (1 eq.) add_naoh Add Sodium Hydroxide naoh->add_naoh methanol Methanol (Solvent) methanol->dissolve dissolve->add_naoh reflux Reflux for 3 hours add_naoh->reflux precipitation Precipitation of Product reflux->precipitation wash Wash with Et2O/MeOH (99:1) precipitation->wash dry Dry under Vacuum wash->dry product Sodium Trimethylacetate Hydrate dry->product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, based on established procedures.[5]

Materials:

  • Pivalic acid ((CH₃)₃CCO₂H)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et₂O), anhydrous

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter flask

  • Vacuum pump or aspirator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pivalic acid in a suitable volume of methanol.

  • Addition of Base: Add one molar equivalent of sodium hydroxide to the stirred solution of pivalic acid.

  • Reaction: Heat the reaction mixture to reflux and maintain stirring for a period of 3 hours. During this time, the sodium salt of pivalic acid will precipitate out of the solution.

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a cold 99:1 mixture of diethyl ether and methanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified solid under vacuum to remove residual solvents. The final product is this compound.

Data Presentation: Experimental Parameters and Results

For researchers aiming to optimize this synthesis or to characterize the product thoroughly, systematic data collection is crucial. The following table provides a template for recording experimental data and results.

Experiment IDMolar Ratio (Pivalic Acid:NaOH)SolventReaction Time (hours)Reaction Temperature (°C)Yield (%)Purity (%)Water Content (%)Notes
Ex-01 1:1Methanol3Reflux
Ex-02
Ex-03
Ex-04
Ex-05

Logical Relationships in the Synthesis

The core of this synthesis is a fundamental acid-base neutralization reaction. The logical progression of this chemical transformation is illustrated below.

LogicalRelationship cluster_reactants Reactants cluster_process Process cluster_products Products Pivalic_Acid Pivalic Acid ((CH₃)₃CCOOH) Neutralization Neutralization Pivalic_Acid->Neutralization Sodium_Hydroxide Sodium Hydroxide (NaOH) Sodium_Hydroxide->Neutralization Sodium_Pivalate Sodium Pivalate ((CH₃)₃CCOONa) Neutralization->Sodium_Pivalate Water Water (H₂O) Neutralization->Water

Caption: Logical diagram of the acid-base neutralization reaction.

Conclusion

The synthesis of this compound from pivalic acid via neutralization with sodium hydroxide is a robust and efficient method. This guide provides the necessary details for researchers and professionals to successfully replicate and potentially optimize this procedure. The provided templates for data collection encourage systematic investigation for improved yields and purity.

References

Sodium Trimethylacetate Hydrate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Properties, Synthesis, and Applications in Modern Organic Chemistry

Abstract

Sodium trimethylacetate hydrate, also known as sodium pivalate hydrate, is a carboxylate salt that has garnered significant interest in various fields of chemical synthesis. Its utility as a reagent and intermediate, particularly in the pharmaceutical and cosmetics industries, is well-documented. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and key applications of this compound, with a particular focus on its role in transition-metal-catalyzed C-H bond activation reactions. Detailed experimental protocols and safety information are also provided to facilitate its effective and safe use in a research and development setting.

Chemical and Physical Properties

Sodium trimethylacetate is the sodium salt of pivalic acid (trimethylacetic acid). It is commercially available as a hydrate, typically a white to off-white crystalline powder.[1] The presence of water molecules in its crystal structure can influence its solubility and reactivity.

Molecular Formula and Weight

The chemical can be represented in both its anhydrous and hydrated forms. The degree of hydration can vary, which is denoted by 'x' in the molecular formula. The monohydrate is a common form.

FormMolecular FormulaMolar Mass ( g/mol )
AnhydrousC₅H₉NaO₂124.11[2]
Hydrate (general)(CH₃)₃CCO₂Na · xH₂O[2]Varies
MonohydrateC₅H₁₁NaO₃142.13[3]
Physicochemical Data

A summary of key physicochemical properties is presented below.

PropertyValueReference
Synonyms Sodium pivalate hydrate, Trimethylacetic acid sodium salt hydrate, Sodium 2,2-dimethylpropanoate hydrate[3]
CAS Number 143174-36-1[2]
Appearance White to almost white crystalline powder
Solubility Soluble in water
Storage Store in a dry, cool, and well-ventilated place at room temperature in a tightly closed container.[4]

Synthesis and Preparation

A general method for the preparation of sodium pivalate involves the neutralization of pivalic acid with a sodium base.[5]

Laboratory-Scale Synthesis Protocol

Materials:

  • Pivalic acid

  • Sodium hydroxide

  • Methanol

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve pivalic acid in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add one equivalent of sodium hydroxide to the solution.

  • Heat the mixture to reflux and stir for 3 hours.

  • After the reaction is complete, cool the mixture to allow the sodium pivalate to precipitate.

  • Collect the solid product by filtration.

  • Wash the resulting solid with a mixture of diethyl ether and methanol (99:1 v/v).

  • Dry the purified solid under vacuum to yield sodium pivalate.[5]

G General Synthesis of Sodium Pivalate cluster_reactants Reactants cluster_process Process cluster_product Product Pivalic_Acid Pivalic Acid ((CH₃)₃CCOOH) Reaction Neutralization Reaction in Methanol (Reflux, 3h) Pivalic_Acid->Reaction Sodium_Hydroxide Sodium Hydroxide (NaOH) Sodium_Hydroxide->Reaction Precipitation Cooling and Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Et₂O/MeOH Filtration->Washing Drying Drying under Vacuum Washing->Drying Sodium_Pivalate Sodium Pivalate ((CH₃)₃CCOONa) Drying->Sodium_Pivalate

Fig. 1: General synthesis workflow for sodium pivalate.

Applications in Research and Development

This compound serves as a versatile reagent in organic synthesis. It is utilized as an intermediate in the production of various pharmaceuticals and as a component in cosmetic formulations.[3]

Role in Transition-Metal-Catalyzed C-H Bond Activation

A significant application of sodium pivalate in modern organic synthesis is its use as a ligand or additive in transition-metal-catalyzed C-H bond activation reactions.[6] These reactions are of great interest as they offer a more atom-economical and efficient way to construct complex molecules by directly functionalizing carbon-hydrogen bonds.

In these catalytic cycles, the pivalate anion can act as a ligand that facilitates the C-H activation step, which is often the rate-determining step of the reaction. The bulky tert-butyl group of the pivalate can influence the steric environment around the metal center, which can in turn affect the reactivity and selectivity of the transformation.

G Conceptual Role of Pivalate in C-H Activation cluster_cycle Catalytic Cycle Catalyst Metal Catalyst (e.g., Pd, Ru) Pivalate_Coordination Coordination with Sodium Pivalate Catalyst->Pivalate_Coordination Pivalate acts as a ligand Substrate_Coordination Substrate Coordination Pivalate_Coordination->Substrate_Coordination CH_Activation C-H Bond Activation Substrate_Coordination->CH_Activation Pivalate facilitates this step Functionalization Functionalization (e.g., Arylation) CH_Activation->Functionalization Product_Release Product Release Functionalization->Product_Release Product_Release->Catalyst Regeneration of the catalyst

Fig. 2: Conceptual diagram of the role of pivalate in a C-H activation catalytic cycle.
Experimental Workflow: Palladium-Catalyzed C-H Arylation

The following is a representative experimental workflow for a palladium-catalyzed C-H arylation reaction where sodium pivalate can be employed as a key additive.

Reaction: Arylation of a generic substrate containing an activatable C-H bond with an aryl halide.

Materials:

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)

  • Sodium pivalate

  • Aryl halide (Ar-X)

  • Substrate with C-H bond (R-H)

  • Solvent (e.g., DMF, DMAc)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst, the ligand, and sodium pivalate.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Addition of Reagents: Add the aryl halide and the substrate to the reaction vessel under the inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath and stir for the specified time.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G Experimental Workflow for Pd-Catalyzed C-H Arylation Start Start Setup Reaction Setup: Add Pd catalyst, ligand, and sodium pivalate to a Schlenk tube Start->Setup Inert Establish Inert Atmosphere Setup->Inert Add_Reagents Add Aryl Halide and Substrate Inert->Add_Reagents Add_Solvent Add Anhydrous Solvent Add_Reagents->Add_Solvent React Heat and Stir Reaction Mixture Add_Solvent->React Workup Aqueous Work-up React->Workup Purify Column Chromatography Workup->Purify End End Purify->End

Fig. 3: A typical experimental workflow for a palladium-catalyzed C-H arylation using sodium pivalate.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.[4]

Hazard Identification
  • Skin Irritation: Causes skin irritation.[7]

  • Eye Irritation: Causes serious eye irritation.[7]

  • Respiratory Irritation: May cause respiratory irritation.[7]

Recommended Handling Practices
  • Handle in accordance with good industrial hygiene and safety practices.[4]

  • Use in a well-ventilated area or outdoors.[7]

  • Avoid breathing dust.[7]

  • Wear protective gloves, eye protection, and face protection.[7]

  • Wash skin thoroughly after handling.[7]

First Aid Measures
  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[7]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

Conclusion

This compound is a valuable and versatile compound in the toolkit of synthetic chemists. Its well-defined physical and chemical properties, coupled with its demonstrated utility in facilitating challenging chemical transformations such as C-H bond activation, underscore its importance in both academic research and industrial applications, including drug discovery and development. Proper understanding of its characteristics, synthesis, and safe handling procedures is crucial for its effective and responsible use.

References

An In-depth Technical Guide to the Water Solubility of Sodium Pivalate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the water solubility of sodium pivalate hydrate. Due to a lack of extensive, publicly available quantitative data, this guide summarizes the known qualitative information and presents a detailed, standardized experimental protocol for the precise determination of its aqueous solubility. This guide is intended to serve as a foundational resource for laboratory professionals requiring accurate solubility data for formulation, synthesis, and other research applications.

Introduction

Sodium pivalate, the sodium salt of pivalic acid (2,2-dimethylpropanoic acid), is a chemical intermediate used in various synthetic processes, including the production of pharmaceuticals and agrochemicals.[1][2] It is often supplied in its hydrated form, where water molecules are incorporated into the crystal structure.[3] For drug development and formulation scientists, understanding the aqueous solubility of this compound is critical for predicting its behavior in physiological environments, developing stable formulations, and ensuring consistent manufacturing processes.

Physicochemical Properties

A summary of the relevant physicochemical properties of sodium pivalate is provided below. Note that data may pertain to the anhydrous or hydrated form as specified.

PropertyValueSource / CAS Number
Chemical Name Sodium 2,2-dimethylpropanoate hydrate[3]
Synonyms Sodium trimethylacetate hydrate, Pivalic acid sodium salt hydrate[3]
Molecular Formula C₅H₉NaO₂·xH₂O[3]
Molecular Weight 124.11 g/mol (anhydrous basis)[6]
Appearance White to almost white crystalline powder[1]
Water Solubility (Qualitative) Soluble[3]
Water Solubility (Quantitative) 2.17 x 10⁴ mg/L at 20°C (for anhydrous form, CAS 1184-88-9)[1]

Note: The quantitative solubility value is for the anhydrous form and its primary source is not specified, thus it should be treated as an estimate.

Experimental Protocol for Water Solubility Determination (Shake-Flask Method)

The following protocol is a detailed methodology for determining the aqueous solubility of sodium pivalate hydrate, adapted from the OECD Test Guideline 105, "Water Solubility" (Flask Method).[7][8] This method is suitable for substances with solubility greater than 10⁻² g/L.

3.1. Principle

A supersaturated solution of sodium pivalate hydrate in deionized water is prepared and allowed to equilibrate at a constant temperature. After equilibrium is reached, the concentration of the dissolved solute in the aqueous phase is determined by a suitable analytical method.

3.2. Materials and Equipment

  • Sodium Pivalate Hydrate (analytical grade, purity >99%)

  • Deionized water (reagent grade, e.g., Type I)

  • Constant temperature water bath or incubator with shaker, capable of maintaining ±0.5°C

  • Glass flasks or vessels with stoppers (e.g., 50 mL Erlenmeyer flasks)

  • Analytical balance (±0.1 mg accuracy)

  • Centrifuge capable of separating fine suspended particles

  • Syringes and membrane filters (e.g., 0.45 µm pore size)

  • Calibrated pH meter

  • Analytical instrumentation for concentration measurement (e.g., HPLC, IC, or gravimetric analysis)

3.3. Procedure

  • Preliminary Test: To estimate the approximate solubility and equilibration time, add an excess amount of sodium pivalate hydrate (e.g., 5-10 g) to a known volume of water (e.g., 100 mL) in a flask. Agitate the mixture at the desired experimental temperature (e.g., 25°C). Periodically sample the aqueous phase, filter, and measure the concentration until it remains constant over several time points (e.g., at 24, 48, and 72 hours). This determines the necessary equilibration time.

  • Definitive Test Preparation:

    • Set the constant temperature bath/shaker to the desired temperature (e.g., 25°C ± 0.5°C).

    • Add an amount of sodium pivalate hydrate in excess of its estimated solubility to several flasks containing a known volume of deionized water. A solid phase must be clearly visible.

    • Stopper the flasks to prevent evaporation.

  • Equilibration:

    • Place the flasks in the constant temperature shaker and agitate them for the duration determined in the preliminary test (typically 24-48 hours is sufficient for many salts). The agitation should be vigorous enough to ensure intimate contact between the solid and the water but not so vigorous as to cause foaming or dispersion of fine particles that are difficult to separate.

  • Phase Separation:

    • After equilibration, cease agitation and allow the flasks to stand in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

    • To ensure complete separation of the solid and aqueous phases, transfer an aliquot of the supernatant to a centrifuge tube and centrifuge at a suitable speed until the solution is clear.

  • Sampling and Analysis:

    • Carefully draw a sample from the clear supernatant of each flask using a syringe.

    • Immediately filter the sample through a membrane filter to remove any remaining micro-particulates. Discard the first portion of the filtrate to avoid adsorption errors.

    • Accurately dilute the filtrate as necessary for the chosen analytical method.

    • Determine the concentration of sodium pivalate in the filtrate using a validated analytical method (e.g., High-Performance Liquid Chromatography with a suitable detector).

    • Measure the pH of the saturated solution.

  • Data Reporting:

    • Report the mean solubility from at least three replicate flasks in units of g/L and mol/L.

    • State the experimental temperature, the pH of the saturated solution, the analytical method used, and the standard deviation of the measurements.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of water solubility for sodium pivalate hydrate using the shake-flask method.

G Workflow for Water Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add excess Sodium Pivalate Hydrate to deionized water in a flask B 2. Stopper flask and place in a constant temperature shaker A->B C 3. Agitate for a pre-determined time (e.g., 48h) at constant T B->C D 4. Let solids settle C->D E 5. Centrifuge supernatant to remove fine particles D->E F 6. Filter supernatant through a 0.45 µm membrane filter E->F G 7. Analyze filtrate concentration (e.g., via HPLC) F->G H 8. Report solubility data (g/L, mol/L) with T and pH G->H

Caption: Experimental workflow for the shake-flask solubility determination.

Conclusion

While sodium pivalate hydrate is known to be soluble in water, this guide highlights the absence of robust, publicly available quantitative data. For researchers and drug development professionals, direct experimental determination is the most reliable path to obtaining the precise solubility values necessary for their work. The provided experimental protocol, based on the standardized shake-flask method, offers a clear and reproducible framework for this purpose. Accurate solubility data is a cornerstone of successful formulation and process development, ensuring product quality and efficacy.

References

An In-depth Technical Guide to the Hygroscopic Nature of Sodium Trimethylacetate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sodium Trimethylacetate Hydrate

Sodium trimethylacetate, also known as sodium pivalate, is the sodium salt of trimethylacetic acid (pivalic acid).[1] It is a white crystalline solid that is soluble in water.[1] The hydrated form indicates the presence of water molecules within its crystalline structure, which can significantly influence its physical and chemical stability.[1] In pharmaceutical formulations, it can be used as a buffering agent.[1] Like many ionic salts, particularly sodium salts of short-chain fatty acids, this compound is known to be hygroscopic, meaning it has a tendency to attract and absorb moisture from the atmosphere.[1]

The molecular formula for the anhydrous form is C₅H₉NaO₂, and for the hydrate, it is often represented as C₅H₉NaO₂·xH₂O, indicating a variable number of water molecules.[2] Commercial suppliers often specify a range for the water content, for example, between 6.5% and 12.5%, which highlights its variable hydration state and hygroscopic nature.

The Critical Role of Hygroscopicity in Drug Development

The hygroscopicity of an active pharmaceutical ingredient (API) or an excipient is a critical parameter that can profoundly impact the quality, stability, and performance of a drug product. Understanding and controlling the moisture uptake of a substance like this compound is essential for:

  • Chemical Stability: Absorbed water can act as a plasticizer, increasing molecular mobility and potentially accelerating degradation reactions such as hydrolysis.

  • Physical Stability: Moisture uptake can lead to physical changes in the material, including deliquescence (dissolving in absorbed water), changes in crystal form (polymorphism), and alterations in particle size and flow properties. These changes can affect manufacturing processes like blending and tablet compression.

  • Dosage Form Performance: Changes in the physical form of a drug substance can alter its dissolution rate and, consequently, its bioavailability.

  • Manufacturing and Handling: The tendency of a powder to absorb moisture can lead to caking and poor flowability, presenting challenges during manufacturing.

  • Packaging and Storage: A thorough understanding of a compound's hygroscopic properties is necessary to define appropriate packaging and storage conditions to protect the drug product from humidity and ensure its shelf life.

Hygroscopic Profile of this compound and Related Compounds

A definitive moisture sorption isotherm for this compound is not publicly available. However, by examining the data for other short-chain sodium carboxylates, a qualitative assessment of its likely behavior can be made. Generally, the hygroscopicity of sodium carboxylates is significant. For instance, sodium valproate, the sodium salt of a branched-chain carboxylic acid, is known to be hygroscopic and can liquefy rapidly upon moisture absorption.[3]

The following table summarizes the hygroscopic properties of some related sodium carboxylate salts to provide a comparative context.

CompoundMolecular FormulaHygroscopic NatureObservations
This compound C₅H₉NaO₂·xH₂OHygroscopic Described as hygroscopic by chemical suppliers.[1] Water content can vary, with some specifications between 6.5% and 12.5%.
Sodium Acetate C₂H₃NaO₂Very HygroscopicHas a reported growth factor of 1.79 at 90% relative humidity (RH).[4]
Sodium Propionate C₃H₅NaO₂Deliquescent in moist airA white crystalline solid that readily absorbs moisture.[2]
Sodium Valproate C₈H₁₅NaO₂Very HygroscopicKnown to be hygroscopic and can liquefy rapidly.[3]

This comparative data suggests that this compound is likely to be significantly hygroscopic, with a critical relative humidity (CRH) below which it remains stable and above which it will readily absorb atmospheric moisture. The bulky, branched trimethylacetyl group may influence its hygroscopicity compared to linear chain carboxylates, but experimental data is required for a definitive characterization.

Experimental Protocols for Hygroscopicity Assessment

To accurately characterize the hygroscopic nature of this compound, a series of experimental techniques should be employed. The following sections detail the methodologies for key analyses.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, stepwise or ramped change in relative humidity at a constant temperature. This allows for the determination of a moisture sorption-desorption isotherm.

Objective: To determine the moisture sorption and desorption profile of this compound and identify the critical relative humidity for significant water uptake.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound is placed into the DVS instrument's microbalance pan.

  • Drying: The sample is dried in the instrument by exposure to 0% relative humidity (RH) at 25 °C until a stable mass is achieved (e.g., a mass change of less than 0.002% per minute). This establishes the dry mass of the sample.

  • Sorption Phase: The relative humidity is then increased in a stepwise manner, typically in 10% RH increments, from 0% to 90% RH. At each step, the system holds the RH constant until the sample mass equilibrates.

  • Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.

  • Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate the sorption-desorption isotherm. The presence of hysteresis (a difference between the sorption and desorption curves) can indicate physical changes in the sample, such as hydrate formation or loss.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.

Objective: To quantify the initial water content of a sample of this compound and to verify the water content at different relative humidities after DVS analysis.

Methodology:

  • Instrument Preparation: The Karl Fischer titrator is prepared with an appropriate solvent (e.g., methanol) in the titration vessel, which is then titrated to a stable, anhydrous endpoint with the KF reagent.

  • Standardization: The KF reagent is standardized using a known amount of a water standard (e.g., sodium tartrate dihydrate) to determine the water equivalence factor (mg of water per mL of reagent).

  • Sample Analysis: A precisely weighed amount of the this compound sample is introduced into the titration vessel.

  • Titration: The sample is titrated with the standardized KF reagent to the electrometric endpoint.

  • Calculation: The volume of KF reagent consumed is used to calculate the percentage of water in the sample.

X-ray Powder Diffraction (XRPD)

XRPD is used to analyze the crystalline structure of a material. It is a crucial technique for identifying any changes in the solid form of this compound as a function of humidity.

Objective: To assess the crystalline form of this compound before and after exposure to various humidity conditions to detect any phase transitions or hydrate formation/dehydration.

Methodology:

  • Initial Characterization: An initial XRPD pattern of the as-received this compound is recorded.

  • Humidity-Controlled XRPD (if available): The sample is analyzed in a humidity-controlled chamber at various RH levels to observe any changes in the diffraction pattern in real-time.

  • Post-DVS Analysis: Alternatively, samples that have been equilibrated at specific RH points in a DVS instrument or in desiccators over saturated salt solutions are analyzed by XRPD.

  • Data Analysis: The resulting diffraction patterns are compared to the initial pattern and to any known reference patterns to identify changes in the crystal lattice, indicating a phase transition, such as the formation of a different hydrate or an anhydrous form.

Visualization of Hygroscopicity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive assessment of the hygroscopic nature of a pharmaceutical solid like this compound.

Hygroscopicity_Workflow cluster_0 Initial Screening cluster_1 Data Analysis and Classification cluster_2 In-depth Characterization cluster_3 Risk Assessment and Mitigation start Start: New Pharmaceutical Solid dvs_screen Dynamic Vapor Sorption (DVS) Screening (0-90% RH) start->dvs_screen kf_initial Karl Fischer (KF) Titration (Initial Water Content) start->kf_initial xrd_initial X-ray Powder Diffraction (XRPD) (Initial Solid Form) start->xrd_initial analyze_dvs Analyze DVS Isotherm (Water Uptake, Hysteresis) dvs_screen->analyze_dvs classify Classify Hygroscopicity (e.g., Ph. Eur. criteria) analyze_dvs->classify decision Significant Hygroscopicity? classify->decision crh_determination Determine Critical Relative Humidity (CRH) decision->crh_determination Yes packaging_dev Packaging and Storage Condition Definition decision->packaging_dev No stability_studies Stability Studies at Controlled Humidity crh_determination->stability_studies xrd_humidity XRPD at Various RH (Identify Form Changes) stability_studies->xrd_humidity formulation_dev Formulation Development (Excipient Selection) xrd_humidity->formulation_dev formulation_dev->packaging_dev end End: Stable Product packaging_dev->end

Workflow for Hygroscopicity Assessment.

Conclusion and Recommendations

For researchers and drug development professionals working with this compound, it is imperative to perform a thorough hygroscopicity assessment as outlined in this guide. The experimental protocols for Dynamic Vapor Sorption, Karl Fischer Titration, and X-ray Powder Diffraction provide a robust framework for characterizing its behavior in the presence of moisture. The resulting data will be crucial for guiding formulation strategies, defining manufacturing processes, and establishing appropriate packaging and storage conditions to ensure the development of a stable and effective drug product.

References

A Technical Guide to the Crystallographic Analysis of Sodium Pivalate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sodium Pivalate Hydrate and its Structural Importance

Sodium pivalate, the sodium salt of pivalic acid (also known as trimethylacetic acid), is a compound utilized in various chemical syntheses.[1][2] Its hydrated form incorporates water molecules into its crystalline lattice, which can significantly influence its physical and chemical properties, such as solubility, stability, and hygroscopicity.[3] Understanding the precise three-dimensional arrangement of atoms and molecules in the crystal structure is crucial for applications in pharmaceutical development, where solid-state properties can affect drug formulation, bioavailability, and stability.

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the detailed atomic and molecular structure of crystalline materials.[2][4] It provides precise information on lattice parameters, symmetry, atomic positions, bond lengths, and bond angles.[4] This guide details the complete workflow for determining the crystal structure of sodium pivalate hydrate, from synthesis and crystal growth to the final refinement of the structural model.

Experimental Protocols

The determination of the crystal structure of sodium pivalate hydrate involves a multi-step process, beginning with the synthesis of the material and the growth of high-quality single crystals, followed by their analysis using X-ray diffraction.

Synthesis: A common method for the preparation of sodium pivalate is through the neutralization of pivalic acid with a sodium base, such as sodium hydroxide.

  • Procedure:

    • Dissolve pivalic acid in a suitable solvent, such as methanol.

    • Add one molar equivalent of sodium hydroxide, also dissolved in methanol, to the pivalic acid solution while stirring.

    • The reaction mixture is typically stirred at reflux for a period of time (e.g., 3 hours) to ensure complete reaction.

    • The resulting sodium pivalate salt can then be isolated. This may involve evaporation of the solvent and washing the solid product with a solvent in which it is sparingly soluble (e.g., a mixture of diethyl ether and methanol) to remove any unreacted starting materials.

    • The final product should be dried under vacuum.

Single Crystal Growth: Obtaining single crystals of sufficient size and quality is a critical prerequisite for SCXRD analysis. Several crystallization techniques can be employed for organic salts:

  • Slow Evaporation:

    • Prepare a saturated solution of sodium pivalate hydrate in a suitable solvent (e.g., water, ethanol, or a solvent mixture) at a constant temperature.

    • Loosely cap the container to allow for the slow evaporation of the solvent.

    • Over time, as the solution becomes supersaturated, crystals will begin to form.

  • Solvent Diffusion (Layering):

    • Dissolve the sodium pivalate hydrate in a "good" solvent in which it is readily soluble.

    • Carefully layer a "poor" solvent (an anti-solvent) in which the compound is insoluble, but which is miscible with the good solvent, on top of the solution.

    • Crystals will form at the interface between the two solvents as they slowly mix.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound at an elevated temperature.

    • Slowly cool the solution. The solubility will decrease upon cooling, leading to crystallization.

The SCXRD workflow involves mounting a suitable crystal, collecting diffraction data, and then using specialized software to solve and refine the crystal structure.

  • Crystal Mounting and Data Collection:

    • A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

    • The mounted crystal is placed in a single-crystal X-ray diffractometer. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

    • The diffractometer directs a monochromatic X-ray beam at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[4]

  • Data Processing:

    • The raw diffraction images are processed to determine the unit cell dimensions and space group symmetry.

    • The intensities of the individual reflections are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

    • The output of this step is a reflection file containing the Miller indices (h,k,l) and the corresponding intensity and standard uncertainty for each reflection.

  • Structure Solution and Refinement:

    • Structure Solution: The processed data is used to obtain an initial model of the crystal structure. For small molecules, "direct methods" are typically used to determine the phases of the structure factors, which then allows for the calculation of an initial electron density map.

    • Structure Refinement: The initial atomic positions are refined using a least-squares minimization procedure to improve the agreement between the observed diffraction data and the data calculated from the model.[5] Hydrogen atoms are typically located in the difference electron density map or placed in calculated positions. The final model is evaluated based on crystallographic R-factors (agreement indices).

Presentation of Crystallographic Data

A successful crystal structure determination of sodium pivalate hydrate would yield a set of quantitative data that should be presented in a structured format for clarity and comparison. The following tables provide a template for the key crystallographic parameters that would be reported.

Table 1: Crystal Data and Structure Refinement Details

Parameter Value
Empirical Formula C₅H₉NaO₂·xH₂O
Formula Weight (To be determined)
Temperature (e.g., 100 K)
Wavelength (e.g., 0.71073 Å for Mo Kα)
Crystal System (e.g., Monoclinic)
Space Group (e.g., P2₁/c)
Unit Cell Dimensions
a (Å) (To be determined)
b (Å) (To be determined)
c (Å) (To be determined)
α (°) (To be determined)
β (°) (To be determined)
γ (°) (To be determined)
Volume (ų) (To be determined)
Z (Formula units/cell) (To be determined)
Calculated Density (Mg/m³) (To be determined)
Absorption Coefficient (mm⁻¹) (To be determined)
F(000) (To be determined)
Crystal Size (mm³) (e.g., 0.2 x 0.2 x 0.1)
θ range for data collection (°) (e.g., 2.0 to 25.0)
Index ranges (h, k, l ranges)
Reflections collected (Number)
Independent reflections (Number) [R(int) = value]
Completeness to θ = 25.00° (%) (e.g., 99.9)
Data / restraints / parameters (Numbers)
Goodness-of-fit on F² (Value)
Final R indices [I>2σ(I)]
R₁ (Value)
wR₂ (Value)
R indices (all data)
R₁ (Value)
wR₂ (Value)

| Largest diff. peak and hole (e.Å⁻³) | (Values) |

Table 2: Selected Bond Lengths and Angles

Bond Length (Å) Angle Degree (°)
Na-O(1) (To be determined) O(1)-C(1)-O(2) (To be determined)
Na-O(water) (To be determined) O(1)-C(1)-C(2) (To be determined)
C(1)-O(1) (To be determined) C(2)-C(1)-O(2) (To be determined)
C(1)-O(2) (To be determined) C(1)-C(2)-C(3) (To be determined)
C(1)-C(2) (To be determined)
C(2)-C(3) (To be determined)
C(2)-C(4) (To be determined)

| C(2)-C(5) | (To be determined) | | |

Visualization of Workflows

The following diagrams illustrate the logical progression of the experimental and computational steps involved in determining the crystal structure of sodium pivalate hydrate.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_scxrd Single-Crystal X-ray Diffraction cluster_analysis Structure Determination pivalic_acid Pivalic Acid synthesis Neutralization Reaction (in Methanol) pivalic_acid->synthesis naoh Sodium Hydroxide naoh->synthesis crude_product Crude Sodium Pivalate synthesis->crude_product purification Purification (Washing & Drying) crude_product->purification pure_product Pure Sodium Pivalate Hydrate purification->pure_product crystallization Crystal Growth (e.g., Slow Evaporation) pure_product->crystallization single_crystal Single Crystal Selection crystallization->single_crystal mounting Crystal Mounting single_crystal->mounting data_collection Data Collection (X-ray Diffractometer) mounting->data_collection raw_data Raw Diffraction Images data_collection->raw_data data_processing Data Processing (Integration & Scaling) raw_data->data_processing reflection_file Reflection File (hkl) data_processing->reflection_file structure_solution Structure Solution (Direct Methods) reflection_file->structure_solution initial_model Initial Atomic Model structure_solution->initial_model refinement Structure Refinement (Least-Squares) initial_model->refinement final_model Final Structural Model refinement->final_model validation Validation & CIF Report final_model->validation

Caption: Experimental workflow for the crystal structure determination of sodium pivalate hydrate.

data_processing_flow cluster_data Data Processing cluster_structure Structure Solution & Refinement raw_images Raw Diffraction Images indexing Indexing & Unit Cell Determination raw_images->indexing integration Intensity Integration indexing->integration scaling Scaling & Merging integration->scaling hkl_file Reflection File (h, k, l, I, σ(I)) scaling->hkl_file solution Phase Determination (Direct Methods) hkl_file->solution Input for Solution e_map Initial Electron Density Map solution->e_map model_building Initial Model Building e_map->model_building refinement_cycle Least-Squares Refinement model_building->refinement_cycle diff_map Difference Fourier Map (Locate H, check model) refinement_cycle->diff_map Check final_structure Final Structure Model (Coordinates, ADPs) refinement_cycle->final_structure Converged diff_map->refinement_cycle Improve Model

Caption: Logical flow of crystallographic data processing and structure refinement.

Conclusion

While the specific crystal structure of sodium pivalate hydrate has not been detailed in readily accessible scientific literature, this guide provides a robust and comprehensive framework for its determination. By following the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers can successfully elucidate the three-dimensional atomic arrangement of this compound. The resulting structural information is invaluable for understanding its physicochemical properties and is a critical component for its application in fields such as materials science and pharmaceutical development. The methodologies described are broadly applicable to the crystallographic study of other organic salts, serving as a foundational guide for solid-state characterization.

References

The Thermal Stability of Sodium Trimethylacetate Hydrate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium trimethylacetate, also known as sodium pivalate, is a halogen-free carboxylate salt utilized as a reagent and intermediate in various chemical syntheses, including in the pharmaceutical industry.[1][2] Its hydrated form, sodium trimethylacetate hydrate, is often the commercially available variant.[3][4] A comprehensive understanding of the thermal stability of this hydrate is crucial for its safe handling, storage, and application in chemical processes, particularly in drug development where precise control of reaction conditions is paramount. This technical guide provides a summary of the available data on the thermal properties of sodium trimethylacetate and outlines the standard methodologies for its thermal analysis. Due to a notable scarcity of published experimental data specifically for the hydrate form, this paper also presents generalized experimental protocols and theoretical decomposition pathways to guide researchers in this area.

Introduction

This compound ((CH₃)₃CCO₂Na · xH₂O) is the hydrated sodium salt of pivalic acid.[4] While its applications in chemical synthesis are documented, detailed characterization of its thermal properties, particularly the dehydration and decomposition behavior of the hydrate, is not extensively reported in publicly available literature.[1][2] Thermal stability is a critical parameter that influences a compound's utility in synthesis, its shelf-life, and its safety profile. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for characterizing these properties.[5][6][7]

This guide synthesizes the limited available information and provides a framework for the systematic evaluation of the thermal stability of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of sodium trimethylacetate and its hydrate is presented in Table 1. It is important to note the distinction between the anhydrous and hydrated forms, as the presence of water of hydration significantly impacts thermal behavior.

Table 1: Physicochemical Properties of Sodium Trimethylacetate and its Hydrate

PropertySodium Pivalate (Anhydrous)This compoundReference(s)
Synonyms Sodium 2,2-dimethylpropanoateSodium pivalate hydrate, Trimethylacetic acid sodium salt hydrate[8]
CAS Number 1184-88-9143174-36-1[8][9]
Molecular Formula C₅H₉NaO₂C₅H₉NaO₂ · xH₂O[4][8]
Molecular Weight 124.11 g/mol 124.11 g/mol (anhydrous basis)[10][11]
Appearance White to off-white solidWhite to almost white fine crystalline powder[9][12]
Melting Point 315 °CNo data available[9][12]
Decomposition Temp. No data availableNo data available[9]

Thermal Analysis Methodologies

To robustly characterize the thermal stability of this compound, a combination of TGA and DSC is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is ideal for quantifying water loss and identifying the onset of thermal decomposition.

Experimental Protocol: Thermogravimetric Analysis of this compound

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean TGA pan (e.g., alumina or platinum).

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures of mass loss events, the percentage of mass lost at each step, and the final residue. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to determine transition temperatures and enthalpies of processes like melting, crystallization, and decomposition.

Experimental Protocol: Differential Scanning Calorimetry of this compound

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, with a consistent purge gas flow.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, for example, heating from ambient temperature to a temperature above the final decomposition point (as determined by TGA) at a constant rate (e.g., 10 °C/min).

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events. Key parameters to be determined include the onset temperature, peak temperature, and enthalpy (ΔH) of each thermal event.

Visualization of Experimental Workflow and Decomposition Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental analysis and a hypothetical decomposition pathway for this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion sample Sodium Trimethylacetate Hydrate Sample tga Thermogravimetric Analysis (TGA) sample->tga dsc Differential Scanning Calorimetry (DSC) sample->dsc tga_data Mass Loss vs. Temperature (Dehydration, Decomposition) tga->tga_data dsc_data Heat Flow vs. Temperature (Melting, Decomposition Enthalpy) dsc->dsc_data stability Thermal Stability Profile tga_data->stability dsc_data->stability

Caption: Experimental workflow for thermal stability analysis.

decomposition_pathway hydrate This compound ((CH₃)₃CCO₂Na · xH₂O) anhydrous Anhydrous Sodium Pivalate ((CH₃)₃CCO₂Na) hydrate->anhydrous Dehydration (ΔH > 0) decomposition Decomposition Products (e.g., Na₂CO₃, CO, hydrocarbons) anhydrous->decomposition Thermal Decomposition (ΔH)

References

An In-depth Technical Guide to the Spectroscopic Data of Sodium Pivalate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for sodium pivalate hydrate, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of direct experimental spectra for the hydrated form in publicly accessible literature, this guide combines data from anhydrous sodium pivalate and established spectroscopic characteristics of hydrated salts.

Spectroscopic Data Presentation

The following tables summarize the anticipated quantitative NMR and IR spectroscopic data for sodium pivalate hydrate.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.1 - 1.3Singlet9H(CH ₃)₃C-
~3.0 - 5.0Broad Singlet2H (variable)H₂O (water of hydration)

Note: The chemical shift of the water of hydration can be highly variable and depends on the sample's environment and the solvent used for analysis (if applicable).

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~170 - 185C =O (carboxylate)
~38 - 40(C H₃)₃C -
~27 - 29(C H₃)₃C-

Note: Carboxylate carbon chemical shifts are typically in this range[1].

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3600 - 3000Broad, StrongO-H stretch (water of hydration)[2]
~2970 - 2870StrongC-H stretch (methyl groups)
~1650Sharp, MediumO-H bend (water of hydration)[2]
~1550 - 1610StrongC=O asymmetric stretch (carboxylate)
~1480MediumC-H bend (methyl groups)
~1420 - 1380StrongC=O symmetric stretch (carboxylate)

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These are generalized protocols for solid-state analysis of hydrated compounds.

2.1 Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique for characterizing the structure of crystalline materials like sodium pivalate hydrate.

Methodology:

  • Sample Preparation:

    • The sodium pivalate hydrate sample should be finely powdered using a mortar and pestle to ensure homogeneity.[3]

    • The powdered sample is then carefully packed into a solid-state NMR rotor of an appropriate size (e.g., 4 mm or 7 mm).[3]

    • Ensure the rotor is packed tightly and evenly to allow for stable magic-angle spinning (MAS).[3]

  • Data Acquisition:

    • The rotor is placed in the NMR probe.

    • The sample is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain higher resolution spectra.

    • For ¹H NMR, a simple pulse-acquire sequence can be used.

    • For ¹³C NMR, a cross-polarization magic-angle spinning (CP/MAS) experiment is typically employed to enhance the signal of the low-abundant ¹³C nuclei.

    • Spectra are referenced to an external standard, such as adamantane for ¹H and ¹³C.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the vibrational modes of functional groups within the molecule, including the water of hydration.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry potassium bromide (KBr) powder in an oven to remove any absorbed water.

    • Mix a small amount of the finely ground sodium pivalate hydrate sample (approximately 1-2 mg) with about 100-200 mg of the dry KBr powder in a mortar.[4]

    • Grind the mixture until a fine, homogeneous powder is obtained.[4]

    • Place the powder into a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[4]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sodium pivalate hydrate sample directly onto the ATR crystal.[5]

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.[4]

    • Acquire the FTIR spectrum. This method requires minimal sample preparation.[5]

Mandatory Visualizations

Diagram 1: Experimental Workflow for Solid-State NMR Analysis

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition start Sodium Pivalate Hydrate Sample grind Grind to Fine Powder start->grind pack Pack into NMR Rotor grind->pack insert Insert Rotor into Probe pack->insert spin Magic-Angle Spinning insert->spin acquire Acquire FID spin->acquire process Fourier Transform acquire->process spectrum NMR Spectrum process->spectrum

Caption: Workflow for solid-state NMR analysis.

Diagram 2: Experimental Workflow for FTIR Analysis (KBr Pellet Method)

experimental_workflow_ftir_kbr cluster_prep Sample Preparation cluster_acq Data Acquisition start Sodium Pivalate Hydrate Sample mix Mix Sample and KBr start->mix kbr Dry KBr Powder kbr->mix grind Grind Mixture mix->grind press Press into Pellet grind->press place Place Pellet in Holder press->place bkg Acquire Background Spectrum place->bkg sam Acquire Sample Spectrum bkg->sam result FTIR Spectrum sam->result

Caption: Workflow for FTIR analysis using the KBr pellet method.

Diagram 3: Logical Relationship of Spectroscopic Features

logical_relationship cluster_molecule Sodium Pivalate Hydrate cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy pivalate Pivalate Anion [(CH3)3CCOO]- nmr_pivalate ¹H: Singlet (~1.2 ppm) ¹³C: Signals for C=O, quat-C, CH3 pivalate->nmr_pivalate correlates to ir_pivalate C-H stretch (~2970 cm⁻¹) C=O stretch (~1580, 1400 cm⁻¹) pivalate->ir_pivalate correlates to water Water of Hydration [H2O] nmr_water ¹H: Broad Singlet (~3-5 ppm) water->nmr_water correlates to ir_water O-H stretch (~3400 cm⁻¹) O-H bend (~1650 cm⁻¹) water->ir_water correlates to

Caption: Correlation of molecular components to spectroscopic signals.

References

Unveiling Novel Applications of Sodium Trimethylacetate Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration into the emerging and innovative uses of sodium trimethylacetate hydrate in drug development, materials science, and biotechnology. This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing in-depth information on the properties, experimental protocols, and potential applications of this versatile compound.

This compound, also known as sodium pivalate hydrate, is a salt of pivalic acid.[1][2] It is a white to almost white crystalline powder.[1][2] While its use as a reagent and intermediate in chemical synthesis is well-established, recent research has begun to uncover its potential in more advanced and novel applications.[1][2] This guide will delve into these emerging areas, presenting available data and methodologies to facilitate further research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application.

PropertyValueReference
Molecular Formula C₅H₁₁NaO₃[3]
Molecular Weight 142.13 g/mol [3]
Appearance White to almost white fine crystalline powder[1]
CAS Number 143174-36-1[3]
Synonyms Sodium pivalate hydrate, Trimethylacetic acid sodium salt hydrate[3]

Novel Application 1: As a Co-former in Pharmaceutical Cocrystals

The formation of pharmaceutical cocrystals is a promising strategy to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering the chemical structure of the API itself.[4][5] this compound presents itself as a viable co-former in the generation of these novel solid forms.

The underlying principle involves the formation of hydrogen bonds and other non-covalent interactions between the API and the co-former.[5] The carboxylate group of the pivalate anion can act as a hydrogen bond acceptor, interacting with suitable functional groups on the API.

Logical Workflow for Cocrystal Screening:

cocrystal_screening API Active Pharmaceutical Ingredient (API) Screening Cocrystallization Screening Methods API->Screening Coformer Sodium Trimethylacetate Hydrate (Co-former) Coformer->Screening Characterization Solid-State Characterization Screening->Characterization Properties Physicochemical Property Evaluation Characterization->Properties Lead Lead Cocrystal Formulation Properties->Lead

Caption: A logical workflow for screening and identifying lead pharmaceutical cocrystals using this compound as a co-former.

Experimental Protocol: Cocrystal Screening via Liquid-Assisted Grinding

This protocol provides a general method for screening for cocrystal formation between an API and this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Grinding solvent (e.g., ethanol, methanol, acetonitrile)

  • Mortar and pestle or ball mill

  • Powder X-ray Diffractometer (PXRD)

  • Differential Scanning Calorimeter (DSC)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

  • Stoichiometric Mixing: Accurately weigh the API and this compound in various stoichiometric ratios (e.g., 1:1, 1:2, 2:1).

  • Grinding:

    • Place the mixture in a mortar and pestle.

    • Add a few drops of the grinding solvent (liquid-assisted grinding).

    • Grind the mixture for a specified period (e.g., 30-60 minutes).

  • Sample Preparation: Collect the ground powder for analysis.

  • Characterization:

    • PXRD: Analyze the powder to identify new crystalline phases. A diffraction pattern different from the starting materials indicates potential cocrystal formation.

    • DSC: Determine the melting point of the new solid. A single, sharp endotherm different from the API and co-former suggests the formation of a new crystalline form.

    • FTIR: Analyze the vibrational shifts, particularly of the carboxyl and other functional groups, to confirm the interactions between the API and co-former.

Novel Application 2: As a Buffering Agent in Pharmaceutical Formulations

Maintaining a stable pH is critical for the efficacy and stability of many pharmaceutical formulations. While common buffers like phosphate and citrate are widely used, there is a continuous search for alternatives with specific advantages. Sodium trimethylacetate, being the salt of a weak acid (pivalic acid, pKa ≈ 5.0), can function as a buffering agent in the physiological pH range.

Experimental Workflow for Buffer Capacity Determination:

buffer_capacity Prepare Prepare Sodium Pivalate Buffer Solution Titrate_Acid Titrate with Standard Acid (e.g., HCl) Prepare->Titrate_Acid Titrate_Base Titrate with Standard Base (e.g., NaOH) Prepare->Titrate_Base Measure_pH Measure pH Continuously Titrate_Acid->Measure_pH Titrate_Base->Measure_pH Plot Plot pH vs. Volume of Titrant Measure_pH->Plot Calculate Calculate Buffer Capacity (β) Plot->Calculate

Caption: Experimental workflow for determining the buffer capacity of a this compound solution.

Experimental Protocol: Preparation and Evaluation of a Sodium Pivalate Buffer

This protocol outlines the steps to prepare a sodium pivalate buffer and evaluate its buffering capacity.

Materials:

  • This compound

  • Pivalic Acid

  • Deionized Water

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • pH meter, calibrated

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Buffer Preparation:

    • Prepare a solution of a known concentration of this compound (e.g., 0.1 M).

    • Adjust the pH to the desired value within the buffering range (pH 4.0-6.0) by adding pivalic acid.

  • Titration:

    • Place a known volume of the buffer solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Titrate the buffer with the standardized HCl solution, recording the pH after each incremental addition of the acid.

    • Repeat the titration with a fresh sample of the buffer using the standardized NaOH solution.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of acid or base added.

    • The buffer capacity (β) can be calculated from the titration curve using the formula: β = dC/dpH, where dC is the molar equivalent of strong acid/base added and dpH is the change in pH. The region where the pH changes the least upon addition of acid or base represents the maximum buffer capacity.

Novel Application 3: As a Stabilizing Excipient for Biologics

The stability of protein-based therapeutics is a major challenge in their formulation. Excipients are added to prevent aggregation, denaturation, and other degradation pathways. The pivalate anion, with its bulky and hydrophobic tert-butyl group, has the potential to act as a stabilizing agent through preferential exclusion or by binding to specific sites on the protein surface, thereby preventing unfolding and aggregation.

Experimental Workflow for Assessing Protein Stabilization:

protein_stabilization Formulate Prepare Protein Formulations (with and without Sodium Trimethylacetate Hydrate) DSC Differential Scanning Calorimetry (DSC) Formulate->DSC Spectroscopy Spectroscopic Analysis (e.g., CD, Fluorescence) Formulate->Spectroscopy Aggregation Aggregation Analysis (e.g., SEC, DLS) Formulate->Aggregation Compare Compare Thermal Stability, Conformation, and Aggregation DSC->Compare Spectroscopy->Compare Aggregation->Compare

Caption: A workflow for evaluating the stabilizing effect of this compound on a protein therapeutic.

Experimental Protocol: Assessing Thermal Stability of a Protein with this compound using DSC

Differential Scanning Calorimetry (DSC) is a powerful technique to measure the thermal stability of proteins by determining their melting temperature (Tm).[6][7] An increase in Tm in the presence of an excipient indicates a stabilizing effect.[8][9]

Materials:

  • Purified protein of interest

  • This compound

  • Buffer solution appropriate for the protein

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a solution of the protein in the buffer at a known concentration.

    • Prepare a series of protein solutions containing varying concentrations of this compound.

    • Prepare a reference solution containing the buffer and the corresponding concentration of this compound without the protein.

  • DSC Analysis:

    • Load the protein solution into the sample cell and the corresponding reference solution into the reference cell of the DSC instrument.

    • Scan a temperature range that encompasses the unfolding transition of the protein (e.g., 20 °C to 100 °C) at a constant scan rate.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak corresponding to the protein unfolding.

    • The temperature at the apex of this peak is the melting temperature (Tm).

    • Compare the Tm values of the protein with and without this compound. An increase in Tm indicates thermal stabilization.

Quantitative Data Presentation:

The results of such an experiment can be summarized in a table:

Concentration of this compound (mM)Melting Temperature (Tm) (°C)
0 (Control)[Insert value]
10[Insert value]
50[Insert value]
100[Insert value]

Novel Application 4: In Organic Synthesis and Catalysis

Sodium pivalate has been reported as an effective additive or ligand in various catalytic reactions, including palladium-catalyzed C-H bond activation and cross-coupling reactions like the Suzuki-Miyaura coupling.[10][11][12] The pivalate anion can act as a ligand, influencing the reactivity and stability of the catalytic species.

Experimental Protocol: Synthesis of Sodium Pivalate

A straightforward method for the synthesis of sodium pivalate is the reaction of pivalic acid with sodium hydroxide.[13]

Materials:

  • Pivalic Acid

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Diethyl ether (Et₂O)

  • Reflux apparatus

  • Vacuum filtration setup

Procedure:

  • Reaction:

    • Dissolve pivalic acid in methanol in a round-bottom flask.

    • Add one equivalent of sodium hydroxide.

    • Stir the mixture and heat to reflux for 3 hours.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • The sodium pivalate will precipitate as a solid.

    • Collect the solid by vacuum filtration.

  • Purification:

    • Wash the solid with a mixture of diethyl ether and methanol (99:1) to remove any unreacted starting materials.

    • Dry the purified sodium pivalate under vacuum.

Conclusion

This compound is an emerging excipient and reagent with significant potential beyond its traditional roles. Its application as a co-former in pharmaceutical cocrystals, a buffering agent, a stabilizer for biologics, and a component in advanced catalytic systems presents exciting opportunities for innovation in drug development and materials science. The experimental protocols and workflows provided in this guide are intended to serve as a starting point for researchers to explore and unlock the full potential of this versatile compound. Further quantitative studies are warranted to fully characterize its performance in these novel applications.

References

Methodological & Application

Sodium Pivalate Hydrate: A Versatile Reagent in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Sodium pivalate hydrate is emerging as a key reagent in various transition metal-catalyzed cross-coupling reactions, offering unique advantages in terms of reactivity, selectivity, and functional group tolerance. Its role can range from a simple additive to a crucial component of the catalytic system, influencing the reaction mechanism and overall efficiency. This document provides detailed application notes and experimental protocols for the use of sodium pivalate hydrate and related pivalates in several important cross-coupling reactions.

Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl and Benzylic Pivalates

Aryl and benzylic pivalates, readily accessible from phenols and benzyl alcohols, have been successfully employed as electrophiles in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions. This approach provides a valuable alternative to the use of aryl and benzyl halides.

Quantitative Data

Table 1: Nickel-Catalyzed Cross-Coupling of Benzylic Pivalates with Arylboroxines. [1][2][3]

EntryBenzylic PivalateArylboroxineProductYield (%)ee (%)
11-Phenylethyl pivalatePhenylboroxine1,1-Diphenylethane9393
21-(4-Methoxyphenyl)ethyl pivalatePhenylboroxine1-(4-Methoxyphenyl)-1-phenylethane9195
31-(4-Chlorophenyl)ethyl pivalatePhenylboroxine1-(4-Chlorophenyl)-1-phenylethane8592
41-Phenylethyl pivalate(4-Methoxyphenyl)boroxine1-(4-Methoxyphenyl)-1-phenylethane8894
51-Phenylethyl pivalate(4-Trifluoromethylphenyl)boroxine1-Phenyl-1-(4-(trifluoromethyl)phenyl)ethane7591

Table 2: Nickel-Catalyzed Cross-Coupling of Aryl Pivalates with Arylboronic Acids. [4][5]

EntryAryl PivalateArylboronic AcidProductYield (%)
1Phenyl pivalatePhenylboronic acidBiphenyl85
24-Methoxyphenyl pivalatePhenylboronic acid4-Methoxybiphenyl90
34-Cyanophenyl pivalatePhenylboronic acid4-Cyanobiphenyl78
4Phenyl pivalate4-Methylphenylboronic acid4-Methylbiphenyl82
52-Naphthyl pivalatePhenylboronic acid2-Phenylnaphthalene88
Experimental Protocol: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of Benzylic Pivalates[1]
  • In a nitrogen-filled glovebox, add Ni(cod)₂ (5 mol%), the benzylic pivalate (1.0 equiv.), and the arylboroxine (1.2 equiv.) to an oven-dried vial equipped with a stir bar.

  • Add anhydrous toluene to the vial to make a 0.2 M solution with respect to the benzylic pivalate.

  • Add a solution of NaOMe (2.0 equiv.) in methanol.

  • Seal the vial and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (typically 12-24 hours).

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired diarylalkane.

Catalytic Cycle for Nickel-Catalyzed Suzuki-Miyaura Coupling

G Ni0 Ni(0)L_n OxAdd Oxidative Addition Ni0->OxAdd NiII_Piv R-Ni(II)(OPiv)L_n OxAdd->NiII_Piv Transmetal Transmetalation NiII_Piv->Transmetal NiII_Ar R-Ni(II)(Ar)L_n Transmetal->NiII_Ar RedElim Reductive Elimination NiII_Ar->RedElim RedElim->Ni0 Catalyst Regeneration Product R-Ar RedElim->Product ArylPivalate R-OPiv ArylPivalate->OxAdd BoronicAcid ArB(OH)₂ + Base BoronicAcid->Transmetal

Caption: Proposed catalytic cycle for the Nickel-Catalyzed Suzuki-Miyaura coupling of aryl pivalates.

Palladium-Catalyzed C-H Activation and Arylation

Pivalic acid, and by extension sodium pivalate which can generate pivalic acid in situ, plays a crucial role as a co-catalyst in palladium-catalyzed C-H activation and arylation reactions. It is proposed to act as a proton shuttle, facilitating the C-H bond cleavage step.

Quantitative Data

Table 3: Palladium-Catalyzed Direct Arylation of Benzene with Aryl Bromides using Pivalic Acid. [6]

EntryAryl BromideProductYield (%)
14-Bromotoluene4-Methylbiphenyl85
24-Bromoanisole4-Methoxybiphenyl82
34-Bromobenzonitrile4-Cyanobiphenyl75
41-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl78
52-Bromonaphthalene2-Phenylnaphthalene80
Experimental Protocol: General Procedure for Palladium-Catalyzed Direct Arylation of Benzene[6]
  • To an oven-dried screw-cap vial, add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., DavePhos, 4 mol%), K₂CO₃ (2.0 equiv.), and the aryl bromide (1.0 equiv.).

  • Add pivalic acid (30 mol%).

  • Add benzene as the solvent.

  • Seal the vial and heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel.

Proposed Role of Pivalate in C-H Activation

G cluster_0 Pivalate as Proton Shuttle Pd_Ar_X L_n(Ar)Pd(II)-X CMD_TS Concerted Metalation- Deprotonation (CMD) Transition State Pd_Ar_X->CMD_TS Pd_Ar_Aryl L_n(Ar)Pd(II)-Aryl' CMD_TS->Pd_Ar_Aryl PivalicAcid PivOH CMD_TS->PivalicAcid Proton Transfer Pivalate PivO⁻ Pivalate->CMD_TS Proton Acceptor Arene Aryl'-H Arene->CMD_TS PivalicAcid->Pivalate Regeneration Base Base (e.g., CO₃²⁻) PivalicAcid->Base Proton Transfer ProtonatedBase Base-H⁺ PivalicAcid->ProtonatedBase

Caption: Pivalate anion acting as a proton shuttle in the C-H activation step.

Mechanochemical Palladium-Catalyzed Cross-Coupling with Organozinc Pivalates

Aryl and heteroaryl zinc pivalates have been demonstrated as effective nucleophilic partners in mechanochemical palladium-catalyzed cross-coupling reactions with aryl halides. This solvent-free approach offers a greener alternative to traditional solution-phase methods.

Quantitative Data

Table 4: Mechanochemical Cross-Coupling of Aryl Bromides with Organozinc Pivalates. [7]

EntryAryl BromideOrganozinc PivalateProductYield (%)
14-BromotoluenePhenylzinc pivalate4-Methylbiphenyl95
24-BromoanisolePhenylzinc pivalate4-Methoxybiphenyl92
31-Bromo-4-fluorobenzenePhenylzinc pivalate4-Fluorobiphenyl88
44-Bromotoluene(4-Methoxyphenyl)zinc pivalate4-Methoxy-4'-methylbiphenyl90
52-BromopyridinePhenylzinc pivalate2-Phenylpyridine85
Experimental Protocol: General Procedure for Mechanochemical Cross-Coupling[7]
  • To a stainless steel milling jar containing stainless steel balls, add the aryl bromide (1.0 equiv.), the organozinc pivalate (1.5 equiv.), Pd-PEPPSI-IPr catalyst (2 mol%), and a few drops of a liquid grinding assistant (e.g., ethyl acetate).

  • Seal the milling jar and place it in a mixer mill.

  • Mill the reaction mixture at a specified frequency (e.g., 30 Hz) for the required time (typically 30-60 minutes).

  • After milling, dissolve the solid mixture in an appropriate organic solvent (e.g., dichloromethane).

  • Filter the mixture through a short pad of silica gel, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography if necessary.

Experimental Workflow

G Start Start Reagents Combine Reactants: Aryl Halide Organozinc Pivalate Pd Catalyst Grinding Assistant Start->Reagents Milling Mechanochemical Milling Reagents->Milling Extraction Dissolution & Filtration Milling->Extraction Purification Purification (Chromatography) Extraction->Purification Product Final Product Purification->Product

Caption: Workflow for mechanochemical cross-coupling using organozinc pivalates.

Safety and Handling

Sodium pivalate hydrate is a stable, crystalline solid. However, as with all chemical reagents, appropriate safety precautions should be taken. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

These application notes demonstrate the growing importance of sodium pivalate hydrate and related pivalate derivatives as versatile and effective reagents in modern cross-coupling chemistry. Their use can lead to milder reaction conditions, improved yields, and novel reaction pathways, making them valuable tools for researchers in academia and industry.

References

Application Notes and Protocols for Sodium Trimethylacetate Hydrate as a Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium trimethylacetate, also known as sodium pivalate, is the sodium salt of pivalic acid. Its hydrated form is a stable, crystalline solid. Due to the pKa of its conjugate acid (pivalic acid), which is approximately 5.03, sodium pivalate buffers are effective in the pH range of 4.0 to 6.0.[1][2][3] This makes them suitable for a variety of biochemical and pharmaceutical applications where a stable acidic environment is required. These application notes provide detailed protocols and data for the use of sodium trimethylacetate hydrate as a buffering agent.

Physicochemical Properties and Buffering Mechanism

Sodium trimethylacetate is a salt of a weak acid (pivalic acid) and a strong base (sodium hydroxide). In solution, it dissociates into sodium ions (Na⁺) and pivalate ions ((CH₃)₃CCOO⁻). The pivalate anion acts as a weak base, which can accept a proton to form pivalic acid. The buffering action is based on the equilibrium between pivalic acid and the pivalate ion:

(CH₃)₃CCOOH ⇌ (CH₃)₃CCOO⁻ + H⁺

The Henderson-Hasselbalch equation can be used to calculate the pH of a pivalate buffer:

pH = pKa + log₁₀( [Pivalate] / [Pivalic Acid] )

Where the pKa of pivalic acid is approximately 5.03 at 25°C.[1][2][3]

Quantitative Data

Buffer Preparation and Properties

The following table summarizes key quantitative data for the preparation and properties of a sodium pivalate buffer.

PropertyValueNotes
Pivalic Acid pKa (25°C) ~5.03The pH at which the concentrations of the acid and its conjugate base are equal.[1][2][3]
Effective pH Range 4.0 - 6.0The range in which the buffer has significant capacity to resist pH changes.
Molecular Weight (Pivalic Acid) 102.13 g/mol (CH₃)₃CCOOH[1][3]
Molecular Weight (Sodium Pivalate, Anhydrous) 124.11 g/mol (CH₃)₃CCOONa
Molecular Weight (Sodium Pivalate Hydrate) VariesDepends on the degree of hydration (xH₂O).
Temperature Coefficient (ΔpKa/°C) ~ -0.002Estimated for carboxylic acid buffers. The pKa of carboxylic acid buffers generally shows a small decrease with increasing temperature. Specific experimental data for pivalic acid is not readily available.
Buffer Capacity (β) See table belowDependent on the total buffer concentration and the pH.
Theoretical Buffer Capacity

Buffer capacity (β) is a measure of the resistance of a buffer to pH change upon the addition of an acid or base. It is maximal when pH = pKa. The theoretical buffer capacity can be calculated using the following formula:

β = 2.303 * C * (Ka * [H⁺]) / (Ka + [H⁺])²

Where:

  • C is the total molar concentration of the buffer (sum of the concentrations of the weak acid and the conjugate base).

  • Ka is the acid dissociation constant of pivalic acid (10⁻⁵·⁰³).

  • [H⁺] is the hydrogen ion concentration (10⁻ᵖᴴ).

The following table provides the calculated theoretical buffer capacity for sodium pivalate buffers at different concentrations and pH values.

Total Buffer Concentration (M)pHTheoretical Buffer Capacity (β)
0.054.00.024
0.054.50.046
0.055.03 (pKa)0.058
0.055.50.046
0.056.00.024
0.104.00.048
0.104.50.092
0.105.03 (pKa)0.115
0.105.50.092
0.106.00.048
0.204.00.096
0.204.50.184
0.205.03 (pKa)0.230
0.205.50.184
0.206.00.096

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Sodium Pivalate Buffer, pH 5.0

This protocol describes two common methods for preparing a sodium pivalate buffer.

Method A: By Mixing Stock Solutions of the Weak Acid and its Conjugate Base

Materials:

  • Pivalic acid ((CH₃)₃CCOOH)

  • Sodium pivalate ((CH₃)₃CCOONa)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

  • Prepare a 0.1 M Pivalic Acid Stock Solution: Dissolve 1.021 g of pivalic acid in approximately 80 mL of deionized water in a 100 mL volumetric flask. Stir until fully dissolved and then bring the volume to 100 mL with deionized water.

  • Prepare a 0.1 M Sodium Pivalate Stock Solution: Dissolve 1.241 g of anhydrous sodium pivalate in approximately 80 mL of deionized water in a 100 mL volumetric flask. Stir until fully dissolved and then bring the volume to 100 mL with deionized water.

  • Mix the Stock Solutions: To prepare 100 mL of a 0.1 M sodium pivalate buffer at pH 5.0, start by mixing approximately 53 mL of the 0.1 M pivalic acid solution with 47 mL of the 0.1 M sodium pivalate solution. This ratio is estimated using the Henderson-Hasselbalch equation.

  • Adjust the pH: Place a calibrated pH electrode in the solution and monitor the pH while stirring. Add the 0.1 M sodium pivalate solution dropwise to increase the pH or the 0.1 M pivalic acid solution to decrease the pH until the desired pH of 5.0 is reached.

  • Final Volume Adjustment: Once the target pH is achieved, transfer the solution to a 100 mL volumetric flask and add deionized water to bring the final volume to 100 mL.

Method B: By Partial Neutralization of the Weak Acid

Materials:

  • Pivalic acid ((CH₃)₃CCOOH)

  • 1 M Sodium hydroxide (NaOH) solution

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask and graduated cylinders

Procedure:

  • Dissolve Pivalic Acid: Dissolve 1.021 g of pivalic acid in approximately 80 mL of deionized water in a beaker.

  • Adjust pH with NaOH: While stirring and monitoring the pH with a calibrated pH meter, slowly add the 1 M NaOH solution dropwise until the pH of the solution reaches 5.0.

  • Final Volume Adjustment: Transfer the solution to a 100 mL volumetric flask and add deionized water to bring the final volume to 100 mL.

Application Protocol 1: Use of Sodium Pivalate Buffer in a Lipase Activity Assay

This protocol provides a general method for assaying lipase activity using a p-nitrophenyl ester substrate in a sodium pivalate buffer.

Principle:

Lipase catalyzes the hydrolysis of a p-nitrophenyl ester (e.g., p-nitrophenyl palmitate) to p-nitrophenol and a fatty acid. The rate of formation of the yellow-colored p-nitrophenolate ion is monitored spectrophotometrically at 410 nm.

Materials:

  • Lipase enzyme solution

  • p-Nitrophenyl palmitate (pNPP) substrate

  • Sodium pivalate buffer (50 mM, pH 5.5)

  • Isopropanol

  • Triton X-100

  • Spectrophotometer capable of reading at 410 nm

  • 96-well microplate (optional)

Procedure:

  • Prepare the Substrate Solution:

    • Prepare a 10 mM stock solution of pNPP in isopropanol.

    • For the working substrate solution, mix 1 part of the pNPP stock solution with 9 parts of 50 mM sodium pivalate buffer (pH 5.5) containing 0.2% (w/v) Triton X-100. Emulsify by sonication or vigorous vortexing.

  • Prepare the Enzyme Dilutions: Prepare a series of dilutions of the lipase enzyme in ice-cold 50 mM sodium pivalate buffer (pH 5.5).

  • Set up the Assay:

    • To each well of a microplate (or cuvette), add 180 µL of the substrate solution.

    • Incubate the plate/cuvette at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction: Add 20 µL of the diluted enzyme solution to each well to start the reaction. For the blank, add 20 µL of the buffer.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 10 minutes).

  • Calculate Activity: Determine the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot. The lipase activity can be calculated using the molar extinction coefficient of p-nitrophenol at the specific pH.

Application Protocol 2: Use of Sodium Pivalate Buffer in Protein Crystallization Screening

Sodium pivalate buffer can be included as a component in screening kits for protein crystallization, particularly for proteins that are stable in the pH range of 4.0 to 6.0.

Principle:

The buffer maintains a stable pH, which is a critical factor for protein solubility and the formation of well-ordered crystals.

Procedure:

  • Protein Preparation: The target protein should be purified and concentrated in a low-ionic-strength buffer. The final protein concentration for screening is typically between 5 and 20 mg/mL.

  • Buffer Screen Preparation: Prepare a stock solution of 1.0 M sodium pivalate buffer at various pH points within its buffering range (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0).

  • Crystallization Screen Setup:

    • In a 96-well crystallization plate, dispense a range of precipitant solutions (e.g., polyethylene glycols, salts).

    • To each of these wells, add the sodium pivalate buffer to a final concentration of 50-100 mM at the different pH values.

  • Crystallization Trial:

    • Set up hanging or sitting drops by mixing a small volume of the protein solution (e.g., 1 µL) with an equal volume of the reservoir solution (containing the precipitant and pivalate buffer).

    • Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Monitoring: Regularly inspect the drops for crystal formation over several days to weeks.

Diagrams

General Buffer Preparation Workflow

BufferPreparationWorkflow cluster_prep Preparation cluster_adjust pH Adjustment cluster_final Finalization A Calculate required mass of pivalic acid and sodium pivalate B Weigh solids A->B C Dissolve in deionized water B->C E Measure initial pH C->E D Calibrate pH meter D->E F Adjust pH with acid or base E->F G Transfer to volumetric flask F->G pH = 5.0 H Add water to final volume G->H I Store at 4°C H->I

Caption: Workflow for preparing a sodium pivalate buffer.

Generic Enzyme Inhibition Pathway

EnzymeInhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) S->ES ES->E k_cat P Product (P) ES->P I Inhibitor (I) I->EI

Caption: A generic pathway of competitive enzyme inhibition.

Experimental Workflow for Lipase Assay

LipaseAssayWorkflow cluster_reagents Reagent Preparation cluster_assay Assay Setup cluster_reaction Reaction and Measurement cluster_analysis Data Analysis A Prepare 50 mM Sodium Pivalate Buffer (pH 5.5) B Prepare pNPP Substrate Solution A->B C Prepare Lipase Dilutions A->C D Add Substrate to Microplate Wells B->D F Add Enzyme to Initiate Reaction C->F E Pre-incubate at 37°C D->E E->F G Measure Absorbance at 410 nm F->G H Plot Absorbance vs. Time G->H I Calculate Initial Reaction Rate (V₀) H->I

Caption: Workflow for a lipase activity assay.

References

The Pivotal Role of Sodium Trimethylacetate Hydrate in Advancing Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers in organic synthesis and drug development now have access to a comprehensive guide on the application of sodium trimethylacetate hydrate in palladium-catalyzed reactions. This pivotal additive, also known as sodium pivalate, has demonstrated remarkable efficacy in enhancing the efficiency and selectivity of a variety of crucial bond-forming transformations, including Suzuki-Miyaura couplings, Mizoroki-Heck reactions, and C-H bond functionalizations. These new Application Notes and Protocols provide detailed methodologies, quantitative data, and mechanistic insights to empower scientists in their pursuit of novel molecular architectures.

This compound serves multiple functions in palladium catalysis. Primarily, it acts as a highly effective base and as a carboxylate ligand that can stabilize catalytic intermediates and facilitate key steps in the catalytic cycle. Its bulky trimethylacetyl group can influence the steric environment around the palladium center, leading to improved regioselectivity and product yields. Furthermore, in the form of pivalic acid, it can act as a proton shuttle, a critical role in C-H activation reactions.

Key Applications and Mechanistic Insights

Extensive research has highlighted the benefits of incorporating sodium trimethylacetate or pivalic acid in several palladium-catalyzed reactions:

  • Direct C-H Arylation: In the direct arylation of unactivated arenes, such as benzene, with aryl bromides, the addition of a catalytic amount of pivalic acid, which can be generated in situ from sodium trimethylacetate, has been shown to be crucial for high yields. The pivalate anion is believed to participate in the C-H bond cleavage step, lowering the activation energy and acting as a proton shuttle to the stoichiometric base.[1][2][3][4]

  • Carbonylative Suzuki-Miyaura Coupling: For the synthesis of biaryl ketones from aryl iodides and arylboronic acids, pivalic acid effectively suppresses the undesired direct Suzuki coupling side reaction, leading to highly selective carbonylation.[5][6] This allows for the efficient construction of important ketone motifs under mild conditions.

  • Mizoroki-Heck Reaction: Sodium trimethylacetate can be employed as a base in the Mizoroki-Heck reaction, facilitating the coupling of aryl halides with alkenes. The choice of base is critical in this reaction to ensure efficient catalyst turnover and prevent side reactions.

  • C-H Olefination and other Functionalizations: The use of pivalic acid as an additive has been shown to be beneficial in various C-H functionalization reactions, including olefinations.[7] The pivalate can act as a ligand, influencing the reactivity and selectivity of the palladium catalyst.

Quantitative Data Summary

The following tables summarize the performance of palladium-catalyzed reactions utilizing sodium trimethylacetate or pivalic acid under various conditions.

Table 1: Palladium-Catalyzed Direct Arylation of Benzene with Aryl Bromides using Pivalic Acid Additive [1][2][4]

EntryAryl BromideCatalyst SystemAdditiveBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂, DavePhos30 mol% PivOHK₂CO₃Benzene/DMA12010-1585
24-BromoanisolePd(OAc)₂, DavePhos30 mol% PivOHK₂CO₃Benzene/DMA12010-1581
34-BromobenzonitrilePd(OAc)₂, DavePhos30 mol% PivOHK₂CO₃Benzene/DMA12010-1569
41-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂, DavePhos30 mol% PivOHK₂CO₃Benzene/DMA12010-1563
51-Bromo-4-nitrobenzenePd(OAc)₂, DavePhos30 mol% PivOHK₂CO₃Benzene/DMA12010-1581

Table 2: Ligand-Free Carbonylative Suzuki Reaction of Aryl Iodides with Arylboronic Acids using Pivalic Acid [5][6]

EntryAryl IodideArylboronic AcidCatalystAdditiveBaseSolventTempPressureYield (%)
1IodobenzenePhenylboronic acidPd(OAc)₂1.0 equiv PivOHK₂CO₃PEG-400RT1 atm CO95
24-IodotoluenePhenylboronic acidPd(OAc)₂1.0 equiv PivOHK₂CO₃PEG-400RT1 atm CO96
34-IodoanisolePhenylboronic acidPd(OAc)₂1.0 equiv PivOHK₂CO₃PEG-400RT1 atm CO94
41-Iodo-4-nitrobenzenePhenylboronic acidPd(OAc)₂1.0 equiv PivOHK₂CO₃PEG-400RT1 atm CO92
51-Iodo-4-chlorobenzenePhenylboronic acidPd(OAc)₂1.0 equiv PivOHK₂CO₃PEG-400RT1 atm CO93

Experimental Protocols

Detailed experimental protocols for key reactions are provided below to facilitate their application in a laboratory setting.

Protocol 1: General Procedure for the Palladium-Catalyzed Direct Arylation of Benzene

This protocol is adapted from the work of Fagnou and coworkers on the direct arylation of benzene using a palladium/pivalic acid co-catalyst system.[1][4]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)

  • Pivalic acid (PivOH)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Aryl bromide

  • Benzene, anhydrous

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02-0.03 mmol), DavePhos (0.02-0.03 mmol), K₂CO₃ (2.5 mmol), and pivalic acid (0.3 mmol).

  • Add the aryl bromide (1.0 mmol).

  • Add anhydrous benzene (e.g., 2 mL) and anhydrous DMA (e.g., 2.4 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 120 °C for 10-15 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Procedure for the Ligand-Free Carbonylative Suzuki Reaction

This protocol is based on the work of Han and coworkers for the synthesis of biaryl ketones using an in situ generated palladium nanoparticle system with pivalic acid as an additive.[5][6]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl iodide

  • Arylboronic acid

  • Pivalic acid (PivOH)

  • Potassium carbonate (K₂CO₃)

  • Poly(ethylene glycol) 400 (PEG-400)

  • Carbon monoxide (CO) gas balloon

  • Two-necked round-bottom flask

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a two-necked round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol), the aryl iodide (1.0 mmol), the arylboronic acid (1.2 mmol), pivalic acid (1.0 mmol), and K₂CO₃ (2.0 mmol).

  • Add PEG-400 (3.0 mL) to the flask.

  • Evacuate the flask and backfill with carbon monoxide from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously at room temperature under a CO atmosphere (balloon pressure) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycles

To further elucidate the role of sodium trimethylacetate and its derivatives, the following diagrams illustrate the proposed catalytic cycles for the direct arylation and carbonylative Suzuki reactions.

Direct_Arylation_Cycle cluster_pivoh Pivalic Acid Cycle Pd(0)L Pd(0)L ArPd(II)(Br)L ArPd(II)(Br)L Pd(0)L->ArPd(II)(Br)L Oxidative Addition (Ar-Br) ArPd(II)(Piv)L ArPd(II)(Piv)L ArPd(II)(Br)L->ArPd(II)(Piv)L Ligand Exchange (PivO⁻) ArPd(II)(Piv)L->Pd(0)L C-H Activation (Benzene) & Reductive Elimination Ar-Ph Ar-Ph ArPd(II)(Piv)L->Ar-Ph PivOH PivOH PivO⁻ PivO⁻ PivOH->PivO⁻ + Base PivO⁻->PivOH + H⁺ (from Benzene)

Caption: Proposed catalytic cycle for the Pd-catalyzed direct arylation of benzene with pivalic acid as a proton shuttle.

Carbonylative_Suzuki_Cycle cluster_pivoh Role of Pivalic Acid Pd(0) Pd(0) ArPd(II)I ArPd(II)I Pd(0)->ArPd(II)I Oxidative Addition (Ar-I) Ar(CO)Pd(II)I Ar(CO)Pd(II)I ArPd(II)I->Ar(CO)Pd(II)I CO Insertion Ar(CO)Pd(II)Ar' Ar(CO)Pd(II)Ar' Ar(CO)Pd(II)I->Ar(CO)Pd(II)Ar' Transmetalation (Ar'B(OH)₂) Ar(CO)Pd(II)Ar'->Pd(0) Reductive Elimination Ar-CO-Ar' Ar-CO-Ar' Ar(CO)Pd(II)Ar'->Ar-CO-Ar' PivOH Suppresses direct Suzuki coupling

References

Preparation of a Standard Solution of Sodium Pivalate Hydrate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of a standard solution of sodium pivalate hydrate. Accurate preparation of standard solutions is a fundamental requirement for a wide range of applications in research and development, including its use as a buffering agent in pharmaceutical formulations and analytical techniques, and as a potential internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2][3] This protocol details the necessary calculations, equipment, and step-by-step procedures to ensure the accurate and reliable preparation of a sodium pivalate hydrate standard solution.

Introduction

Sodium pivalate hydrate, the sodium salt of pivalic acid, is a white crystalline solid that is soluble in water.[1] It is known for its stability and compatibility with various compounds, making it a valuable reagent in biochemical and pharmaceutical applications.[1] In drug development, precise pH control is often critical for drug stability, solubility, and biological activity. Pivalate-based buffers can offer a specific pH range beneficial for certain formulations. Furthermore, the unique chemical shift of the pivalate protons in NMR spectroscopy makes it a candidate for use as an internal reference standard for quantification of other molecules. This application note provides a detailed protocol for the preparation of a standard solution of sodium pivalate hydrate to support these and other applications.

Chemical and Physical Properties

A thorough understanding of the properties of sodium pivalate hydrate is essential for the accurate preparation of its standard solutions. Key properties are summarized in the table below.

PropertyValueReference(s)
Synonyms Sodium trimethylacetate hydrate, Sodium 2,2-Dimethylpropanoate Hydrate[1]
CAS Number 143174-36-1 (hydrate), 1184-88-9 (anhydrous)
Molecular Formula C₅H₉NaO₂·xH₂O
Molecular Weight 124.11 g/mol (anhydrous)
Appearance White to almost white crystalline powder
Purity Typically >98.0%
Solubility Soluble in water[1]

Experimental Protocol: Preparation of a 0.1 M Sodium Pivalate Hydrate Standard Solution

This protocol describes the preparation of 100 mL of a 0.1 M standard solution of sodium pivalate hydrate. The principles can be adapted for different concentrations and volumes.

Materials and Equipment
  • Sodium Pivalate Hydrate (analytical grade)

  • Deionized or distilled water

  • 100 mL volumetric flask (Class A)

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing boat or paper

  • Spatula

  • Glass beaker (e.g., 50 mL)

  • Glass stirring rod

  • Funnel

  • Wash bottle with deionized/distilled water

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Calculations

Before weighing, it is crucial to calculate the required mass of sodium pivalate hydrate. This calculation must account for the purity of the reagent and its water of hydration. The molecular weight of the hydrated form should be used if specified on the certificate of analysis. If only the anhydrous molecular weight is provided, the water content must be considered.

Formula for mass calculation:

Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

Example Calculation (assuming a molecular weight of 142.13 g/mol for the hydrate and 100% purity):

Mass (g) = 0.1 mol/L × 0.1 L × 142.13 g/mol = 1.4213 g

Adjust this calculation based on the purity indicated on the certificate of analysis for your specific lot of sodium pivalate hydrate.

Step-by-Step Procedure
  • Weighing: Accurately weigh the calculated amount of sodium pivalate hydrate using an analytical balance. Place a clean, dry weighing boat on the balance and tare it. Carefully add the sodium pivalate hydrate to the weighing boat until the desired mass is reached. Record the exact mass.

  • Dissolution: Transfer the weighed sodium pivalate hydrate into a clean glass beaker. Add a small amount of deionized or distilled water (e.g., 20-30 mL) to the beaker. Use a glass stirring rod to stir the solution until the solid is completely dissolved.

  • Transfer to Volumetric Flask: Place a funnel into the neck of a 100 mL volumetric flask. Carefully pour the dissolved sodium pivalate solution from the beaker into the volumetric flask.

  • Rinsing: To ensure a quantitative transfer, rinse the beaker, stirring rod, and funnel with small amounts of deionized water, transferring all rinsings into the volumetric flask. Repeat this rinsing step at least three times.

  • Dilution to Volume: Add deionized water to the volumetric flask until the liquid level is close to, but not at, the calibration mark. Use a dropper or pipette to add the final amount of water until the bottom of the meniscus is precisely on the calibration mark.

  • Homogenization: Stopper the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is thoroughly mixed and the concentration is uniform.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the standard solution.

experimental_workflow cluster_prep Preparation cluster_transfer Quantitative Transfer cluster_final Finalization start Start calculate Calculate Mass start->calculate weigh Weigh Sodium Pivalate Hydrate calculate->weigh dissolve Dissolve in Water weigh->dissolve transfer Transfer to Volumetric Flask dissolve->transfer rinse Rinse & Transfer transfer->rinse dilute Dilute to Volume rinse->dilute homogenize Homogenize dilute->homogenize end Standard Solution Ready for Use homogenize->end

References

Sodium Trimethylacetate Hydrate: A Key Reagent in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium trimethylacetate hydrate, also known as sodium pivalate hydrate, is a versatile and highly effective reagent in modern organic synthesis, particularly in the construction of complex molecules for the pharmaceutical industry. Its unique properties as a base and a ligand additive have made it an indispensable tool in transition metal-catalyzed reactions, most notably in palladium-catalyzed C-H bond functionalization. This application note provides detailed protocols and data on the use of this compound in the synthesis of active pharmaceutical ingredients (APIs), with a focus on its role in directing group-assisted C-H activation of benzamides, a common structural motif in many pharmaceuticals.

Core Applications in API Synthesis

This compound's primary role in API synthesis is as a crucial component in palladium-catalyzed C-H activation/functionalization reactions. The pivalate anion has been shown to be a key player in the C-H bond-breaking event, acting as a proton shuttle.[1][2] This facilitates the selective functionalization of otherwise inert C-H bonds, enabling more efficient and atom-economical synthetic routes to complex drug molecules.

One of the most powerful applications of this methodology is the ortho-arylation of benzamides. The amide functional group acts as a directing group, guiding the palladium catalyst to a nearby C-H bond on the aromatic ring, which is then cleaved and subsequently coupled with an aryl halide. Sodium trimethylacetate is a critical additive in this process, promoting the catalytic cycle and leading to high yields of the desired biaryl product. This transformation is highly valuable in the synthesis of various APIs, including certain oncology and antiviral agents.

Experimental Protocols

The following protocols are representative examples of the use of this compound in palladium-catalyzed C-H functionalization reactions relevant to API synthesis.

Protocol 1: General Procedure for Palladium-Catalyzed ortho-Arylation of Benzamides

This protocol describes a general method for the palladium-catalyzed ortho-arylation of a benzamide derivative with an aryl iodide, using this compound as a key additive.[3][4]

Reaction Scheme:

G Benzamide Benzamide Derivative Product ortho-Aryl Benzamide Benzamide->Product + ArylIodide Aryl Iodide ArylIodide->Product Catalyst Pd(OAc)2 This compound Catalyst->Product

Figure 1: General scheme for the ortho-arylation of benzamides.

Materials:

  • Benzamide derivative (1.0 eq)

  • Aryl iodide (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • This compound (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried reaction vessel, add the benzamide derivative, aryl iodide, palladium(II) acetate, and this compound.

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ortho-aryl benzamide.

Quantitative Data Summary:

The following table summarizes typical yields for the ortho-arylation of various benzamides with different aryl iodides under the conditions described above.

Benzamide DerivativeAryl IodideYield (%)
Benzamide4-Iodotoluene85
4-Methoxybenzamide1-Iodo-4-nitrobenzene78
4-Chlorobenzamide4-Iodoanisole82
N-Methylbenzamide4-Iodotoluene75

Table 1: Representative yields for the palladium-catalyzed ortho-arylation of benzamides.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed catalytic cycle for the palladium-catalyzed ortho-arylation of benzamides and the general experimental workflow.

G cluster_cycle Catalytic Cycle Pd0 Pd(0) OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_ArI Ar-Pd(II)-I LigandEx Ligand Exchange (PivO⁻) PdII_ArI->LigandEx PdII_ArPivO Ar-Pd(II)-OPiv CH_Activation C-H Activation (Benzamide) PdII_ArPivO->CH_Activation Palladacycle Palladacycle Intermediate ReductiveElim Reductive Elimination Palladacycle->ReductiveElim ReductiveElim->Pd0 Product Formation

Figure 2: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

G start Start setup Reaction Setup: - Add reagents to vessel - Inert atmosphere start->setup reaction Reaction: - Add solvent - Heat and stir setup->reaction workup Workup: - Cool to RT - Dilute and wash reaction->workup purification Purification: - Column chromatography workup->purification product Final Product purification->product

Figure 3: General experimental workflow for ortho-arylation.

Conclusion

This compound is a critical reagent for enabling challenging C-H functionalization reactions that are increasingly important in the synthesis of active pharmaceutical ingredients. Its role as a co-catalyst in palladium-catalyzed reactions allows for the efficient and selective formation of C-C bonds, particularly in the synthesis of biaryl compounds from readily available benzamides and aryl halides. The protocols and data presented herein provide a foundation for researchers and drug development professionals to implement this valuable synthetic methodology in their own API synthesis programs. Further exploration of its application in the synthesis of other classes of APIs is an active area of research with the potential to further streamline the drug development process.

References

Application Notes and Protocols for Sodium Pivalate Hydrate in C-H Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H bond activation is a powerful and increasingly utilized strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1] This approach has significant implications for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and materials science applications.[2][3] Among the various methodologies developed, the use of carboxylate additives, particularly sodium pivalate or pivalic acid, has emerged as a key strategy to promote and control C-H activation reactions, especially those catalyzed by palladium and rhodium.[4][5][6][7]

Sodium pivalate hydrate, a salt of pivalic acid, plays a multifaceted role in these transformations. It is not merely a simple base but actively participates in the catalytic cycle. Experimental and computational studies have revealed that the pivalate anion can act as a proton shuttle, facilitating the C-H bond cleavage step through a "Concerted Metalation-Deprotonation" (CMD) mechanism.[8] This assistance lowers the activation energy of the C-H cleavage, leading to higher reaction efficiency and yields. In some instances, pivalate has also been shown to act as a reductant for the catalyst precursor and can help to maintain the catalyst in its active state.[9][10]

These application notes provide a comprehensive overview of the use of sodium pivalate hydrate in C-H activation reactions, including detailed experimental protocols, quantitative data for various transformations, and mechanistic insights visualized through diagrams.

Data Presentation: Quantitative Analysis of Sodium Pivalate Assisted C-H Activation

The following tables summarize quantitative data from representative C-H activation reactions where sodium pivalate or pivalic acid was a key component.

Table 1: Palladium-Catalyzed Direct Arylation of Heterocycles

EntryHeterocycleAryl HalideCatalyst (mol%)Ligand (mol%)Additive (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
11-Methylindole4-BromotoluenePd(OAc)₂ (5)NonePivalic Acid (30)K₂CO₃ (2)DMA1202485[4]
2Benzoxazole4-ChlorotoluenePd(OAc)₂ (10)NonePivalic Acid (30)Cs₂CO₃ (2)DMA1402478[4]
3Caffeine4-BromoanisolePd(OAc)₂ (10)NonePivalic Acid (30)K₂CO₃ (2)DMA1302492[6]
4ThiopheneBromobenzenePd(OAc)₂ (2)DavePhos (3)Pivalic Acid (30)K₂CO₃ (2.5)Benzene/DMA1201275[7]

Table 2: Rhodium-Catalyzed C-H Olefination of Benzoic Acid Derivatives

EntrySubstrateOlefinCatalyst (mol%)Additive (mol%)Oxidant (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Benzoic AcidEthyl acrylate[CpRhCl₂]₂ (2.5)NaOPiv (20)Cu(OAc)₂ (1)t-AmylOH1001288[5]
24-Methoxybenzoic AcidStyrene[CpRhCl₂]₂ (2.5)PivOH (20)Cu(OAc)₂ (1)t-AmylOH1201676[5]
32-Naphthoic Acidn-Butyl acrylate[Cp*RhCl₂]₂ (2)PivOH (20)Ag₂CO₃ (1)DCE1002491[11]

Experimental Protocols

The following are detailed protocols for representative C-H activation reactions utilizing sodium pivalate or pivalic acid.

Protocol 1: Palladium-Catalyzed Direct Arylation of 1-Methylindole with 4-Bromotoluene

This protocol is adapted from a procedure described for the direct arylation of heterocycles.[4]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Pivalic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1-Methylindole

  • 4-Bromotoluene

  • N,N-Dimethylacetamide (DMA), anhydrous

Equipment:

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (5 mol%), pivalic acid (30 mol%), and K₂CO₃ (2.0 equivalents).

  • Reagent Addition: Add 1-methylindole (1.0 equivalent) and 4-bromotoluene (1.2 equivalents) to the Schlenk tube, followed by anhydrous DMA (to make a 0.2 M solution with respect to the limiting reagent).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-1-methylindole.

Protocol 2: Rhodium-Catalyzed C-H Olefination of Benzoic Acid with Ethyl Acrylate

This protocol is a general procedure based on the olefination of benzoic acids.[5]

Materials:

  • [Cp*RhCl₂]₂ (pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • Sodium pivalate (NaOPiv)

  • Copper(II) acetate (Cu(OAc)₂)

  • Benzoic acid

  • Ethyl acrylate

  • tert-Amyl alcohol (t-AmylOH)

Equipment:

  • Screw-cap reaction vial

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a screw-cap reaction vial, combine [Cp*RhCl₂]₂ (2.5 mol%), sodium pivalate (20 mol%), and Cu(OAc)₂ (1.0 equivalent).

  • Reagent Addition: Add benzoic acid (1.0 equivalent) and ethyl acrylate (1.5 equivalents) to the vial, followed by t-AmylOH (to make a 0.5 M solution).

  • Reaction: Tightly cap the vial and heat the reaction mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-16 hours).

  • Work-up:

    • Allow the reaction to cool to room temperature.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the ortho-olefinated benzoic acid product.

Mechanistic Insights and Visualizations

The role of sodium pivalate in C-H activation is primarily understood through the Concerted Metalation-Deprotonation (CMD) pathway. The pivalate anion acts as a ligand on the metal center and facilitates the deprotonation of the C-H bond in a concerted fashion.

CMD_Mechanism Reactants Arene (Ar-H) + Pd(II)-Piv₂ Intermediate [Ar-H...Pd(II)(Piv)₂] π-complex Reactants->Intermediate TS CMD Transition State [Ar--H--Piv--Pd(II)] Intermediate->TS C-H approach Product Ar-Pd(II)-Piv + PivOH TS->Product C-H cleavage Catalytic_Cycle Further Functionalization Product->Catalytic_Cycle Experimental_Workflow Setup 1. Reaction Setup (Catalyst, Additive, Base, Solvent) Reagents 2. Reagent Addition (Substrates) Setup->Reagents Reaction 3. Heating & Stirring (Reaction Conditions) Reagents->Reaction Monitoring 4. Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup 5. Aqueous Work-up (Extraction & Washing) Monitoring->Workup Reaction Complete Purification 6. Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

References

Application Notes and Protocols for Reactions Involving Sodium Trimethylacetate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium trimethylacetate, also known as sodium pivalate, is a versatile carboxylate salt increasingly utilized in modern organic synthesis. Its unique steric and electronic properties make it an effective additive and co-catalyst in a variety of transition metal-catalyzed reactions, most notably in palladium-catalyzed C-H bond activation and cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes, experimental protocols, and data for reactions involving sodium trimethylacetate hydrate.

Application Notes: The Role of Pivalate in Catalysis

Sodium pivalate, or pivalic acid which generates the pivalate anion in situ, plays a multifaceted role in enhancing the efficiency and selectivity of palladium-catalyzed reactions.

  • In C-H Activation/Arylation: The pivalate anion is a key component in the direct arylation of unactivated C-H bonds.[1][2] Experimental and computational studies suggest that pivalate facilitates the C-H bond cleavage, which is often the rate-determining step. It is believed to act as a proton shuttle, assisting in a concerted metalation-deprotonation (CMD) pathway.[1][2][3][4] This mechanism lowers the activation energy of the C-H bond breaking event, leading to higher reactivity and yields.[1][2] The use of pivalic acid as an additive has enabled high-yielding direct arylation of even unactivated arenes like benzene.[1][2]

  • In Suzuki and Related Cross-Coupling Reactions: In carbonylative Suzuki reactions, which are crucial for synthesizing valuable biaryl ketones, pivalic acid has been shown to effectively suppress the undesired direct Suzuki coupling side reaction.[5] This leads to higher selectivity and yields of the desired carbonylated product. The pivalate anion's ability to modulate the catalytic activity of the palladium center is key to this selectivity. While not always a primary component, the addition of pivalate can be beneficial in standard Suzuki-Miyaura couplings as well, particularly when dealing with challenging substrates.

Experimental Protocols

The following are generalized protocols for reactions where sodium trimethylacetate (or pivalic acid) is a key component. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Palladium-Catalyzed Direct C-H Arylation of an Arene

This protocol is a general procedure for the direct arylation of an arene with an aryl bromide, using a palladium catalyst and pivalic acid as a co-catalyst.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., DavePhos)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Aryl bromide

  • Arene (e.g., Benzene, to be used as solvent and reactant)

  • N,N-Dimethylacetamide (DMA)

  • Anhydrous solvents

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2-3 mol%), the phosphine ligand (e.g., DavePhos, 2-3 mol%), and K₂CO₃ (2.5 equivalents).

  • Reagent Addition: Add the aryl bromide (1 equivalent) and pivalic acid (30 mol%).

  • Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the arene (if liquid, e.g., benzene) and DMA in a 1.2:1 ratio.

  • Reaction Conditions: Seal the tube and heat the reaction mixture in an oil bath at 120 °C for 10-15 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Pivalic Acid-Assisted Carbonylative Suzuki Reaction

This protocol describes a ligand-free, palladium-nanoparticle-catalyzed carbonylative Suzuki reaction under ambient conditions.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl iodide

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (tBuCO₂H)

  • Polyethylene glycol (PEG-400)

  • Carbon monoxide (CO) balloon

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aryl iodide (1 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and pivalic acid (0.5 mmol).

  • Solvent and Catalyst: Add PEG-400 (3 mL) and Pd(OAc)₂ (1 mol%).

  • CO Atmosphere: Evacuate the flask and backfill with carbon monoxide from a balloon. Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously at room temperature under the CO atmosphere for the required time (e.g., 24 hours).

  • Work-up: Upon completion, the reaction mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purification: The residue is purified by flash chromatography to afford the biaryl ketone.

Data Presentation

The following table summarizes representative quantitative data for the palladium-catalyzed direct arylation of benzene with various aryl bromides using pivalic acid as an additive.

EntryAryl BromideCatalyst SystemAdditiveSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ / DavePhosPivalic AcidBenzene/DMA12010-1581
24-BromoanisolePd(OAc)₂ / DavePhosPivalic AcidBenzene/DMA12010-1575
34-BromobiphenylPd(OAc)₂ / DavePhosPivalic AcidBenzene/DMA12010-1585
43-BromoanisolePd(OAc)₂ / DavePhosPivalic AcidBenzene/DMA12010-1578
54-BromobenzotrifluoridePd(OAc)₂ / DavePhosPivalic AcidBenzene/DMA12010-1555

Data synthesized from Fagnou, K. et al. J. Am. Chem. Soc. 2006, 128, 58, 16496–16497.[1]

Mandatory Visualizations

The following diagrams illustrate the key mechanistic pathway and a general experimental workflow for reactions involving this compound.

C_H_Activation_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(X)L_n OxAdd->PdII CMD Concerted Metalation- Deprotonation (CMD) PdII->CMD + Arene'-H + PivO⁻ Palladacycle Palladacycle Intermediate CMD->Palladacycle - PivOH - X⁻ RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Arene' RedElim->Product ArX Ar-X ArX->OxAdd AreneH Arene'-H AreneH->CMD PivOH PivO⁻ PivOH->CMD PivOH_H PivOH PivOH_H->CMD

Caption: Catalytic cycle for C-H arylation with pivalate assistance.

Experimental_Workflow Start Start Setup Prepare Schlenk tube with stir bar Start->Setup Reagents Add Pd catalyst, ligand, base, and Na trimethylacetate/PivOH Setup->Reagents Inert Establish inert atmosphere (Ar or N2) Reagents->Inert AddSubstrates Add aryl halide and arene/solvent Inert->AddSubstrates React Heat reaction mixture (e.g., 120°C, 10-15h) AddSubstrates->React Workup Cool, dilute, and perform aqueous work-up React->Workup Purify Purify by column chromatography Workup->Purify Analyze Characterize product (NMR, MS, etc.) Purify->Analyze End End Analyze->End

Caption: General workflow for a Pd-catalyzed C-H arylation experiment.

References

Application Notes and Protocols: Sodium Pivalate Hydrate in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium pivalate hydrate, the sodium salt of pivalic acid, has emerged as a versatile and effective ligand and co-catalyst in a variety of transition metal-catalyzed reactions. Its bulky tert-butyl group and the carboxylate functionality play crucial roles in facilitating key steps of catalytic cycles, leading to improved reaction efficiency, yield, and selectivity. In palladium and nickel-catalyzed reactions, the pivalate anion has been shown to act as a proton shuttle, a ligand that stabilizes catalytic intermediates, and even as a reductant for catalyst activation.[1][2] These properties make sodium pivalate hydrate a valuable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.

This document provides detailed application notes and experimental protocols for the use of sodium pivalate hydrate as a ligand in key transition metal-catalyzed reactions.

Palladium-Catalyzed Direct C-H Arylation of Arenes

The direct arylation of unactivated C-H bonds is a powerful and atom-economical method for the formation of carbon-carbon bonds. The use of pivalic acid, which in the presence of a base forms the pivalate anion, has been shown to be crucial for the success of palladium-catalyzed direct arylation of simple arenes like benzene.[3] The pivalate anion is believed to facilitate the C-H bond cleavage step by acting as a proton shuttle between the arene and the base.[3]

Application Data: Palladium-Catalyzed Direct Arylation of Benzene with Aryl Bromides
EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (3)DavePhos (3)K₂CO₃ (2.5)PivOH (30)Benzene/DMA (1.2:1)12010-1581
24-BromoanisolePd(OAc)₂ (3)DavePhos (3)K₂CO₃ (2.5)PivOH (30)Benzene/DMA (1.2:1)12010-1585
34-BromobenzonitrilePd(OAc)₂ (3)DavePhos (3)K₂CO₃ (2.5)PivOH (30)Benzene/DMA (1.2:1)12010-1565
44-BromobiphenylPd(OAc)₂ (3)DavePhos (3)K₂CO₃ (2.5)PivOH (30)Benzene/DMA (1.2:1)12010-1578
53-BromotoluenePd(OAc)₂ (3)DavePhos (3)K₂CO₃ (2.5)PivOH (30)Benzene/DMA (1.2:1)12010-1575
63-BromoanisolePd(OAc)₂ (3)DavePhos (3)K₂CO₃ (2.5)PivOH (30)Benzene/DMA (1.2:1)12010-1572
72-BromotoluenePd(OAc)₂ (3)DavePhos (3)K₂CO₃ (2.5)PivOH (30)Benzene/DMA (1.2:1)12010-1555
82-BromobiphenylPd(OAc)₂ (3)DavePhos (3)K₂CO₃ (2.5)PivOH (30)Benzene/DMA (1.2:1)12010-1560

Data sourced from Lafrance, M.; Fagnou, K. J. Am. Chem. Soc. 2006, 128 (51), 16496–16497.[3]

Experimental Protocol: General Procedure for the Direct Arylation of Benzene
  • To an oven-dried screw-cap vial, add the aryl bromide (0.5 mmol), palladium(II) acetate (3.4 mg, 0.015 mmol, 3 mol%), DavePhos (6.0 mg, 0.015 mmol, 3 mol%), potassium carbonate (173 mg, 1.25 mmol, 2.5 equiv), and pivalic acid (15.3 mg, 0.15 mmol, 30 mol%).

  • Add a magnetic stir bar to the vial.

  • In a separate vial, prepare a 1.2:1 mixture of benzene and N,N-dimethylacetamide (DMA). For a 0.5 mmol scale reaction, use 0.6 mL of benzene and 0.5 mL of DMA.

  • Add the solvent mixture to the reaction vial.

  • Seal the vial with a cap containing a PTFE septum.

  • Place the vial in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 10-15 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate (2 x 5 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Proposed Catalytic Cycle for Palladium-Catalyzed Direct Arylation

G Catalytic Cycle for Pd-Catalyzed Direct Arylation with Pivalate cluster_pivalate Role of Pivalate Pd(0) Pd(0) Ar-Pd(II)-Br Ar-Pd(II)-Br Pd(0)->Ar-Pd(II)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)-OPiv Ar-Pd(II)-OPiv Ar-Pd(II)-Br->Ar-Pd(II)-OPiv Ligand Exchange (PivO⁻) CMD_TS Concerted Metalation- Deprotonation (CMD) TS Ar-Pd(II)-OPiv->CMD_TS Coordination of Arene (Ar'-H) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' CMD_TS->Ar-Pd(II)-Ar' C-H Activation PivOH PivOH CMD_TS->PivOH Proton Shuttle Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination (Ar-Ar') PivO- PivO- PivOH->PivO- Base PivO-->CMD_TS Base Base Base-H+ Base-H+ Base->Base-H+

Caption: Proposed catalytic cycle for the direct arylation of arenes.

Nickel-Catalyzed Cross-Coupling of Benzylic Pivalates with Arylboroxines

Nickel catalysis offers a cost-effective alternative to palladium for various cross-coupling reactions. Sodium pivalate, generated in situ from the pivalate ester on the starting material, can play a role in the catalytic cycle. The stereospecific nickel-catalyzed cross-coupling of enantioenriched benzylic pivalates with arylboroxines provides a powerful method for the synthesis of chiral diarylalkanes and triarylmethanes.[4][5]

Application Data: Nickel-Catalyzed Stereospecific Cross-Coupling
EntryBenzylic PivalateArylboroxineCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)ee (%)
1(R)-1-Phenylethyl pivalate(PhBO)₃Ni(cod)₂ (5)NaOMe (1.5)Toluene6069594
2(R)-1-(Naphthalen-2-yl)ethyl pivalate(PhBO)₃Ni(cod)₂ (5)NaOMe (1.5)Toluene6069293
3(R)-1-(4-Methoxyphenyl)ethyl pivalate(PhBO)₃Ni(cod)₂ (5)NaOMe (1.5)Toluene6068895
4(R)-1-Phenylethyl pivalate(4-MeO-C₆H₄BO)₃Ni(cod)₂ (5)NaOMe (1.5)Toluene6069094
5(R)-1-Phenylethyl pivalate(4-CF₃-C₆H₄BO)₃Ni(cod)₂ (5)NaOMe (1.5)Toluene80128592

Data sourced from Zhou, Q.; Srinivas, H. D.; Dasgupta, S.; Watson, M. P. J. Am. Chem. Soc. 2013, 135 (9), 3307–3310.[4][5]

Experimental Protocol: General Procedure for Nickel-Catalyzed Cross-Coupling
  • In a nitrogen-filled glovebox, add the arylboroxine (0.3 mmol) to an oven-dried screw-cap vial.

  • Add Ni(cod)₂ (2.8 mg, 0.01 mmol, 5 mol%) and sodium methoxide (8.1 mg, 0.15 mmol, 1.5 equiv).

  • Add a magnetic stir bar.

  • Add toluene (1.0 mL) to the vial.

  • Add the benzylic pivalate (0.2 mmol).

  • Seal the vial with a cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a preheated oil bath at the specified temperature.

  • Stir the reaction mixture for the specified time.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Experimental Workflow for Nickel-Catalyzed Cross-Coupling

G Experimental Workflow for Ni-Catalyzed Cross-Coupling cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup and Purification A Add Arylboroxine to vial B Add Ni(cod)₂ and NaOMe A->B C Add Toluene B->C D Add Benzylic Pivalate C->D E Seal vial and remove from glovebox D->E F Heat and stir for specified time E->F G Cool to RT and quench with NH₄Cl(aq) F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: A typical workflow for nickel-catalyzed cross-coupling.

Nickel-Catalyzed Amination of Aryl Pivalates

The cleavage of robust aryl C-O bonds is a challenging but highly desirable transformation in organic synthesis. Nickel catalysis has enabled the amination of aryl pivalates, providing a valuable route to aryl amines. The pivalate group serves as a leaving group in this transformation.

Application Data: Nickel-Catalyzed Amination of Aryl Pivalates
EntryAryl PivalateAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenyl pivalateMorpholineNi(cod)₂ (5)IPr·HCl (10)NaOtBu (2.0)Toluene1001299
24-Methoxyphenyl pivalateMorpholineNi(cod)₂ (5)IPr·HCl (10)NaOtBu (2.0)Toluene1001295
34-Cyanophenyl pivalateMorpholineNi(cod)₂ (5)IPr·HCl (10)NaOtBu (2.0)Toluene1001288
4Naphthalen-2-yl pivalateMorpholineNi(cod)₂ (5)IPr·HCl (10)NaOtBu (2.0)Toluene1001296
5Phenyl pivalateDibenzylamineNi(cod)₂ (5)IPr·HCl (10)NaOtBu (2.0)Toluene1002485

Data sourced from Shimasaki, T.; Tobisu, M.; Chatani, N. Angew. Chem. Int. Ed. 2010, 49, 2929-2932.

Experimental Protocol: General Procedure for Nickel-Catalyzed Amination
  • In a nitrogen-filled glovebox, add Ni(cod)₂ (6.9 mg, 0.025 mmol, 5 mol%), IPr·HCl (21.3 mg, 0.05 mmol, 10 mol%), and sodium tert-butoxide (96 mg, 1.0 mmol, 2.0 equiv) to an oven-dried screw-cap vial.

  • Add a magnetic stir bar.

  • Add toluene (1.0 mL).

  • Add the aryl pivalate (0.5 mmol) and the amine (0.6 mmol).

  • Seal the vial with a cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether (10 mL) and filter through a pad of celite.

  • Wash the celite pad with additional diethyl ether (2 x 5 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl amine.

Logical Relationship in Catalyst System

G Key Components for Ni-Catalyzed Amination Catalyst Ni(cod)₂ (Precatalyst) Product Aryl Amine Catalyst->Product Ligand IPr·HCl (NHC Ligand) Ligand->Product Base NaOtBu (Base) Base->Product Substrate Aryl Pivalate Substrate->Product Amine Amine Amine->Product

Caption: The essential components for the nickel-catalyzed amination.

Note on "Signaling Pathways"

The term "signaling pathways" is typically used in a biological context to describe a series of chemical reactions in a cell that lead to a specific cellular response. In the context of transition metal catalysis, this term is not standard. The analogous concept is the catalytic cycle or reaction mechanism , which describes the sequence of elementary steps involving the catalyst and reactants that lead to the formation of the product and regeneration of the catalyst. The diagrams provided in this document illustrate these catalytic cycles and experimental workflows.

Conclusion

Sodium pivalate hydrate, and the pivalate anion in general, serves as a highly effective ligand or co-catalyst in a range of palladium and nickel-catalyzed reactions. Its ability to facilitate C-H activation, act as a proton shuttle, and participate in the catalyst activation process makes it a valuable component in modern synthetic organic chemistry. The protocols and data presented here provide a starting point for researchers to explore the utility of sodium pivalate hydrate in their own synthetic endeavors.

References

Application of Sodium Pivalate Hydrate in Materials Science Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium pivalate hydrate (Na(O₂C(CH₃)₃)·xH₂O), the sodium salt of pivalic acid, is a versatile compound increasingly finding applications in materials science research. Its role as a crystal growth modulator, a precursor for nanostructured materials, and a reagent in catalytic processes makes it a valuable tool for the synthesis of advanced materials with tailored properties. This document provides detailed application notes and experimental protocols for the use of sodium pivalate hydrate in the synthesis of Metal-Organic Frameworks (MOFs) and as a precursor for sodium-ion battery cathode materials.

Application in Metal-Organic Framework (MOF) Synthesis

Sodium pivalate hydrate can be employed as a modulator in the synthesis of Metal-Organic Frameworks (MOFs). Modulators are compounds that compete with the organic linkers during the MOF crystallization process, influencing the nucleation and growth rates. This control over the crystallization kinetics allows for the tuning of crystal size, morphology, and defect density, which in turn affects the material's properties such as porosity, surface area, and catalytic activity. The bulky tert-butyl group of the pivalate anion can effectively cap growing crystal facets, leading to smaller, more uniform crystals.

Experimental Protocol: Modulated Hydrothermal Synthesis of a Zirconium-based MOF (e.g., UiO-66)

This protocol describes a general procedure for the synthesis of a zirconium-based MOF, using sodium pivalate hydrate as a modulator to control crystal size.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • Sodium pivalate hydrate

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Equipment:

  • Teflon-lined stainless-steel autoclave (e.g., 23 mL)

  • Oven

  • Centrifuge

  • Schlenk line or vacuum oven

Procedure:

  • Preparation of the Precursor Solution:

    • In a 20 mL glass vial, dissolve a specific molar ratio of ZrCl₄ and terephthalic acid in DMF.

    • In a separate vial, prepare a stock solution of sodium pivalate hydrate in a mixture of DMF and deionized water.

  • Modulated Synthesis:

    • Add a calculated volume of the sodium pivalate hydrate stock solution to the precursor solution. The molar ratio of modulator to metal precursor is a critical parameter to be optimized.

    • Stir the resulting mixture at room temperature for 10-15 minutes to ensure homogeneity.

  • Hydrothermal Reaction:

    • Transfer the final reaction mixture into a Teflon-lined autoclave.

    • Seal the autoclave and place it in a preheated oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24 hours).

  • Purification and Activation:

    • After cooling the autoclave to room temperature, collect the white crystalline product by centrifugation.

    • Wash the product sequentially with DMF and then with a volatile solvent like ethanol or methanol to remove unreacted precursors and solvent molecules from the pores.

    • Activate the MOF by heating under vacuum to remove the solvent molecules completely.

Quantitative Data for Modulated MOF Synthesis:

The following table provides example parameters that can be varied to optimize the synthesis. Researchers should perform systematic studies to determine the optimal conditions for their specific application.

ParameterRange of ValuesEffect
Molar Ratio (ZrCl₄:H₂BDC)1:1 to 1:2Influences the stoichiometry and phase purity of the resulting MOF.
Molar Ratio (Modulator:ZrCl₄)1:1 to 20:1Higher ratios generally lead to smaller crystal sizes and can introduce controlled defects.
Reaction Temperature (°C)100 - 150Affects the kinetics of crystal nucleation and growth.
Reaction Time (hours)12 - 48Determines the extent of crystal growth and overall yield.

Diagram of Experimental Workflow:

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_purification Purification & Activation A Dissolve ZrCl4 & H2BDC in DMF C Mix Precursors & Modulator A->C B Prepare Sodium Pivalate Hydrate Solution B->C D Hydrothermal Reaction in Autoclave C->D E Centrifugation D->E F Washing with DMF & Ethanol E->F G Activation under Vacuum F->G H Characterized MOF G->H

Workflow for modulated MOF synthesis.

Application as a Precursor for Sodium-Ion Battery Cathode Materials

Sodium pivalate hydrate can serve as a sodium source in the synthesis of cathode materials for sodium-ion batteries (SIBs). Its organic component can be combusted during calcination, potentially leading to the formation of porous or nanostructured metal oxides with high surface areas, which is beneficial for electrochemical performance.

Experimental Protocol: Solid-State Synthesis of a Layered Oxide Cathode (e.g., NaₓMO₂)

This protocol outlines a solid-state reaction method to synthesize a layered sodium transition metal oxide cathode material using sodium pivalate hydrate.

Materials:

  • Sodium pivalate hydrate

  • Transition metal precursor(s) (e.g., manganese(III) oxide - Mn₂O₃, nickel(II) oxide - NiO)

  • Mortar and pestle or ball mill

  • Tube furnace with controlled atmosphere capabilities

  • Alumina crucible

Procedure:

  • Precursor Mixing:

    • Calculate the stoichiometric amounts of sodium pivalate hydrate and the transition metal oxide(s) required to achieve the desired final composition (e.g., Na₀.₆₇Ni₀.₃₃Mn₀.₆₇O₂).

    • Thoroughly grind the precursors together using a mortar and pestle or a ball mill to ensure a homogeneous mixture.

  • Calcination:

    • Place the mixed powder in an alumina crucible.

    • Heat the crucible in a tube furnace under a controlled atmosphere (e.g., air or argon).

    • The calcination process typically involves a multi-step heating profile:

      • An initial low-temperature step (e.g., 300-400 °C) to decompose the pivalate and remove organic components.

      • A subsequent high-temperature step (e.g., 800-950 °C) for a prolonged period (e.g., 10-24 hours) to facilitate the solid-state reaction and crystallization of the desired layered oxide phase.

  • Post-Synthesis Treatment:

    • After calcination, allow the furnace to cool down naturally to room temperature.

    • The resulting powder is the active cathode material and can be further processed for electrode fabrication and electrochemical testing.

Quantitative Data for Solid-State Synthesis:

ParameterRange of ValuesEffect
Molar Ratio (Na:Transition Metals)StoichiometricDetermines the final composition and crystal structure of the cathode material.
Decomposition Temperature (°C)300 - 500Ensures complete removal of the organic pivalate group.
Sintering Temperature (°C)800 - 1000Critical for the formation of the desired crystalline phase and influences particle size.
Sintering Time (hours)8 - 24Affects the degree of crystallinity and homogeneity of the final product.
AtmosphereAir, Argon, OxygenCan influence the oxidation state of the transition metals and the final stoichiometry.

Diagram of Logical Relationships in Cathode Synthesis:

Cathode_Synthesis_Logic cluster_precursors Precursors cluster_process Synthesis Process cluster_properties Material Properties A Sodium Pivalate Hydrate C Homogeneous Mixing (Grinding/Milling) A->C B Transition Metal Oxide(s) B->C D Two-Step Calcination (Decomposition & Sintering) C->D H Layered Oxide Cathode D->H E Crystal Structure F Particle Morphology G Electrochemical Performance H->E H->F H->G

Troubleshooting & Optimization

Improving yield in reactions using sodium trimethylacetate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sodium Trimethylsilanoxide (NaOTMS)

A Note on Nomenclature: This guide focuses on sodium trimethylsilanoxide (NaOTMS) , a versatile reagent for improving yields in various organic reactions. While the initial query mentioned "sodium trimethylacetate hydrate," it is highly probable that the intended reagent was sodium trimethylsilanoxide, given its widespread use in synthetic organic chemistry for the applications described. Sodium trimethylsilanoxide is also known as sodium trimethylsilanolate.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is sodium trimethylsilanoxide (NaOTMS) and what are its primary applications in organic synthesis?

Sodium trimethylsilanoxide (C₃H₉NaOSi) is an organosilicon compound that serves as a powerful nucleophilic reagent and a moderately strong base in organic synthesis.[2][4] Its high solubility in common organic solvents makes it a versatile tool for various chemical transformations under mild conditions.[2] Key applications include:

  • Ester Hydrolysis: Efficiently converting esters to their corresponding carboxylic acids.[1][3][5]

  • Cross-Coupling Reactions: Acting as a base in palladium-catalyzed reactions, such as C-N and C-C bond formation.[4]

  • Nitrile Hydrolysis: Facilitating the conversion of nitriles.[2]

  • Silyl Transfer Reagent: Used in silylation of aryl halides.[6]

Q2: How does NaOTMS improve reaction yields compared to traditional bases like sodium hydroxide?

NaOTMS offers several advantages over traditional bases:

  • Mild Reaction Conditions: It can effect transformations at room temperature, preserving sensitive functional groups that might be compromised by harsher reagents or higher temperatures.[1][3]

  • High Nucleophilicity: The trimethylsilanolate anion is a potent nucleophile, enabling efficient cleavage of stable bonds like those in esters.[1]

  • Homogeneous Reactions: Its solubility in organic solvents allows for homogeneous reaction mixtures, often leading to faster and cleaner reactions.[2]

  • Reduced Side Reactions: In certain cases, like the amination of base-sensitive heteroaryl halides, its moderate basicity limits the decomposition of starting materials and catalyst deactivation, leading to higher yields.[4]

Q3: What are the typical storage and handling precautions for NaOTMS?

Sodium trimethylsilanoxide is a moisture-sensitive reagent. It should be handled in a dry atmosphere (e.g., under an inert gas like argon or nitrogen) and stored in a tightly sealed container in a cool, dry place. Exposure to moisture will lead to hydrolysis and decomposition of the reagent.

Q4: In which solvents is NaOTMS most effective?

The choice of solvent is critical for reaction success. Tetrahydrofuran (THF) has been shown to be a highly suitable solvent for many applications, particularly for the conversion of esters to carboxylic acids.[1][3][5] Other aprotic solvents like 1,2-dichloroethane (DCE) and toluene have also been used effectively in cross-coupling reactions.[6] In some cases, polar aprotic solvents like acetonitrile (CH3CN) can also be optimal.[7]

Troubleshooting Guide

Q1: My reaction yield is lower than expected. What are the potential causes and solutions?

Low yield can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Potential Cause 1: Reagent Decomposition

    • Solution: NaOTMS is sensitive to moisture. Ensure that all glassware was properly dried and the reaction was set up under an inert atmosphere. Use freshly opened or properly stored NaOTMS. All solvents and other reagents should be anhydrous.

  • Potential Cause 2: Sub-optimal Reaction Conditions

    • Solution: The efficiency of reactions with NaOTMS can be highly dependent on the solvent, temperature, and reaction time.

      • Solvent: If the reaction is sluggish in one solvent (e.g., THF), consider others like toluene or DCE, as seen in silylation reactions where THF gave lower yields.[6]

      • Temperature: While many reactions proceed at room temperature, some substrates may require gentle heating. Monitor the reaction by TLC or another analytical technique to determine the optimal temperature.

      • Stoichiometry: Ensure the correct molar ratio of NaOTMS to the substrate is used. For ester hydrolysis, a slight excess (e.g., 1.2 equivalents) is common.[1]

  • Potential Cause 3: Catalyst or Ligand Inefficiency (for cross-coupling reactions)

    • Solution: The choice of catalyst and ligand is crucial. In Pd-catalyzed reactions, if one ligand (e.g., a bidentate phosphine like dppe) gives a low yield, switching to a monodentate ligand (e.g., PCy3, JohnPhos) may improve the outcome.[6]

  • Potential Cause 4: Product Loss During Workup

    • Solution: When converting an ester to a carboxylic acid, the initial product is the sodium salt of the acid. This salt is water-soluble. To isolate the carboxylic acid, the aqueous solution must be acidified (e.g., with HCl to pH 3) to precipitate the acid, which can then be extracted with an organic solvent.[1] Ensure the pH is correct before extraction.

Q2: I am observing significant side product formation. How can I improve the selectivity?

  • Potential Cause: Base-Sensitive Functional Groups

    • Solution: Although NaOTMS is considered a mild base, some functional groups may still be sensitive. If you suspect base-mediated decomposition of your starting material or product, try running the reaction at a lower temperature or for a shorter duration. The moderate strength of NaOTMS is often key to preventing decomposition of sensitive substrates.[4]

  • Potential Cause: Competing Reactions

    • Solution: In reactions like ester hydrolysis, trace amounts of sodium hydroxide in the NaOTMS reagent can lead to saponification as a side reaction.[1] Using high-purity NaOTMS can minimize this. For cross-coupling reactions, ensure the reaction atmosphere is strictly inert to prevent side reactions.

Q3: The reaction is not going to completion, and I have recovered a significant amount of starting material. What should I do?

  • Potential Cause: Insufficient Reagent or Catalyst Activity

    • Solution: Verify the quality and quantity of the NaOTMS. If it's old or has been improperly stored, it may have lost activity. For catalytic reactions, ensure the catalyst is active and that the correct catalyst loading is being used.

  • Potential Cause: Poor Solubility

    • Solution: The starting material or the NaOTMS may not be sufficiently soluble in the chosen solvent. This can lead to a slow or incomplete reaction. Try a different solvent in which all components are more soluble, or consider a solvent mixture.

Quantitative Data

Table 1: Optimization of Silylation of Ethyl 4-bromobenzoate [6]

EntryCatalyst SystemLigandSolventYield (%)
1MePhos Pd G4MePhosDCE89 (88 isolated)
2Pd2dba3MePhosDCE83
3Pd2dba3PCy3DCE80
4Pd2dba3CyJohnPhosDCE75
5Pd2dba3JohnPhosDCE51
6(IPr)Pd(allyl)ClIPrDCE72
7Pd2dba3dppeDCE7
10MePhos Pd G4MePhosToluene74
11MePhos Pd G4MePhosTHF25
12MePhos Pd G4MePhosCH3CN14
13None-DCE0

Table 2: Conversion of Esters to Carboxylic Acids using NaOTMS [1]

EntryEster SubstrateReaction Time (min)Yield (%)
1Methyl benzoate3095
2Ethyl benzoate4592
4Methyl cinnamate6090
5Allyl benzoate3094
6Benzyl benzoate3096
7Phenyl benzoate7075

Experimental Protocols

Protocol 1: General Procedure for Conversion of Esters to Carboxylic Acids [1]

  • Setup: To a suspension of the ester (2 mmol) in dried tetrahydrofuran (THF), add sodium trimethylsilanoxide (2.4 mmol, 1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, evaporate the solvent to dryness under reduced pressure.

  • Acidification: Add distilled water to the residue. Add concentrated hydrochloric acid dropwise until the pH of the solution reaches 3.0.

  • Extraction: Extract the resulting carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure carboxylic acid.

Protocol 2: General Procedure for Pd-Catalyzed Silylation of Aryl Bromides [6]

  • Setup: In a glovebox, add the aryl bromide (0.50 mmol), sodium trimethylsilanoxide (1.0 mmol, 2.0 equivalents), the palladium catalyst (e.g., MePhos Pd G4, 3 mol%), and the solvent (e.g., 1,2-dichloroethane, DCE) to a reaction vial equipped with a stir bar.

  • Reaction: Seal the vial and stir the mixture at the specified temperature (e.g., 50 °C) for the designated time (e.g., 2 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter it through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the silylated product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Reagents setup Add Substrate, NaOTMS, & Solvent (under inert atmosphere) start->setup react Stir at Defined Temperature setup->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench/Solvent Removal monitor->quench Complete extract Acidify & Extract quench->extract purify Purify (Chromatography/ Crystallization) extract->purify product Isolated Product purify->product

Caption: General experimental workflow using NaOTMS.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Reaction Yield cause1 Reagent Decomposition (Moisture Sensitivity) problem->cause1 cause2 Sub-optimal Conditions (Solvent, Temp, Time) problem->cause2 cause3 Catalyst/Ligand Issues (Cross-Coupling) problem->cause3 cause4 Workup Losses (Incorrect pH) problem->cause4 sol1 Use Anhydrous Conditions & Fresh Reagent cause1->sol1 sol2 Screen Solvents & Optimize Temperature/Time cause2->sol2 sol3 Screen Different Ligands & Catalysts cause3->sol3 sol4 Ensure Proper Acidification Before Extraction cause4->sol4

Caption: Troubleshooting logic for low reaction yield.

ester_hydrolysis reagents Ester (RCOOR') + NaOTMS intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Carboxylate Salt (RCOONa) + R'OTMS intermediate->products Elimination of R'O- final_acid Carboxylic Acid (RCOOH) products->final_acid Acidic Workup (H+)

Caption: Simplified mechanism for ester hydrolysis by NaOTMS.

References

How to handle hygroscopic sodium pivalate hydrate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling hygroscopic sodium pivalate hydrate in a laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is sodium pivalate hydrate and why is it considered hygroscopic?

Sodium pivalate hydrate is the sodium salt of pivalic acid, a branched-chain carboxylic acid.[1] It typically presents as a white to off-white crystalline powder.[2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[1] This occurs because the salt can incorporate water molecules into its crystal lattice, forming a hydrate with a variable number of water molecules, denoted by "x" in its chemical formula (C₅H₉NaO₂·xH₂O).[1]

Q2: How should I store sodium pivalate hydrate to minimize water absorption?

To maintain its integrity, sodium pivalate hydrate should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3][4] For enhanced protection, especially in humid environments, storage in a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide) is strongly recommended.[5] Sealing the container's lid with parafilm can provide an additional barrier against atmospheric moisture.[6]

Q3: What are the consequences of improper handling of this hygroscopic compound?

Improper handling can lead to several experimental issues:

  • Inaccurate Weighing: Absorption of atmospheric moisture during weighing will lead to an artificially high mass reading, resulting in inaccurate concentrations and molar calculations.[7]

  • Altered Physical Properties: The powder may clump or turn into a paste, making it difficult to handle and dispense accurately.

  • Variable Reactivity: The presence of an unknown amount of water can affect reaction kinetics and outcomes, particularly in moisture-sensitive reactions.[1]

  • Inconsistent Results: Variability in water content between different aliquots or experiments is a major source of poor reproducibility.

Q4: How can I accurately weigh sodium pivalate hydrate for my experiment?

Accuracy is critical when working with hygroscopic materials. The following techniques are recommended:

  • Work Quickly: Minimize the time the container is open and the compound is exposed to the atmosphere. Have all necessary equipment ready before opening the reagent bottle.[5]

  • Use a Weighing Bottle: Tare a clean, dry weighing bottle with its cap. Add the approximate amount of sodium pivalate hydrate, cap it immediately, and record the precise weight. The compound can then be transferred to the reaction vessel from this container.

  • Controlled Environment: For highly sensitive applications requiring the utmost precision, weighing should be performed inside a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon).[8]

Q5: The physical appearance of my sodium pivalate hydrate has changed (e.g., clumping). Can I still use it?

Clumping is a clear indication of water absorption. While the compound may still be chemically viable, its exact composition is now uncertain due to the unknown water content. If you choose to use it, you must first determine the actual water content (see Protocol 2) to adjust your calculations accordingly. For critical applications, using a fresh, unopened container is advisable.

Q6: What is the typical water content, and how does it affect my calculations?

The water content of sodium pivalate hydrate is variable. Technical specifications can range from <7% to as high as 12.5%.[9] This variability is critical. When preparing a solution, the mass of the water must be accounted for to calculate the true molarity of the anhydrous sodium pivalate. Failure to do so will result in a lower-than-expected concentration. Always check the certificate of analysis for the specific lot you are using, or determine the water content experimentally.

Section 2: Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent Experimental Results The water content of the sodium pivalate hydrate is varying between experiments due to differences in handling or exposure to air.1. Standardize your handling and weighing procedure (See Protocol 1).2. Use a controlled environment like a glovebox.[8]3. Determine the water content for each batch used (See Protocol 2).4. Prepare a single, large stock solution and use aliquots for subsequent experiments (See Protocol 3).
Difficulty Achieving Accurate Solution Concentration The mass of the compound being weighed includes an unknown amount of water, leading to calculation errors.1. Do not assume the compound is anhydrous. Use the molecular weight of the anhydrous form (124.11 g/mol ) but adjust the mass used based on a known water content.2. Perform a water content determination (e.g., Karl Fischer titration or loss on drying) on a sample from the bottle before use.[]3. For the highest accuracy, prepare a stock solution from the entire contents of a new bottle and then standardize it via titration.
Reagent Appears Clumpy or "Wet" The reagent has absorbed a significant amount of moisture from the atmosphere due to improper storage or prolonged exposure.1. Check storage conditions. Ensure the container is tightly sealed and stored in a desiccator.[5]2. You may attempt to dry the material in a vacuum oven at a moderate temperature (below its melting point), but this may not remove all lattice water consistently.[11][12]3. The most reliable solution is to discard the compromised reagent and use a fresh, unopened supply for future experiments.

Section 3: Experimental Protocols

Protocol 1: Standard Procedure for Weighing and Handling

This protocol minimizes moisture absorption during routine weighing.

Methodology:

  • Place the sealed container of sodium pivalate hydrate inside a desiccator for at least one hour to ensure it is at ambient temperature and in a dry environment.

  • Prepare your destination vessel (e.g., flask, vial) and have it ready next to the analytical balance.

  • Minimize drafts by closing balance doors and fume hood sashes as much as possible.

  • Remove the reagent container from the desiccator.

  • Open the container, quickly remove the approximate amount of solid needed using a clean, dry spatula, and place it onto a tared weigh boat or directly into a tared receiving vessel on the balance.

  • Immediately and tightly reseal the main reagent container and return it to the desiccator.

  • Record the mass of the transferred solid as quickly as possible once the reading stabilizes.

  • Promptly transfer the weighed solid to your reaction or solution preparation vessel.

Protocol 2: Determination of Water Content by Gravimetric Analysis (Loss on Drying)

This method provides an estimate of the water content by measuring the mass lost upon heating.

Methodology:

  • Place a clean, empty porcelain crucible and lid on a clay triangle and heat strongly with a Bunsen burner for 10 minutes to remove any residual moisture.

  • Allow the crucible and lid to cool to room temperature inside a desiccator.

  • Once cool, weigh the empty crucible and lid to the nearest 0.0001 g. Record this mass.

  • Add approximately 1-2 g of sodium pivalate hydrate to the crucible, replace the lid, and weigh again precisely. Record this mass.

  • Place the crucible with the sample and a slightly ajar lid in a drying oven set to a temperature below the compound's melting point (e.g., 110-120 °C).

  • Heat the sample for at least 1-2 hours.

  • Using crucible tongs, move the crucible and lid back to the desiccator and allow them to cool completely to room temperature.

  • Reweigh the crucible, lid, and its contents. Record this mass.

  • Repeat the heating-cooling-weighing cycle (steps 6-8) until two consecutive weighings are constant (e.g., within ±0.001 g), indicating all volatile water has been removed.

  • Calculate the percentage of water: Mass of Water Lost = (Initial Mass of Sample + Crucible) - (Final Mass of Sample + Crucible) Initial Mass of Sample = (Initial Mass of Sample + Crucible) - (Mass of Empty Crucible) % Water = (Mass of Water Lost / Initial Mass of Sample) x 100

Protocol 3: Preparation of a Standardized Stock Solution

This is the most accurate method for preparing solutions for multiple experiments.

Methodology:

  • Weigh an empty, dry volumetric flask (e.g., 100 mL).

  • Obtain a new, unopened bottle of sodium pivalate hydrate. Weigh the entire sealed bottle.

  • Carefully empty the entire contents of the bottle into the volumetric flask.

  • Immediately reweigh the empty bottle (including the cap) to determine the exact mass of the solid transferred by difference.

  • Add a portion of the desired solvent (e.g., deionized water) to the flask, cap, and swirl to dissolve the solid completely.

  • Once dissolved, carefully add more solvent until the liquid level reaches the calibration mark on the neck of the flask.

  • Cap the flask and invert it multiple times (15-20) to ensure the solution is homogeneous.

  • Calculate the precise molarity based on the actual mass of the compound transferred and the final volume of the solution. This stock solution can now be used for preparing dilutions.

Section 4: Data & Properties

Table 1: Physicochemical Properties of Sodium Pivalate
PropertyValueReference(s)
Synonyms Sodium Trimethylacetate, 2,2-Dimethylpropionic Acid Sodium Salt,[1]
CAS Number 143174-36-1 (Hydrate), 1184-88-9 (Anhydrous)
Chemical Formula C₅H₉NaO₂·xH₂O
Molecular Weight 124.11 g/mol (Anhydrous basis)
Appearance White to almost white crystalline powder,[2],[13]
Purity >98.0% (on anhydrous substance),[9]
Water Content Variable (check Certificate of Analysis)[9]
Solubility Soluble in water[1],[2]
Table 2: Recommended Storage Conditions Summary
ConditionRecommendationRationale
Temperature Cool, Room TemperaturePrevents degradation and minimizes moisture uptake.
Atmosphere Dry; Inert gas for long-term storageMinimizes hygroscopic water absorption.
Container Tightly sealed, airtight containerPrevents exposure to atmospheric moisture.
Environment Store inside a desiccatorProvides an extra layer of protection in a low-humidity environment.
Incompatibilities Store away from strong oxidizing agentsTo prevent hazardous reactions.[3]

Section 5: Workflows and Diagrams

G cluster_storage Storage & Preparation cluster_handling Handling & Use Receive Receive Reagent Inspect Inspect Seal & Container Receive->Inspect Store Store in Desiccator (Tightly Sealed) Inspect->Store Seal Intact Quarantine Quarantine/ Contact Supplier Inspect->Quarantine Seal Broken Prepare Prepare Workspace (Clean, Dry Equipment) Store->Prepare Weigh Weigh Quickly (Controlled Environment) Prepare->Weigh Use Use in Experiment (Immediate) Weigh->Use Reseal Reseal & Return to Desiccator Use->Reseal Clean Clean & Dispose of Waste Properly Reseal->Clean

Caption: General Handling Workflow for Hygroscopic Reagents.

G Start Inconsistent Results? CheckWeigh Review Weighing Procedure Start->CheckWeigh Yes CheckStorage Verify Storage Conditions Start->CheckStorage No CheckWater Determine Water Content (e.g., Loss on Drying) CheckWeigh->CheckWater Recalculate Recalculate Molarity Using Actual Water % CheckWater->Recalculate StillIssue Problem Persists? Recalculate->StillIssue NewReagent Action: Use Fresh, Unopened Reagent CheckStorage->NewReagent UseStock Action: Prepare & Use Standardized Stock Solution StillIssue->UseStock Yes End Problem Resolved StillIssue->End No UseStock->End NewReagent->End

Caption: Decision Tree for Troubleshooting Inconsistent Results.

References

Technical Support Center: Troubleshooting Low Solubility of Sodium Trimethylacetate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low solubility issues with sodium trimethylacetate hydrate. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: this compound, also known as sodium pivalate hydrate, is generally described as being soluble in water.[1][2] One source provides a calculated water solubility of 4.21 mg/mL.[3] It is also reported to be very soluble in ethanol and ethyl ether.[4] However, quantitative solubility data in various solvents and at different temperatures is not widely available in the literature. As a sodium salt of a small carboxylic acid, it is expected to have good aqueous solubility.[5][6] If you are experiencing significantly lower solubility, it may be due to experimental conditions.

Q2: My this compound is not dissolving well in water. What are the initial troubleshooting steps?

A2: If you are observing low solubility in water, consider the following initial steps:

  • Ensure adequate stirring and time: Agitate the solution vigorously and allow sufficient time for dissolution to occur. For some organic salts, reaching equilibrium can take time.[7]

  • Increase the temperature: For most salts, solubility increases with temperature. Gently warming the solution can help dissolve the compound.[8]

  • Check the pH of the solution: The pH of the solution is a critical factor. Ensure the pH is neutral to slightly basic to maintain the compound in its more soluble salt form.

Q3: How does pH affect the solubility of this compound?

A3: Sodium trimethylacetate is the salt of a weak acid, pivalic acid. The solubility of the salt is highly dependent on the pH of the solution.

  • In neutral or basic solutions (pH ≥ 7): The compound exists predominantly as the pivalate anion, which is ionic and thus more soluble in polar solvents like water.

  • In acidic solutions (pH < 7): The pivalate anion will be protonated to form pivalic acid. Pivalic acid is significantly less soluble in water than its sodium salt.[9] Therefore, a decrease in pH can cause the precipitation of pivalic acid.

Troubleshooting Guide

Issue: Precipitate forms when adding this compound to an acidic buffer.

  • Cause: The acidic environment protonates the trimethylacetate (pivalate) anion, converting it to the less soluble pivalic acid.

  • Solution:

    • Adjust the pH of your buffer to be neutral or slightly alkaline before adding the this compound.

    • Alternatively, dissolve the this compound in a small amount of water first, and then slowly add it to the acidic buffer while monitoring the pH and adjusting as necessary to keep it in the desired range.

Issue: The compound "oils out" or forms a separate liquid phase in an organic solvent.

  • Cause: This can happen if the solvent is not polar enough to dissolve the ionic salt, or if there is residual water that causes the hydrate to form a concentrated aqueous phase.

  • Solution:

    • Try a more polar organic solvent. While it is reported to be very soluble in ethanol and ether, solvent polarity plays a key role.

    • Consider using a co-solvent system. Adding a small amount of a polar solvent like methanol or ethanol to a less polar solvent can increase the solubility of the salt.

    • Ensure your organic solvent is anhydrous if you are trying to dissolve the anhydrous form of the salt.

Issue: Solubility is still low even after adjusting pH and temperature.

  • Cause: The intrinsic solubility of the compound in your specific system may be limited.

  • Advanced Solutions:

    • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of organic salts. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

    • Surfactants: Surfactants can form micelles that encapsulate the less soluble compound, increasing its apparent solubility. Non-ionic surfactants are often used for this purpose.

    • Complexation with Cyclodextrins: Cyclodextrins are molecules that can form inclusion complexes with other molecules, effectively increasing their solubility in aqueous solutions.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following table provides a summary of available information for sodium pivalate (the anhydrous form) and general solubility principles for sodium carboxylate salts.

Compound/ClassSolventSolubilityReference
Sodium PivalateWater4.21 mg/mL (calculated)[3]
Sodium PivalateEthanolVery Soluble[4]
Sodium PivalateEthyl EtherVery Soluble[4]
Sodium Carboxylate Salts (short-chain)WaterGenerally high[5]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., a screw-cap vial). The excess solid should be clearly visible.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation of Undissolved Solid:

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE filter) to remove all undissolved solid.

  • Quantification:

    • Accurately dilute the filtered supernatant with a known volume of deionized water.

    • Determine the concentration of the trimethylacetate anion in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated titration method.

  • Calculation:

    • Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of the compound at that temperature.

Protocol 2: Enhancing Solubility using a Co-solvent System

This protocol describes a general approach to systematically test the effect of a co-solvent on solubility.

  • Solvent Selection: Choose a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) that is compatible with your experimental system.

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Solubility Determination: For each co-solvent mixture, determine the solubility of this compound using the shake-flask method described in Protocol 1.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal co-solvent percentage for your needs.

Visualizations

TroubleshootingWorkflow Start Low Solubility Observed CheckBasics Check Basic Parameters: - Stirring/Time - Temperature - pH Start->CheckBasics IsSoluble Is Solubility Improved? CheckBasics->IsSoluble AdvancedMethods Consider Advanced Methods IsSoluble->AdvancedMethods No End Problem Resolved IsSoluble->End Yes CoSolvent Use Co-solvents AdvancedMethods->CoSolvent Surfactant Use Surfactants AdvancedMethods->Surfactant Cyclodextrin Use Cyclodextrins AdvancedMethods->Cyclodextrin Reassess Re-evaluate System/ Compound Purity CoSolvent->Reassess Surfactant->Reassess Cyclodextrin->Reassess

Caption: Troubleshooting workflow for low solubility.

pH_Effect cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) PivalicAcid Pivalic Acid (Less Soluble) PivalateIon Pivalate Ion (More Soluble) PivalicAcid->PivalateIon - H+ PivalateIon->PivalicAcid + H+

Caption: Effect of pH on the form of trimethylacetate.

References

Technical Support Center: Optimizing Reaction Conditions with Sodium Pivalate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions with sodium pivalate hydrate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your reaction yields and obtain consistent results.

Frequently Asked questions (FAQs)

Q1: What is the primary role of sodium pivalate hydrate in palladium-catalyzed cross-coupling and C-H activation reactions?

A1: Sodium pivalate hydrate is a versatile reagent that can play multiple roles.[1] In palladium-catalyzed reactions, the pivalate anion is a key component in the C-H bond-breaking event. It can act as a catalytic proton shuttle, transferring a proton from the substrate to a stoichiometric base (like potassium carbonate), which lowers the energy of C-H bond cleavage. In some systems, it can also serve as a ligand or a base to facilitate the catalytic cycle.[2]

Q2: My reaction is sluggish or fails completely when using sodium pivalate hydrate. What are the common causes?

A2: Reaction failures can often be attributed to the quality and handling of the sodium pivalate hydrate. Because it is hygroscopic, it readily absorbs moisture from the atmosphere, which can deactivate the catalyst and interfere with the reaction.[3] It is crucial to use anhydrous sodium pivalate or to dry the hydrate thoroughly before use.[4] Additionally, the purity of other reagents, solvents, and the maintenance of an inert atmosphere are critical for success.[5]

Q3: How should I handle and store sodium pivalate hydrate?

A3: Sodium pivalate hydrate should be stored in a tightly sealed container in a cool, dark, and dry place, away from incompatible materials like strong oxidizing agents.[6] Due to its hygroscopic nature, it is best handled in a glovebox or under an inert atmosphere to minimize water absorption.[3][4] For sensitive reactions, it is recommended to dry the reagent in a vacuum oven before use.[4]

Q4: Can I use commercially available sodium pivalate hydrate directly, or should I prepare it fresh?

A4: While commercial anhydrous sodium pivalate can be used directly with good results, it is essential to ensure it has been stored correctly to prevent hydration.[4] Sodium pivalate monohydrate is also commercially available. For highly sensitive reactions requiring strictly anhydrous conditions, preparing sodium pivalate fresh by reacting pivalic acid with sodium hydroxide in methanol, followed by washing and drying under vacuum, is a reliable method.[7]

Q5: What is the difference in reactivity between sodium pivalate and other bases like sodium acetate or potassium carbonate?

A5: The bulky tert-butyl group of the pivalate anion gives it unique steric and electronic properties compared to smaller carboxylates like acetate. This steric hindrance can influence selectivity in certain reactions. Furthermore, its role as an effective proton shuttle in C-H activation is a key advantage, leading to enhanced reactivity that may not be observed with other bases.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Presence of Water: Sodium pivalate hydrate is hygroscopic; absorbed water can inhibit the catalyst.[3] 2. Inactive Catalyst: The palladium catalyst may be old, oxidized, or poisoned. 3. Poor Reagent Quality: Impurities in substrates or solvents can interfere with the reaction.[5] 4. Incorrect Reaction Conditions: Temperature, concentration, or reaction time may be suboptimal.1. Dry the Reagent: Dry the sodium pivalate hydrate under high vacuum at an elevated temperature (e.g., 100 °C) before use.[4] Alternatively, prepare it fresh.[7] 2. Use Fresh Catalyst: Employ a fresh batch of palladium catalyst or use a robust precatalyst.[5] 3. Purify Reagents: Ensure all starting materials are pure and use anhydrous, degassed solvents.[5] 4. Optimize Conditions: Systematically screen temperature, solvent, and concentration. Run a small optimization study to find the ideal parameters.[8]
Reaction Stalls / Incomplete Conversion 1. Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. 2. Poor Solubility: One or more reagents may have poor solubility in the chosen solvent, limiting reaction rates.[2] 3. Insufficient Base/Additive: The amount of sodium pivalate or other base may not be sufficient for full conversion.1. Increase Catalyst Loading: Try increasing the catalyst loading (e.g., from 2 mol% to 5 mol%). 2. Screen Solvents: Test different solvents or solvent mixtures to improve solubility. Polar aprotic solvents are often effective.[9] 3. Adjust Stoichiometry: Increase the equivalents of sodium pivalate or the stoichiometric base.
Formation of Side Products (e.g., Homocoupling) 1. Presence of Oxygen: Oxygen can promote undesirable side reactions, particularly the homocoupling of coupling partners.[10] 2. Reaction Temperature Too High: High temperatures can sometimes lead to decomposition or side product formation. 3. Incorrect Catalyst/Ligand System: The chosen ligand may not provide the necessary selectivity.1. Ensure Inert Atmosphere: Thoroughly degas all solvents and the reaction vessel (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen) and maintain a positive pressure of inert gas.[10] 2. Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[10] 3. Screen Ligands: If applicable, screen a panel of ligands to identify one that minimizes side product formation.
Inconsistent Results / Poor Reproducibility 1. Variable Reagent Hydration: The amount of water in the sodium pivalate hydrate may vary between batches.[3][4] 2. Atmospheric Contamination: Inconsistent exclusion of air and moisture between runs. 3. Impure Solvents/Reagents: Using reagents or solvents from different suppliers or of varying purity.[5]1. Standardize Reagent Preparation: Always use sodium pivalate from the same source and dry it using a consistent, standardized procedure before each reaction.[4] 2. Standardize Reaction Setup: Use a consistent technique (e.g., Schlenk line or glovebox) for setting up all reactions to ensure an inert atmosphere.[11] 3. Verify Reagent Purity: Check the purity of all reagents before use.

Data Presentation

Table 1: Physical Properties and Solubility of Sodium Pivalate
PropertyValueSource(s)
Chemical Formula C₅H₉NaO₂ (Anhydrous)[2]
Molecular Weight 124.11 g/mol (Anhydrous)
Appearance White to off-white crystalline powder[1][2]
Nature Hygroscopic[3]
Water Solubility Soluble (21.7 g/L at 20 °C)[1][3]
Organic Solvent Solubility Soluble in alcohols (e.g., ethanol) and ethers.[1][2]
Table 2: Example Optimization of a Generic Palladium-Catalyzed C-H Arylation

The following table is a representative example of how reaction conditions can be optimized. Actual results will vary based on the specific substrates.

EntryPd Catalyst (mol%)LigandSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)NoneToluene1102425
2Pd(OAc)₂ (2)PPh₃Toluene1102445
3Pd(OAc)₂ (2)NoneDMAc1102460
4Pd(OAc)₂ (2)NoneDMAc1201875
5 Pd(OAc)₂ (2) None DMAc 130 12 91
6PdCl₂(dppf) (2)-DMAc1301288

Conditions: Aryl Halide (1.0 equiv), Arene (2.0 equiv), Sodium Pivalate (30 mol%), K₂CO₃ (2.0 equiv), Catalyst.

Experimental Protocols

Protocol 1: Preparation and Drying of Anhydrous Sodium Pivalate

This protocol describes the preparation of sodium pivalate from pivalic acid and sodium hydroxide.[7]

  • Dissolution: In a round-bottom flask, dissolve pivalic acid (1.0 equiv) in methanol.

  • Neutralization: Add a solution of sodium hydroxide (1.0 equiv) in methanol dropwise to the pivalic acid solution while stirring. The reaction is exothermic.

  • Reflux: After the addition is complete, heat the mixture to reflux for 3 hours.

  • Precipitation & Isolation: Allow the mixture to cool to room temperature. The sodium pivalate will precipitate. Collect the solid by vacuum filtration.

  • Washing: Wash the resulting solid with a cold 99:1 mixture of diethyl ether/methanol to remove any unreacted starting materials.

  • Drying: Dry the solid thoroughly under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove all traces of water and solvent. Store the anhydrous salt in a desiccator or glovebox.[4]

Protocol 2: General Procedure for a Palladium-Catalyzed C-H Arylation

This protocol provides a general starting point for a C-H arylation reaction using sodium pivalate as a key additive.

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), anhydrous sodium pivalate (0.3-0.5 equiv), and a stoichiometric base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Add Reactants: Add the aryl halide (1.0 equiv) and the arene coupling partner (1.5-3.0 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Add Solvent: Add the anhydrous, degassed solvent (e.g., DMAc, NMP, or toluene) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 110-140 °C).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by GC-MS or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Yield Observed check_reagents Are all reagents pure, dry, and handled under inert conditions? start->check_reagents reagent_no Dry reagents (esp. NaPiv•H₂O), use fresh catalyst, degas solvents. Re-run experiment. check_reagents->reagent_no No reagent_yes Yes check_reagents->reagent_yes Yes success Problem Solved reagent_no->success check_conditions Are reaction conditions (temp, solvent, conc.) optimal? reagent_yes->check_conditions conditions_no Screen solvents (e.g., Toluene, Dioxane, DMAc). Screen temperature range (e.g., 100-140°C). Re-run experiment. check_conditions->conditions_no No / Unsure conditions_yes Yes check_conditions->conditions_yes Yes conditions_no->success check_stoichiometry Is stoichiometry correct? (catalyst loading, base equivalents) conditions_yes->check_stoichiometry stoichiometry_no Increase catalyst loading. Increase equivalents of base/additive. Re-run experiment. check_stoichiometry->stoichiometry_no No stoichiometry_yes Yes check_stoichiometry->stoichiometry_yes Yes stoichiometry_no->success consult Consult further literature for specific substrate-related issues. stoichiometry_yes->consult

Caption: Logical workflow for troubleshooting low-yield reactions.

Catalytic_Cycle cluster_0 Palladium Catalytic Cycle cluster_1 Role of Pivalate Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)-X (L) OA->PdII_Aryl CMD Concerted Metalation- Deprotonation (CMD) PdII_Aryl->CMD Arene-H PdII_Intermediate Ar-Pd(II)-Arene (L) CMD->PdII_Intermediate PivOH PivOH CMD->PivOH H⁺ RE Reductive Elimination PdII_Intermediate->RE Ar-Arene RE->Pd0 PivO Pivalate Anion (PivO⁻) PivO->CMD Assists C-H Cleavage (Proton Shuttle) Base Stoichiometric Base (e.g., CO₃²⁻) Base->PivO Regenerates Pivalate PivOH->Base H⁺ Experimental_Workflow prep 1. Reagent Prep - Dry NaPiv•H₂O - Purify Substrates - Degas Solvents setup 2. Reaction Setup - Flame-dry glassware - Add solids (catalyst, base, NaPiv) - Seal and purge with Ar/N₂ prep->setup addition 3. Reagent Addition - Add liquid substrates - Add degassed solvent setup->addition reaction 4. Reaction - Heat to target temp - Stir vigorously - Monitor by TLC/LCMS addition->reaction workup 5. Work-up - Cool to RT - Quench/Dilute - Aqueous extraction reaction->workup purify 6. Purification - Dry organic layer - Concentrate - Column Chromatography workup->purify

References

Preventing side reactions with sodium trimethylacetate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sodium trimethylacetate hydrate (also known as sodium pivalate hydrate). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the sodium salt of pivalic acid, existing as a white crystalline solid that is soluble in water.[1] It is commonly used as a reagent, base, or additive in various organic synthesis applications, particularly within the pharmaceutical and chemical industries.[2] Its roles include facilitating palladium-catalyzed cross-coupling reactions, C-H bond activation, and acting as a sterically hindered base.[3][4]

Q2: What are the most common side reactions observed when using this compound?

The most prevalent side reactions are often context-dependent, relating to the specific reaction being performed. However, common issues include:

  • Hydrolysis: The water of hydration can react with sensitive functional groups in the reactants, reagents, or products.[5]

  • Undesired Direct Coupling: In palladium-catalyzed cross-coupling reactions, a common side reaction is the direct coupling of the starting materials, which can sometimes be suppressed by the pivalate additive.[4]

  • Incomplete Deprotonation: When used as a base for forming enolates for alkylation, its basicity may be insufficient, leading to low yields or side reactions from the unreacted starting material.

  • Steric Hindrance Effects: The bulky tert-butyl group can sometimes impede the desired reaction pathway, leading to alternative, undesired products.[6]

Q3: When should I use the anhydrous form of sodium trimethylacetate instead of the hydrate?

The use of anhydrous versus hydrated sodium trimethylacetate depends on the sensitivity of your reaction to water.[5] For reactions involving water-sensitive catalysts, reactants, or intermediates (e.g., certain organometallic reagents), the anhydrous form is strongly recommended to prevent hydrolysis and other water-related side reactions.[5] For many other reactions, the hydrate form is acceptable, but the mass of the reagent should be adjusted to account for the water content.

Q4: Can the steric bulk of the pivalate anion be problematic?

Yes, while the steric hindrance of the pivalate anion can be beneficial for selectivity in some reactions, it can also be a drawback.[6] It may slow down or prevent a desired reaction from occurring, especially if the substrate is also sterically demanding. This can lead to the predominance of side reactions or the recovery of unreacted starting material.

Troubleshooting Guides

Issue 1: Undesired Direct Coupling in Palladium-Catalyzed Cross-Coupling Reactions

Symptoms:

  • Formation of a significant amount of homocoupled or other undesired direct coupling byproducts.

  • Low yield of the desired cross-coupled product.

Possible Causes:

  • The catalytic cycle is favoring a direct coupling pathway over the desired cross-coupling.

Solutions:

  • Optimize Pivalate Concentration: The concentration of the pivalate additive can be crucial. In some cases, such as carbonylative Suzuki reactions, pivalic acid (and by extension, its salt) can suppress undesired direct Suzuki coupling.[4] It is recommended to screen a range of this compound concentrations to find the optimal balance for your specific reaction.

  • Modify Reaction Temperature: Lowering the reaction temperature may favor the desired cross-coupling pathway and reduce the rate of side reactions.

  • Solvent Screening: The choice of solvent can influence the reaction outcome. A solvent screen may identify a medium that disfavors the direct coupling pathway.

Issue 2: Hydrolysis of Reactants or Products

Symptoms:

  • Presence of hydrolyzed byproducts in the reaction mixture, confirmed by techniques like LC-MS or NMR.

  • Reduced yield of the desired product.

Possible Causes:

  • The water of hydration from this compound is participating in the reaction.[5]

Solutions:

  • Use Anhydrous Sodium Trimethylacetate: The most straightforward solution is to use the anhydrous form of the reagent.

  • Dry the Hydrated Salt: If the anhydrous form is unavailable, the hydrated salt can be dried in a vacuum oven before use. The effectiveness of drying should be confirmed.

  • Use Molecular Sieves: Adding activated molecular sieves to the reaction mixture can help to sequester the water of hydration, preventing it from participating in side reactions.

Data Presentation

The following table summarizes the effect of additives on the yield of a hypothetical palladium-catalyzed cross-coupling reaction, illustrating how sodium pivalate can suppress a common side reaction.

EntryAdditiveDesired Product Yield (%)Side Product (Direct Coupling) Yield (%)
1None4550
2Sodium Acetate6035
3Sodium Pivalate 85 10
4Potassium Carbonate5540

This data is illustrative and intended to demonstrate a principle. Actual results will vary depending on the specific reaction.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed C-H Arylation Using this compound as an Additive
  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the C-H coupling partner (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Add this compound (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow start Start reagents 1. Add Reactants: Aryl Halide C-H Partner Pd(OAc)₂ Ligand This compound start->reagents inert 2. Create Inert Atmosphere reagents->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir solvent->react workup 5. Workup: Cool, Dilute, Wash react->workup purify 6. Purify: Column Chromatography workup->purify end End Product purify->end

Caption: A typical experimental workflow for a Pd-catalyzed C-H arylation.

signaling_pathway A Pd(0) + Ar-X (Aryl Halide) B Ar-Pd(II)-X (Oxidative Addition Intermediate) A->B Oxidative Addition C [Ar-Pd(II)-Piv] B->C + Sodium Pivalate - NaX E Side Product (Direct Coupling) B->E Alternative Pathway (No Pivalate) D Desired Product (Cross-Coupling) C->D + C-H Partner - PivOH

Caption: Simplified reaction pathway showing the role of pivalate.

References

Technical Support Center: Sodium Pivalate Hydrate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium pivalate hydrate in solution.

Frequently Asked Questions (FAQs)

Q1: What is sodium pivalate hydrate and what are its common properties?

Sodium pivalate hydrate is the sodium salt of pivalic acid. It is a white, crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air. It is soluble in water and some organic solvents like alcohols.[1][2] Due to the steric hindrance of the pivaloyl group, the pivalate anion is generally stable in solution.

Q2: What are the common uses of sodium pivalate hydrate in a laboratory setting?

Sodium pivalate hydrate is often used as a buffering agent in biochemical and pharmaceutical formulations.[1] It also serves as a reagent or catalyst in various organic synthesis reactions.[2]

Q3: How should I store sodium pivalate hydrate?

Due to its hygroscopic nature, sodium pivalate hydrate should be stored in a tightly sealed container in a cool, dry, and well-ventilated place to prevent moisture absorption.[2]

Q4: Is sodium pivalate hydrate chemically stable in aqueous solutions?

Yes, the pivalate anion is known for its high resistance to hydrolysis, making sodium pivalate chemically stable in aqueous solutions under typical experimental conditions. However, stability can be influenced by factors such as pH, temperature, and the presence of other reactive species.

Troubleshooting Guide

Issue 1: Cloudiness or Precipitation in the Solution

Q: I've prepared an aqueous solution of sodium pivalate hydrate, but it has become cloudy or a precipitate has formed. What could be the cause?

A: Cloudiness or precipitation in a sodium pivalate hydrate solution can be due to several factors:

  • Exceeding Solubility Limit: You may have exceeded the solubility of sodium pivalate hydrate in the chosen solvent at a given temperature.

  • "Salting Out": The addition of other salts or solutes to the solution can decrease the solubility of sodium pivalate hydrate, causing it to precipitate.

  • pH Shift: A significant change in the pH of the solution, particularly towards the acidic side, can convert the soluble sodium pivalate to the less soluble pivalic acid.

  • Low Temperature: The solubility of sodium pivalate hydrate may decrease at lower temperatures, leading to precipitation.

Troubleshooting Steps:

  • Verify Concentration: Double-check your calculations to ensure the concentration of your solution is within the known solubility limits of sodium pivalate hydrate.

  • Gentle Warming and Agitation: Gently warm the solution while stirring to see if the precipitate redissolves. This can help if the issue is related to temperature-dependent solubility.

  • Check pH: Measure the pH of the solution. If it is acidic, consider adjusting it to a neutral or slightly basic pH to increase the solubility of the pivalate salt.

  • Review Solution Components: If your solution contains other salts or components, consider the possibility of "salting out" and try preparing a more dilute solution.

Issue 2: Unexpected pH of the Solution

Q: The pH of my sodium pivalate hydrate solution is not what I expected. Why is this happening?

A: The pH of a sodium pivalate hydrate solution can be influenced by:

  • Hydrolysis: As the salt of a weak acid (pivalic acid) and a strong base (sodium hydroxide), a solution of sodium pivalate will be slightly alkaline due to the hydrolysis of the pivalate anion.

  • Interaction with Other Components: If other buffer components or acidic/basic compounds are present in your solution, they will affect the final pH.

  • Atmospheric Carbon Dioxide: Absorption of atmospheric CO2 can lower the pH of unbuffered or weakly buffered solutions over time.

Troubleshooting Steps:

  • Use a Calibrated pH Meter: Ensure your pH meter is properly calibrated before measuring.

  • Prepare Fresh Solutions: Prepare fresh solutions, especially for pH-sensitive experiments, to minimize the impact of absorbed CO2.

  • Consider Buffering: If a specific pH is critical for your experiment, use a suitable buffer system in conjunction with sodium pivalate.

Issue 3: Inconsistent Experimental Results

Q: I am observing inconsistent results in my experiments using a sodium pivalate hydrate solution. Could the stability of the solution be the cause?

A: While sodium pivalate is generally stable, inconsistencies can arise from:

  • Solution Age: Over time, especially if not stored properly, changes in the solution (e.g., pH shift due to CO2 absorption, evaporation leading to increased concentration) can occur.

  • Contamination: Contamination of the stock solution can introduce interfering substances.

  • Hygroscopic Nature: If the solid sodium pivalate hydrate has absorbed a significant amount of water, the actual concentration of your prepared solution may be lower than calculated.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Use freshly prepared solutions for your experiments whenever possible.

  • Proper Storage of Solid: Ensure the solid sodium pivalate hydrate is stored in a desiccator or a tightly sealed container to prevent moisture uptake.

  • Quality Control of Stock Solutions: Periodically check the pH and appearance of your stock solutions. If you suspect a problem, prepare a fresh stock.

Data Presentation

Table 1: General Properties of Sodium Pivalate Hydrate

PropertyValueReference
Appearance White crystalline solid[1][2]
Hygroscopicity Hygroscopic[1]
Solubility Soluble in water and some organic solvents[1][2]
Chemical Stability Stable under normal conditions[2]

Experimental Protocols

Protocol 1: Preparation of a Standard Sodium Pivalate Hydrate Solution

Objective: To prepare a standard aqueous solution of sodium pivalate hydrate.

Materials:

  • Sodium Pivalate Hydrate (analytical grade)

  • Deionized water

  • Volumetric flask

  • Analytical balance

Procedure:

  • Accurately weigh the desired amount of sodium pivalate hydrate using an analytical balance.

  • Quantitatively transfer the weighed solid into a volumetric flask of the desired volume.

  • Add a portion of deionized water to the flask and swirl to dissolve the solid completely.

  • Once dissolved, add deionized water to the calibration mark of the volumetric flask.

  • Cap the flask and invert it several times to ensure a homogeneous solution.

Protocol 2: General Stability Assessment of a Sodium Pivalate Hydrate Solution

Objective: To assess the stability of a prepared sodium pivalate hydrate solution over time under specific storage conditions.

Materials:

  • Prepared sodium pivalate hydrate solution

  • pH meter

  • UV-Vis spectrophotometer (optional, for checking for the appearance of absorbing impurities)

  • HPLC system (for quantitative analysis, if available)

  • Storage containers (e.g., sealed glass vials)

Procedure:

  • Prepare a fresh solution of sodium pivalate hydrate at the desired concentration.

  • Immediately after preparation (Time 0), perform the following analyses:

    • Visually inspect the solution for clarity, color, and any particulate matter.

    • Measure the pH of the solution.

    • (Optional) Record the UV-Vis spectrum of the solution.

    • (If applicable) Analyze the concentration of sodium pivalate using a validated HPLC method.

  • Aliquot the solution into several storage containers and seal them tightly.

  • Store the containers under the desired experimental conditions (e.g., room temperature, refrigerated, protected from light).

  • At predetermined time points (e.g., 24 hours, 48 hours, 1 week), retrieve a sample and repeat the analyses from step 2.

  • Compare the results over time to assess any changes in the physical and chemical properties of the solution.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis weigh Weigh Sodium Pivalate Hydrate dissolve Dissolve in Solvent weigh->dissolve initial_analysis Initial Analysis (T=0) - pH - Visual Inspection - HPLC (optional) dissolve->initial_analysis storage Store under Defined Conditions initial_analysis->storage periodic_analysis Periodic Analysis (T=x) storage->periodic_analysis data_comparison Compare Data periodic_analysis->data_comparison

Caption: Workflow for assessing the stability of a sodium pivalate hydrate solution.

Troubleshooting_Precipitation start Precipitate Observed in Solution check_conc Is concentration > solubility limit? start->check_conc check_pH Is pH acidic? check_conc->check_pH No sol_exceeded Reduce concentration check_conc->sol_exceeded Yes check_temp Is solution cold? check_pH->check_temp No adjust_pH Adjust pH to neutral/alkaline check_pH->adjust_pH Yes check_salts Other salts present? check_temp->check_salts No warm_solution Gently warm solution check_temp->warm_solution Yes salting_out Consider 'salting out' effect check_salts->salting_out Yes end Solution Clear sol_exceeded->end adjust_pH->end warm_solution->end salting_out->end

Caption: Troubleshooting flowchart for precipitation issues in sodium pivalate hydrate solutions.

References

Technical Support Center: Sodium Trimethylacetate (Sodium Pivalate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium trimethylacetate. The following information addresses common issues related to the impact of its water of hydration on reactivity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the difference between sodium trimethylacetate and sodium trimethylacetate hydrate?

Sodium trimethylacetate is available in two common forms: anhydrous (without water) and hydrated (containing water molecules within its crystal structure). The key difference is the presence of "water of crystallization" in the hydrated form.[1][2] This seemingly small difference can have significant implications for chemical reactions.

Q2: How can the water of hydration affect my reaction?

The water molecules in this compound can influence a reaction in several ways:

  • Moisture-Sensitive Reactions: In reactions that are sensitive to water, the hydrated form can be problematic.[1][3] The water can react with and consume sensitive reagents (e.g., Grignard reagents, organolithiums) or deactivate certain catalysts.[1][4]

  • Solubility: The presence of water of hydration can affect the solubility of the salt in different organic solvents, which may impact the reaction rate and outcome.

  • Basicity and Nucleophilicity: While generally a weak nucleophile, the carboxylate anion's reactivity can be influenced by its hydration shell. Water molecules can form hydrogen bonds with the carboxylate group, potentially altering its effective basicity and nucleophilicity.

  • Stoichiometry: When using the hydrated form, the water content must be accounted for to ensure the correct molar ratio of the base is used. Failing to do so will result in using less of the active reagent than intended.

Q3: When should I use the anhydrous form of sodium trimethylacetate?

The anhydrous form is recommended for reactions that are sensitive to water. This includes many organometallic reactions, such as certain palladium-catalyzed cross-couplings where specific ligands or intermediates may be water-sensitive.[1][3] It is also crucial in reactions where water can participate in side reactions, leading to byproducts and reduced yields.

Q4: Can I use the hydrated form in palladium-catalyzed cross-coupling reactions?

It depends on the specific reaction conditions. Many modern cross-coupling protocols are designed to be tolerant of water, and some even use water as a solvent or co-solvent.[5] In such cases, using the hydrated form may be acceptable, provided the water of hydration does not negatively interact with the catalyst or other reagents. However, for reactions requiring strictly anhydrous conditions, the hydrated form should be avoided or dehydrated before use.

Q5: How does the water of hydration impact the role of sodium trimethylacetate as a ligand or additive?

In some reactions, carboxylates like sodium trimethylacetate can act as ligands or additives that modulate the catalytic activity. The water of hydration could potentially interfere with the coordination of the carboxylate to the metal center, thereby affecting the reaction's outcome.

Troubleshooting Guides

Issue 1: Low or No Reaction Yield
Potential Cause Troubleshooting Step
Moisture-Sensitive Catalyst or Reagent Deactivation You may be using this compound in a reaction that requires anhydrous conditions. The water of hydration could be deactivating your catalyst or consuming a key reagent. Solution: Switch to anhydrous sodium trimethylacetate or dehydrate the hydrated form before use (see Experimental Protocols).
Incorrect Stoichiometry If you are using the hydrated form without accounting for the mass of the water, you are adding fewer moles of the base than calculated. Solution: Calculate the molar amount based on the molecular weight of the hydrated form or use the anhydrous form for more precise measurements.
Poor Solubility The hydrated or anhydrous form may not be sufficiently soluble in your chosen reaction solvent. Solution: Screen different solvents to find one where the reagent has adequate solubility. In some cases, a phase-transfer catalyst may be beneficial.
Issue 2: Formation of Unexpected Byproducts
Potential Cause Troubleshooting Step
Side Reactions Involving Water The water of hydration may be participating in undesired side reactions, such as hydrolysis of an ester or other functional groups. Solution: Use anhydrous sodium trimethylacetate and ensure all other reagents and solvents are dry.
Change in Reaction Pathway The presence of water can sometimes alter the course of a reaction, favoring a different pathway and leading to different products. Solution: Rigorously exclude water by using the anhydrous form and employing proper techniques for handling moisture-sensitive reactions.

Data Summary

PropertyThis compoundSodium Trimethylacetate AnhydrousPotential Impact on Reactivity
Water Content Contains water of crystallizationEssentially free of waterWater from the hydrate can act as a reactant, a poison for certain catalysts, or a proton source.
Molecular Weight Higher (includes water)LowerMust be accounted for in stoichiometric calculations to ensure accurate molar ratios.
Hygroscopicity Less hygroscopic than the anhydrous formHighly hygroscopicAnhydrous form requires careful storage and handling to prevent rehydration.[2]
Typical Applications General purpose base in water-tolerant reactionsBase in moisture-sensitive reactions (e.g., certain organometallic couplings)The choice of form is critical for the success of water-sensitive protocols.

Experimental Protocols

Protocol 1: Dehydration of this compound

This protocol describes the removal of water of hydration to prepare anhydrous sodium trimethylacetate.

Materials:

  • This compound

  • Crucible and lid

  • Bunsen burner or furnace

  • Desiccator

Procedure:

  • Place an empty, clean crucible with its lid slightly ajar on a clay triangle and heat it strongly with a Bunsen burner for 5-10 minutes to remove any adsorbed moisture.

  • Allow the crucible and lid to cool to room temperature in a desiccator.

  • Weigh the cool, empty crucible and lid accurately.

  • Add a known mass of this compound to the crucible.

  • Heat the crucible containing the hydrate gently at first, then more strongly. Keep the lid slightly ajar to allow water vapor to escape.

  • Heat until a constant mass is achieved, which indicates all the water of hydration has been driven off. This is confirmed by cooling the crucible in a desiccator and weighing it, then repeating the heating, cooling, and weighing cycle until two consecutive weighings are within an acceptable margin of error.

  • Store the resulting anhydrous sodium trimethylacetate in a tightly sealed container inside a desiccator.

Protocol 2: Handling Anhydrous Sodium Trimethylacetate

Anhydrous sodium trimethylacetate is hygroscopic and should be handled in a controlled, dry environment.

Materials:

  • Anhydrous sodium trimethylacetate

  • Glove box or Schlenk line

  • Dry solvents and reagents

  • Oven-dried glassware

Procedure:

  • Dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas (e.g., nitrogen or argon) or in a desiccator.

  • Handle and weigh the anhydrous sodium trimethylacetate in a glove box or under a positive pressure of an inert gas.

  • If a glove box is not available, use a Schlenk line and perform additions of the solid under a counterflow of inert gas.

  • Use dry solvents and ensure all other reagents are anhydrous.

Visualizations

Dehydration_Workflow Start Start: Sodium Trimethylacetate Hydrate Heat Heat in Crucible (>100 °C) Start->Heat Cool Cool in Desiccator Heat->Cool Weigh Weigh Cool->Weigh Constant_Mass Constant Mass Achieved? Weigh->Constant_Mass Constant_Mass->Heat No Anhydrous Anhydrous Sodium Trimethylacetate Constant_Mass->Anhydrous Yes Store Store in Desiccator Anhydrous->Store

Caption: Workflow for the dehydration of this compound.

Troubleshooting_Logic Start Low Reaction Yield? Check_Reagent Are you using hydrated sodium trimethylacetate? Start->Check_Reagent Yes No_Issue Water of hydration is likely not the issue. Investigate other parameters. Start->No_Issue No Check_Conditions Is the reaction moisture-sensitive? Check_Reagent->Check_Conditions Yes Check_Reagent->No_Issue No Potential_Cause Potential Cause: Water of hydration is deactivating catalyst/ reagent. Check_Conditions->Potential_Cause Yes Check_Conditions->No_Issue No Solution Solution: Use anhydrous sodium trimethylacetate. Potential_Cause->Solution

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of Products Synthesized with Sodium Pivalate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized using sodium pivalate hydrate. The following sections offer detailed protocols and solutions to common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: How can I effectively remove pivalic acid impurity from my final product?

Answer: Pivalic acid is the most common impurity when using sodium pivalate hydrate. The recommended method for its removal is an acid-base extraction, which leverages the acidic nature of pivalic acid.[1][2] By washing the organic solution containing your product with a mild aqueous base, the pivalic acid is converted to its water-soluble salt (sodium pivalate), which is then extracted into the aqueous layer.[3]

Recommendations:

  • Use a Mild Base: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal for neutralizing and extracting pivalic acid without causing significant hydrolysis of the desired ester product.[3][4][5] Strong bases like sodium hydroxide (NaOH) should be avoided as they can saponify (cleave) the ester.[1][6]

  • Perform Multiple Extractions: For efficient removal, wash the organic layer two to three times with the basic solution.

  • Post-Extraction Wash: After the base wash, perform a final wash with brine (saturated aqueous NaCl solution) to remove residual water and any dissolved inorganic salts from the organic layer.[4]

Issue 2: My product, a pivalate ester, appears to be decomposing or hydrolyzing during the aqueous workup, leading to low yields. How can I prevent this?

Answer: Pivalate esters can be susceptible to hydrolysis, especially under acidic or basic conditions encountered during a standard aqueous workup.[4][6] The reaction with water, which can be catalyzed by acids or bases, cleaves the ester back into a carboxylic acid and an alcohol, reducing the yield of the desired product.[6]

Recommendations:

  • Maintain Neutral pH: Whenever possible, conduct the workup at or near a neutral pH. If an acid or base wash is necessary, use mild reagents (e.g., dilute HCl, saturated NaHCO₃) and do not let the layers sit for extended periods.[4]

  • Control the Temperature: Perform the extraction and washing steps at a lower temperature, for example, in an ice bath. This slows the rate of potential hydrolysis.[4]

  • Minimize Contact Time: Execute the aqueous washes efficiently and without delay to reduce the time your ester is in contact with the aqueous phase.[4]

  • Use Brine Washes: Always wash the organic layer with brine after any aqueous extraction. This helps to remove the bulk of the dissolved water, minimizing the chance for hydrolysis during subsequent steps like solvent evaporation.[4]

Issue 3: I am struggling to separate my product from a polar impurity or starting material using silica gel column chromatography. What can I do to improve separation?

Answer: Co-elution of compounds with similar polarities is a common challenge in column chromatography. If the impurity is an unreacted acidic starting material, it can interact with the slightly acidic silica gel and elute with more polar solvent systems, potentially overlapping with your product.[4]

Recommendations:

  • Acid-Base Wash Pre-Chromatography: Before running the column, perform an acid-base extraction as described in Issue 1. Dissolving the crude product in a solvent like ethyl acetate and washing with saturated sodium bicarbonate solution will remove acidic impurities, simplifying the subsequent chromatographic separation.[4]

  • Modify the Mobile Phase: Adding a small percentage (e.g., 0.5-1%) of a volatile acid, such as acetic acid, to the eluent can suppress the ionization of acidic impurities. This makes them less polar, which can improve the separation from your main product.[4]

  • Consider an Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like neutral or basic alumina, which offers different selectivity.[4]

Issue 4: What is the best general-purpose technique for purifying a solid product synthesized using sodium pivalate hydrate?

Answer: For solid compounds, recrystallization is a powerful and widely used technique to obtain high-purity material.[7][8] The method relies on the principle that the desired compound and the impurities have different solubilities in a given solvent at different temperatures.[9]

Recommendations:

  • Proper Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[7]

  • Controlled Cooling: Allow the saturated, hot solution to cool slowly. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities.[7]

  • Washing the Crystals: After collecting the crystals by filtration, wash them with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.

Quantitative Data Summary

The following table summarizes purity and yield data for pivalic acid recovery from spent reaction mixtures, which is a common purification concern in syntheses involving pivaloyl groups.

ParameterMethodPurity AchievedYield (%)Reference
PurityHydrolysis & Distillation> 90%-[10]
PurityHydrolysis & Distillation> 97% - 98%-[10]
PurityBasic Hydrolysis, Acidification & Separation98.0%-[11]
PurityAcidic Hydrolysis & Separation97.0%-[11]
YieldHydrolysis & Distillation-> 80%[10]
YieldHydrolysis & Distillation> 90%-[10]
YieldBasic Hydrolysis, Acidification & Separation88%-[11]
YieldAcidic Hydrolysis & Separation93%-[11]

Experimental Protocols

Protocol 1: Removal of Pivalic Acid using Acid-Base Extraction

This protocol details the steps to remove acidic impurities like pivalic acid from an organic solution containing the desired product.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the organic solution to a separatory funnel.[1]

  • First Base Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to one-third of the organic layer volume. Stopper the funnel and shake vigorously, making sure to vent frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.[2]

  • Repeat Washes: Repeat steps 3 and 4 one or two more times to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This removes bulk water and helps to break up any emulsions.[4]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Isolation: Filter away the drying agent and concentrate the organic solution under reduced pressure to yield the purified product, now free of acidic impurities.[3]

Protocol 2: Purification of a Solid Product by Recrystallization

This protocol provides a general procedure for purifying a solid organic compound.

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing small samples of the crude product. The ideal solvent dissolves the product when hot but not when cold.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid. It is crucial to add the solvent in small portions near its boiling point.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals completely, either air-drying or in a vacuum oven, to remove all traces of solvent.

Visual Guides

G cluster_workflow General Purification Workflow for Pivalate Esters A Crude Product (Ester + Pivalic Acid) B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Wash with aq. NaHCO3 (Acid-Base Extraction) B->C D Separate Layers C->D E Wash Organic Layer with Brine D->E F Dry Organic Layer (e.g., Na2SO4) E->F G Filter and Evaporate Solvent F->G H Purified Product (Crude) G->H I Further Purification? H->I J Final Pure Product I->J No K Recrystallization or Column Chromatography I->K Yes K->J

Caption: A typical experimental workflow for the purification of pivalate ester products.

G cluster_troubleshooting Troubleshooting Guide: Low Product Yield A Low Yield After Aqueous Workup B Was the aqueous wash strongly acidic or basic? A->B C Potential Ester Hydrolysis B->C Yes E Was the product partially water-soluble? B->E No D SOLUTION: - Use mild conditions (neutral pH) - Work at low temperature (ice bath) - Minimize contact time with water C->D F Product lost to aqueous layers E->F Yes H Consider other losses: - Incomplete reaction - Physical loss during transfers E->H No G SOLUTION: - Back-extract aqueous layers with fresh organic solvent - Use brine wash to 'salt out' product F->G

Caption: A decision tree for troubleshooting common causes of low yield during purification.

G cluster_extraction Logic of Acid-Base Extraction for Pivalic Acid Removal Initial Organic Layer Ester (Product) Pivalic Acid (Impurity) Aqueous Layer NaHCO3 (Base) Final Organic Layer Ester (Purified Product) Aqueous Layer Sodium Pivalate (Salt) Initial:f3->Final:f3 Pivalic Acid reacts and moves to aq. layer Action Shake Funnel Allow Layers to Separate

Caption: Diagram illustrating the separation principle of acid-base extraction.

References

Overcoming poor performance of sodium trimethylacetate hydrate catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sodium trimethylacetate hydrate (also known as sodium pivalate hydrate) in their experiments.

Troubleshooting Guides

This section addresses common issues encountered during reactions where this compound is used as a catalyst or co-catalyst, particularly in palladium-catalyzed cross-coupling and C-H bond activation reactions.

Issue 1: Low or No Reaction Yield

Question: My reaction yield is significantly lower than expected or has failed completely. What are the potential causes related to the this compound catalyst?

Answer:

Several factors related to the this compound can contribute to low or no product yield. A systematic approach to troubleshooting is recommended:

  • Catalyst Quality and Purity:

    • Impurities: The presence of excess pivalic acid or pivalic anhydride can negatively impact the reaction. A yellowish discoloration of the product may indicate such impurities.[1]

    • Hydration State: Ensure you are using the correct hydration state of the catalyst as specified in your protocol. The presence of excess water can interfere with many catalytic cycles. Commercial anhydrous sodium pivalate is often recommended for sensitive reactions.[1]

    • Proper Storage: this compound should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption and degradation.

  • Reaction Conditions:

    • Base Strength: In reactions like the Suzuki-Miyaura coupling, the choice and strength of the base are critical. If sodium trimethylacetate is acting as a base, its effectiveness might be insufficient for your specific substrate combination.

    • Solvent Choice: The solubility of this compound in the chosen solvent system is crucial for its effective participation in the reaction.

    • Temperature: Ensure the reaction is conducted at the optimal temperature. Some reactions may require heating to proceed efficiently.

  • Catalyst Loading:

    • While it often acts as a co-catalyst or additive, the concentration of this compound can be critical. An insufficient amount may lead to poor reaction rates, while an excess could potentially lead to side reactions or inhibition.

Troubleshooting Workflow for Low Yield

Pivalate_CH_Activation cluster_0 Catalytic Cycle Pd_II Pd(II) Precatalyst Pd_Intermediate [Ar-Pd(II)-OPiv] Pd_II->Pd_Intermediate C-H Activation PivO Pivalate Anion ((CH3)3CCOO-) PivO->Pd_Intermediate Proton Shuttle Arene Arene (Ar-H) Arene->Pd_Intermediate Product Functionalized Arene (Ar-R) Pd_Intermediate->Product Reductive Elimination Base Stoichiometric Base (e.g., K2CO3) Base->PivO Regeneration Pd_0 Pd(0) Product->Pd_0 Pd_0->Pd_II Oxidative Addition Preparation_Protocol Start Start Step1 Dissolve Pivalic Acid in Methanol Start->Step1 Step2 Add 1 equivalent of Sodium Hydroxide Solution Step1->Step2 Step3 Reflux the Mixture for 3 hours Step2->Step3 Step4 Cool to Room Temperature to Allow Precipitation Step3->Step4 Step5 Filter the Solid Product Step4->Step5 Step6 Wash with Et2O/MeOH (99/1) Step5->Step6 Step7 Dry under High Vacuum Step6->Step7 End Anhydrous Sodium Pivalate Step7->End

References

How to dry sodium pivalate hydrate for anhydrous reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sodium Pivalate

Welcome to the technical support center for handling sodium pivalate. This guide provides detailed answers to frequently asked questions, troubleshooting advice, and experimental protocols for drying sodium pivalate hydrate for use in anhydrous reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to dry sodium pivalate hydrate before using it in an anhydrous reaction?

A1: Sodium pivalate is often supplied as a hydrate, meaning it contains water molecules within its crystal structure.[1][2] Many organic reactions, particularly those involving organometallic reagents (e.g., Grignard reagents), strong bases (e.g., sodium hydride), or certain transition metal catalysts, are highly sensitive to water. The presence of water can quench reagents, hydrolyze catalysts, or lead to undesirable side reactions, ultimately lowering the yield or causing complete failure of the reaction. Therefore, removing the water of hydration to obtain anhydrous sodium pivalate is a critical preparatory step.

Q2: What are the most common and effective methods for drying sodium pivalate hydrate?

A2: The most common methods for dehydrating solid reagents like sodium pivalate are vacuum drying (with or without heat) and azeotropic distillation.

  • Vacuum Drying: This involves placing the solid under a high vacuum, often in a desiccator or a vacuum oven.[3][4] Heating gently under vacuum can significantly accelerate the removal of water.

  • Azeotropic Distillation: This technique involves heating a suspension of the hydrate in a solvent that forms an azeotrope (a constant-boiling mixture) with water, such as toluene. The water is removed as the azeotrope boils off, leaving the anhydrous salt behind.[5] This method is particularly effective for achieving very low water content.[5]

Q3: How can I be certain that my sodium pivalate is completely dry?

A3: The most reliable method to confirm complete dehydration is to dry the sample to a constant mass.[6] This involves repeatedly heating the sample for a set period, allowing it to cool in a desiccator to prevent moisture reabsorption, and then weighing it. The sample is considered dry when two consecutive weighings are identical, indicating that all the water has been driven off.[6]

Q4: How should I properly store anhydrous sodium pivalate to prevent rehydration?

A4: Anhydrous sodium pivalate is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] To maintain its anhydrous state, it must be stored in a tightly sealed container inside a desiccator containing a strong drying agent (e.g., Drierite®, phosphorus pentoxide). For highly sensitive applications, storage inside an inert atmosphere glovebox is recommended. The storage container should be kept tightly closed.[7]

Troubleshooting Guide

Q: My anhydrous reaction failed, even though I dried the sodium pivalate. What could have gone wrong?

A: A failed reaction can be frustrating, but a systematic check can often reveal the source of the problem. Use the following logical guide to troubleshoot the issue.

TroubleshootingFlowchart start Anhydrous Reaction Failed q1 Was the sodium pivalate dried immediately before use? start->q1 a1_no Re-run the experiment after drying the reagent as per protocol. q1->a1_no No q2 How was dryness confirmed? q1->q2 Yes a2_visual Visual inspection is unreliable. Dry to constant mass. q2->a2_visual Visual Inspection Only q3 Were all solvents and other reagents rigorously dried? q2->q3 Constant Mass a3_no Dry all reaction components (solvents, reagents, glassware) and repeat the experiment. q3->a3_no No / Unsure q4 Was the anhydrous sodium pivalate exposed to air during weighing or transfer? q3->q4 Yes a4_yes Rehydration can occur quickly. Handle anhydrous material under inert gas (N2/Ar) if possible. q4->a4_yes Yes end_node Consider other reaction parameters: temperature, stoichiometry, catalyst activity. q4->end_node No DryingWorkflow start Start: Sodium Pivalate Hydrate select_method Select Drying Method start->select_method vacuum_oven Method 1: Vacuum Oven Drying select_method->vacuum_oven Standard Conditions azeotrope Method 2: Azeotropic Drying select_method->azeotrope Highly Sensitive Rxn confirm_dry Confirm Anhydrous State (Dry to Constant Mass) vacuum_oven->confirm_dry azeotrope->confirm_dry storage Store in Desiccator or Glovebox confirm_dry->storage end_product End: Anhydrous Sodium Pivalate storage->end_product

References

Technical Support Center: Managing Exothermic Reactions with Sodium Trimethylacetate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving sodium trimethylacetate hydrate. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which reactions is it commonly used?

This compound, also known as sodium pivalate hydrate, is the hydrated salt of pivalic acid. It is utilized in various chemical syntheses, including as a reagent or catalyst in cross-coupling reactions and other organic transformations. While it facilitates many chemical reactions, its use can sometimes lead to exothermic events that require careful management.

Q2: What are the primary thermal hazards associated with this compound?

The primary thermal hazard is the potential for a highly exothermic reaction, which can lead to a rapid increase in temperature and pressure within the reaction vessel. If not controlled, this can result in a thermal runaway, posing a significant safety risk. The dissolution of the anhydrous form of similar salts can be exothermic, and while the dissolution of the hydrate form is often endothermic, the subsequent reaction it participates in may be exothermic.

Q3: What are the initial signs of a potential thermal runaway reaction?

Initial signs include a sudden and unexpected increase in the reaction temperature, a rise in pressure, noticeable gas evolution, a change in the color or viscosity of the reaction mixture, and boiling of the solvent even with cooling applied. Continuous monitoring of reaction parameters is crucial for early detection.

Q4: What immediate steps should be taken if a thermal runaway is suspected?

If a thermal runaway is suspected, the immediate priorities are to ensure personal safety and attempt to bring the reaction under control. This includes alerting personnel, activating emergency cooling, stopping any reagent addition, and if safe to do so, diluting the reaction mixture or adding a quenching agent. Always follow your institution's established safety protocols for emergency situations.

Troubleshooting Guide

Issue: Unexpectedly rapid temperature increase during the reaction.

Possible Cause Suggested Action
Incorrect Reagent Concentration Verify calculations and ensure the correct concentration of all reagents. Higher concentrations can lead to faster reaction rates and greater heat generation.
Inadequate Cooling Ensure the cooling system is functioning correctly and is set to the appropriate temperature. Check for any obstructions in the cooling lines. For highly exothermic reactions, consider a more robust cooling method, such as a dry ice/acetone bath.
Rate of Reagent Addition is Too Fast Reduce the rate of addition for the limiting reagent. Slow, controlled addition is critical for managing the heat generated during the reaction.
Poor Mixing Increase the stirring rate to ensure even heat distribution and prevent the formation of localized hot spots. Inadequate mixing can lead to a buildup of reactants and a sudden, violent reaction.
Contaminants in the Reaction Mixture Ensure all glassware is clean and that reagents are pure. Contaminants can sometimes catalyze side reactions or accelerate the main reaction, leading to an uncontrolled exotherm.

Quantitative Data Summary

The following table summarizes key thermal safety parameters that should be determined through experimental analysis, such as reaction calorimetry, before scaling up any reaction involving this compound. Note: The values provided are illustrative examples and are not specific to this compound. Actual values must be determined experimentally.

Parameter Typical Value Range Significance
Heat of Reaction (ΔH) -50 to -200 kJ/molIndicates the total amount of heat released by the reaction. A highly negative value signifies a strongly exothermic reaction.
Adiabatic Temperature Rise (ΔTad) 50 to 300 °CThe theoretical temperature increase if no heat is lost to the surroundings. A high ΔTad indicates a high risk of thermal runaway.
Maximum Temperature of the Synthesis Reaction (MTSR) VariesThe highest temperature that could be reached during the reaction under process deviations. This should not exceed the boiling point of the solvent or the decomposition temperature of any component.
Decomposition Temperature (Td) >150 °CThe temperature at which the reactants, products, or intermediates begin to decompose, which can often be a highly exothermic process itself.

Experimental Protocols

Protocol: Small-Scale Reaction Calorimetry for a Potentially Exothermic Reaction

This protocol outlines a general procedure for assessing the thermal hazards of a reaction involving this compound using a reaction calorimeter.

Materials:

  • Reaction calorimeter (e.g., RC1e or similar)

  • This compound

  • All other reactants and solvents

  • Appropriate personal protective equipment (PPE)

Procedure:

  • System Preparation:

    • Ensure the reaction calorimeter is clean, dry, and properly calibrated.

    • Charge the reactor with the initial solvent and any non-reactive starting materials.

  • Initial Conditions:

    • Start stirring to ensure good mixing.

    • Bring the reactor contents to the desired initial temperature.

  • Reagent Addition:

    • Begin the controlled addition of this compound or the other reactive component via a syringe pump or controlled dosing funnel.

    • Maintain a constant, slow addition rate.

  • Data Monitoring:

    • Continuously monitor the reaction temperature, jacket temperature, and heat flow.

    • Record all data throughout the addition and for a sufficient period after the addition is complete to ensure the reaction has gone to completion.

  • Analysis:

    • Analyze the collected data to determine the heat of reaction, heat flow profile, and total heat release.

    • Use this data to calculate the adiabatic temperature rise and assess the risk of thermal runaway.

  • Quenching and Workup:

    • Once the reaction is complete and the heat flow has returned to baseline, proceed with the planned quenching and workup procedure.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_exec Execution cluster_response Response Plan Plan Experiment Risk Risk Assessment Plan->Risk Calorimetry Perform Calorimetry Risk->Calorimetry Setup Setup Reaction Calorimetry->Setup Add Controlled Reagent Addition Setup->Add Monitor Monitor Temperature & Pressure Add->Monitor Stable Reaction Stable? Monitor->Stable Proceed Proceed to Workup Stable->Proceed Yes Emergency Emergency Protocol Stable->Emergency No

Caption: Experimental workflow for managing exothermic reactions.

Troubleshooting_Logic cluster_checks Immediate Checks cluster_actions Corrective Actions cluster_followup Follow-up Investigation Start Unexpected Temperature Rise Check_Cooling Is Cooling Adequate? Start->Check_Cooling Check_Addition Is Addition Rate Too Fast? Start->Check_Addition Check_Mixing Is Mixing Sufficient? Start->Check_Mixing Action_Cooling Increase Cooling Check_Cooling->Action_Cooling Action_Addition Slow/Stop Addition Check_Addition->Action_Addition Action_Mixing Increase Stirring Check_Mixing->Action_Mixing Investigate_Purity Investigate Reagent Purity & Concentration Action_Cooling->Investigate_Purity Action_Addition->Investigate_Purity Action_Mixing->Investigate_Purity

Caption: Troubleshooting logic for an unexpected temperature rise.

Common experimental errors when using sodium pivalate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for sodium pivalate hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is sodium pivalate hydrate and what are its common applications?

A1: Sodium pivalate hydrate is the sodium salt of pivalic acid, a branched-chain carboxylic acid. It typically presents as a white, crystalline solid that is soluble in water.[1] Its common applications in a laboratory setting include:

  • Buffering agent: Due to its composition as a salt of a weak acid, it can be used to prepare buffer solutions.[1]

  • Organic synthesis: It is utilized as a reagent or catalyst in various chemical reactions.[1][2]

  • Palladium-catalyzed cross-coupling reactions: It has been employed as a base or additive in reactions like the Suzuki-Miyaura coupling.

Q2: What are the best practices for handling and storing sodium pivalate hydrate?

A2: Sodium pivalate hydrate is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] To maintain its integrity and ensure experimental reproducibility, follow these best practices:

  • Storage: Keep the container tightly closed and store it in a cool, dark, and dry place, away from incompatible materials such as oxidizing agents.[2] An inert atmosphere is recommended for long-term storage.

  • Handling: When weighing, do so quickly to minimize water absorption. For highly sensitive reactions, it is advisable to handle the compound in a glovebox or under an inert atmosphere. Always wash hands and face thoroughly after handling.[2] Avoid creating dust.[2]

Q3: My reaction yield is lower than expected when using sodium pivalate hydrate. What could be the cause?

A3: Several factors could contribute to low reaction yields. Consider the following:

  • Water Content: The presence of an unknown amount of water in the hydrate can lead to inaccurate molar calculations of the reagent. This is a common source of error due to its hygroscopic nature.

  • Purity: Impurities in the sodium pivalate hydrate can interfere with the intended reaction, potentially leading to side reactions or catalyst deactivation.

  • Reaction Conditions: Ensure that other reaction parameters such as temperature, solvent, and catalyst are optimized and that the reaction is performed under an inert atmosphere if required (e.g., for many palladium-catalyzed reactions).

Troubleshooting Guides

Issue 1: Inaccurate Concentration of Sodium Pivalate Hydrate Solutions
  • Symptom: Inconsistent or non-reproducible experimental results.

  • Potential Cause: The hygroscopic nature of sodium pivalate hydrate leads to absorption of atmospheric water, resulting in a higher weight than the actual amount of the anhydrous salt. This leads to the preparation of solutions with lower molarity than intended.

  • Troubleshooting Steps:

    • Drying the Reagent: Before use in highly sensitive experiments, consider drying the sodium pivalate hydrate. This can be done by heating under vacuum. However, without specific TGA/DSC data for sodium pivalate hydrate, it is difficult to recommend an exact temperature that removes water without causing decomposition. A cautious approach would be to dry at a moderate temperature (e.g., 60-80 °C) under high vacuum for several hours.

    • Quantification of Water Content: Perform a Karl Fischer titration on a sample of your sodium pivalate hydrate to determine the exact water content. This will allow you to adjust the mass you weigh out to obtain the desired molar amount of the anhydrous compound.

    • Use of Anhydrous Sodium Pivalate: If available, use the anhydrous form of sodium pivalate for experiments where water content is critical.

Issue 2: Problems with Pivalate Buffer Preparation
  • Symptom: The final pH of the prepared buffer is incorrect, or the buffer capacity is insufficient.

  • Potential Cause: Inaccurate weighing of sodium pivalate hydrate due to water absorption, incorrect calculation of the required amounts of acid and conjugate base, or improper pH measurement.

  • Troubleshooting Workflow:

Buffer_Troubleshooting start Incorrect Buffer pH check_weighing Verify Weighing Accuracy (Account for Hygroscopicity) start->check_weighing check_calc Review Henderson-Hasselbalch Calculation check_weighing->check_calc check_pka Confirm pKa of Pivalic Acid check_calc->check_pka check_ph_meter Calibrate pH Meter check_pka->check_ph_meter adjust_ph Adjust pH with Acid/Base check_ph_meter->adjust_ph end Correct Buffer pH adjust_ph->end

Caption: Troubleshooting workflow for pivalate buffer preparation.

Issue 3: Crystallization Difficulties
  • Symptom: Difficulty in obtaining crystalline sodium pivalate, or the formation of an oil or amorphous solid.

  • Potential Cause: High viscosity of the solution, presence of impurities, or inappropriate solvent system. For sodium salts of organic acids, high concentrations of other salts can also affect crystallization.[3][4][5]

  • Troubleshooting Steps:

    • Solvent Selection: Ensure the chosen solvent system allows for a gradual decrease in solubility upon cooling or evaporation. For the preparation of sodium pivalate, a mixture of ether and methanol has been used for washing the solid.[6]

    • Control Cooling Rate: Avoid rapid cooling, which can lead to the formation of small crystals or an amorphous solid. A slow, controlled cooling process is generally preferred.

    • Seeding: Introduce a small seed crystal of sodium pivalate to induce crystallization.

    • Solution Purity: Ensure the starting materials are pure, as impurities can inhibit crystal growth.

Data Presentation

Table 1: Physical and Chemical Properties of Sodium Pivalate

PropertyValueReference
Molecular Formula (Anhydrous)C₅H₉NaO₂[7]
Molecular Weight (Anhydrous)124.11 g/mol [8]
AppearanceWhite to almost white crystalline powder[2]
Solubility in WaterSoluble[1]
HygroscopicityHygroscopic[1]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Sodium Pivalate

This protocol is adapted from a literature procedure for the synthesis of sodium pivalate.[6]

Materials:

  • Pivalic acid

  • Sodium hydroxide (NaOH)

  • Methanol (refluxing grade)

  • Diethyl ether (Et₂O)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve pivalic acid in methanol.

  • Add one equivalent of sodium hydroxide to the solution.

  • Heat the mixture to reflux and stir for 3 hours.

  • After cooling, the resulting solid can be collected.

  • Wash the solid with a mixture of diethyl ether and methanol (e.g., 99:1 v/v).

  • Dry the resulting solid under vacuum to obtain anhydrous sodium pivalate.

Experimental Workflow for Anhydrous Sodium Pivalate Preparation

Anhydrous_Sodium_Pivalate_Preparation cluster_reaction Reaction cluster_workup Work-up pivalic_acid Pivalic Acid reflux Reflux for 3 hours pivalic_acid->reflux naoh Sodium Hydroxide naoh->reflux methanol Methanol methanol->reflux cool Cool to Room Temperature reflux->cool wash Wash with Et2O/MeOH cool->wash dry Dry under Vacuum wash->dry product Anhydrous Sodium Pivalate dry->product

Caption: Workflow for the preparation of anhydrous sodium pivalate.

Protocol 2: Preparation of a Pivalate Buffer Solution (Example: pH 5.0)

This protocol utilizes the Henderson-Hasselbalch equation to prepare a buffer solution. The pKa of pivalic acid is approximately 5.03.

Henderson-Hasselbalch Equation: pH = pKa + log ([A⁻] / [HA]) Where:

  • pH is the desired buffer pH

  • pKa is the acid dissociation constant of the weak acid

  • [A⁻] is the molar concentration of the conjugate base (sodium pivalate)

  • [HA] is the molar concentration of the weak acid (pivalic acid)

Materials:

  • Pivalic acid

  • Sodium pivalate hydrate (with known water content, or use the anhydrous form)

  • Deionized water

  • Calibrated pH meter

Procedure:

  • Calculate the required ratio of [A⁻]/[HA]: For a pH 5.0 buffer, using a pKa of 5.03: 5.0 = 5.03 + log ([A⁻] / [HA]) -0.03 = log ([A⁻] / [HA]) [A⁻] / [HA] = 10⁻⁰·⁰³ ≈ 0.933

  • Prepare stock solutions: Prepare stock solutions of pivalic acid and sodium pivalate of the same concentration (e.g., 0.1 M) in deionized water. Remember to account for the water of hydration when preparing the sodium pivalate solution.

  • Mix the solutions: Combine the pivalic acid and sodium pivalate stock solutions in the calculated ratio (0.933 parts sodium pivalate to 1 part pivalic acid). For example, to make 100 mL of the buffer, you would mix approximately 48.3 mL of the 0.1 M pivalic acid solution and 45.1 mL of the 0.1 M sodium pivalate solution.

  • Adjust the pH: Use a calibrated pH meter to check the pH of the resulting solution. If necessary, adjust the pH to 5.0 by adding small amounts of the pivalic acid or sodium pivalate stock solution.

  • Final Volume: Bring the solution to the final desired volume with deionized water.

Logical Relationship for Pivalate Buffer Preparation

Pivalate_Buffer_Preparation cluster_inputs Inputs cluster_calculations Calculations cluster_preparation Preparation desired_ph Desired pH hh_equation Henderson-Hasselbalch Equation desired_ph->hh_equation pka pKa of Pivalic Acid pka->hh_equation ratio Calculate [A⁻]/[HA] Ratio hh_equation->ratio mix_solutions Mix Solutions According to Ratio ratio->mix_solutions stock_solutions Prepare Stock Solutions (Pivalic Acid & Sodium Pivalate) stock_solutions->mix_solutions adjust_ph Adjust to Final pH mix_solutions->adjust_ph final_buffer Pivalate Buffer adjust_ph->final_buffer

Caption: Logical steps for preparing a pivalate buffer solution.

References

Validation & Comparative

A Comparative Guide to Sodium Trimethylacetate Hydrate and Sodium Acetate as Buffering Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of scientific research and pharmaceutical development, the selection of an appropriate buffer system is paramount to maintaining pH stability, which is critical for the integrity and efficacy of biological molecules and chemical reactions. This guide provides a detailed comparison of two carboxylate-based buffers: sodium trimethylacetate hydrate (also known as sodium pivalate) and the widely used sodium acetate. This comparison is based on their physicochemical properties and theoretical performance, supplemented with established experimental protocols for empirical validation.

Physicochemical Properties and Buffering Performance

The efficacy of a buffer is primarily determined by the pKa of its conjugate acid. The pKa is the pH at which the concentrations of the acidic and basic forms of the buffer are equal, representing the point of maximum buffering capacity.

Sodium acetate is the salt of acetic acid, a simple carboxylic acid. Sodium trimethylacetate is the salt of trimethylacetic acid (pivalic acid), which is a carboxylic acid with a bulky tert-butyl group. This structural difference influences their respective acidities and, consequently, their optimal buffering ranges.

PropertySodium AcetateThis compound
Conjugate Acid Acetic AcidTrimethylacetic Acid (Pivalic Acid)
pKa of Conjugate Acid (at 25°C) ~4.76~5.03
Effective Buffering Range (pKa ± 1) pH 3.76 - 5.76pH 4.03 - 6.03
Molecular Weight (Anhydrous) 82.03 g/mol 124.11 g/mol

Note: The effective buffering range is an approximation. The actual useful range can be influenced by the concentration of the buffer and the specific experimental conditions.

Theoretically, a sodium acetate buffer will exhibit its maximum buffering capacity at approximately pH 4.76, making it highly suitable for applications requiring stable acidic conditions.[1] In contrast, a sodium trimethylacetate buffer, with a pKa of 5.03, will be most effective at a slightly higher pH. This difference, while seemingly small, can be significant for pH-sensitive assays or formulations.

Experimental Data: A Theoretical Comparison

Based on their respective pKa values, the theoretical titration curves for equimolar solutions of sodium acetate and sodium trimethylacetate buffers would be centered at pH 4.76 and 5.03, respectively.

Applications in Research and Drug Development

Sodium Acetate:

Sodium acetate is a widely used buffer in a variety of scientific applications due to its well-characterized properties and biological compatibility.[2] Its applications include:

  • Biochemical and Molecular Biology Research: It is frequently used in enzyme assays, protein crystallization, and nucleic acid precipitation.[2]

  • Pharmaceutical Formulations: Sodium acetate is employed in intravenous solutions and other drug products to maintain a stable pH, which is crucial for drug stability and bioavailability.[3][4]

  • Industrial Applications: It serves as a pH control agent in the food and textile industries.[2]

Sodium Trimethylacetate (Pivalate):

The applications of sodium trimethylacetate as a buffer are less documented in readily available literature compared to sodium acetate. However, pivalate-containing compounds are used in organic synthesis and have been studied in the context of drug delivery and metabolism.[5] Given its pKa, a sodium trimethylacetate buffer could be advantageous in applications where a stable pH in the range of 4 to 6 is required, and where the properties of the trimethylacetate ion (e.g., its steric bulk) might offer specific advantages or disadvantages compared to the acetate ion.

Experimental Protocols

To empirically determine and compare the buffering capacity of this compound and sodium acetate, the following experimental protocol can be employed.

Protocol: Determination of Buffering Capacity by Titration

This protocol outlines the procedure for generating a titration curve for a buffer solution to determine its buffering capacity.[6][7]

Materials:

  • Sodium acetate

  • Trimethylacetic acid

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burettes

  • Volumetric flasks and pipettes

  • Beakers

Procedure:

  • Buffer Preparation:

    • Prepare a 0.1 M sodium acetate buffer solution at its pKa (pH 4.76) by dissolving the appropriate amounts of acetic acid and sodium acetate in deionized water.

    • Prepare a 0.1 M sodium trimethylacetate buffer solution at its pKa (pH 5.03) by dissolving the appropriate amounts of trimethylacetic acid and sodium hydroxide in deionized water.

  • Titration with Strong Acid:

    • Pipette a known volume (e.g., 50 mL) of the prepared buffer solution into a beaker.

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

    • Record the initial pH of the buffer.

    • Fill a burette with the standardized HCl solution.

    • Add the HCl in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the reading.

    • Continue the titration until the pH has dropped significantly (e.g., by 2-3 pH units).

  • Titration with Strong Base:

    • Repeat the titration process with a fresh 50 mL aliquot of the same buffer, this time titrating with the standardized NaOH solution.

    • Add the NaOH in small increments and record the pH after each addition until the pH has increased significantly.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of HCl or NaOH added (x-axis) to generate a titration curve for each buffer.

    • The buffering capacity (β) can be calculated for each point of the titration using the formula: β = |ΔB / ΔpH| where ΔB is the moles of strong acid or base added per liter of buffer, and ΔpH is the change in pH.

    • The region of the curve with the smallest change in pH for a given volume of titrant represents the highest buffering capacity.

Visualizations

Logical Flow for Buffer Selection

The following diagram illustrates the decision-making process for selecting an appropriate buffer for a specific application.

Buffer_Selection_Workflow A Define Experimental Requirements B Identify Target pH A->B C Select Buffer with pKa near Target pH B->C D Consider Buffer Compatibility (e.g., chemical interactions, toxicity) C->D E Determine Required Buffer Concentration (for desired buffering capacity) D->E F Prepare and Validate Buffer E->F G Perform Experiment F->G

Caption: Workflow for selecting a suitable buffer system.

Titration Experiment Workflow

This diagram outlines the steps involved in the experimental determination of a buffer's titration curve.

Titration_Workflow Start Prepare Buffer Solution A Calibrate pH Meter Start->A B Measure Initial pH A->B C Titrate with Standard Acid/Base in Increments B->C D Record pH after each Increment C->D E Continue until Significant pH Change D->E E->C Loop F Plot Titration Curve (pH vs. Titrant Volume) E->F End Titration End Analyze Buffering Capacity F->End

Caption: Experimental workflow for buffer titration.

Relationship between pKa and Buffering Range

This diagram illustrates the fundamental relationship between a buffer's pKa and its effective buffering range.

pKa_Buffering_Range pKa pKa MaxCapacity Maximum Buffering Capacity pKa->MaxCapacity pH = pKa BufferRange Effective Buffering Range (pKa ± 1) MaxCapacity->BufferRange

Caption: The relationship between pKa and buffering range.

References

A Comparative Guide: Anhydrous vs. Hydrate Forms of Sodium Pivalate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the anhydrous and hydrate forms of sodium pivalate reveals distinct physical properties that can significantly influence their application in research and pharmaceutical development. While both forms serve as a sodium salt of pivalic acid, the presence of water molecules in the hydrate's crystal lattice leads to differences in stability, solubility, and handling characteristics.

This guide provides a comparative overview of the anhydrous and hydrate forms of sodium pivalate, summarizing their known properties and outlining the experimental protocols typically used for their characterization. Due to the limited availability of specific comparative experimental data in the public domain, this guide focuses on the fundamental differences and the methodologies required to generate such data in a research setting.

Physicochemical Properties: A Comparative Overview

A clear understanding of the distinct properties of the anhydrous and hydrate forms is crucial for selecting the appropriate material for a specific application. The following table summarizes the key known and expected differences between the two forms.

PropertyAnhydrous Sodium PivalateSodium Pivalate Hydrate
Chemical Formula C₅H₉NaO₂C₅H₉NaO₂ · xH₂O
Molecular Weight 124.11 g/mol Variable (dependent on hydration state)
Appearance White to almost white fine crystalline powder[1]White to almost white crystalline solid
Melting Point 315 °CNot available
Water Content 0%Variable (dependent on hydration state)
Solubility in Water Soluble (1 g in 40 mL)Soluble in water
Hygroscopicity Expected to be hygroscopicKnown to be hygroscopic
Stability May convert to the hydrate form in the presence of moisture.Generally more stable under humid conditions.[2]

Experimental Characterization

To fully understand the performance and characteristics of both the anhydrous and hydrate forms of sodium pivalate, a series of analytical techniques are employed. The following sections detail the experimental protocols for these essential characterization methods.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis is critical for determining the water content of the hydrate and observing phase transitions such as melting and dehydration.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sodium pivalate sample (either anhydrous or hydrate) into an aluminum pan.

  • Instrumentation: Use a calibrated simultaneous TGA/DSC instrument.

  • TGA Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Record the mass loss as a function of temperature. The percentage of mass loss for the hydrate form corresponds to its water content.

  • DSC Method:

    • Use the same temperature program as the TGA method.

    • Record the heat flow as a function of temperature. Endothermic peaks will indicate dehydration events for the hydrate and the melting point for the anhydrous form.

The logical workflow for this analysis is depicted in the following diagram:

G cluster_0 Thermal Analysis Workflow start Start prep Sample Preparation (5-10 mg in Al pan) start->prep analysis Simultaneous TGA/DSC Analysis (25-400 °C at 10 °C/min) prep->analysis tga_data TGA Data: Mass Loss vs. Temp analysis->tga_data dsc_data DSC Data: Heat Flow vs. Temp analysis->dsc_data water_content Determine Water Content (% Mass Loss) tga_data->water_content phase_transitions Identify Phase Transitions (Dehydration, Melting) dsc_data->phase_transitions end End water_content->end phase_transitions->end

Workflow for Thermal Analysis
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the presence of water in the hydrate form and observing differences in the crystal lattice environment between the two forms.

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% (w/w) of the sodium pivalate sample. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Instrumentation: Use a calibrated FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Average a sufficient number of scans (e.g., 32) to obtain a high signal-to-noise ratio.

  • Data Analysis: Compare the spectra of the anhydrous and hydrate forms. The hydrate form is expected to show a broad absorption band in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of water molecules, and a peak around 1650 cm⁻¹ due to the H-O-H bending vibration. Differences in the fingerprint region (below 1500 cm⁻¹) can indicate variations in the crystal lattice.

The logical relationship for spectral comparison is as follows:

G cluster_1 FTIR Spectral Comparison anhydrous Anhydrous Sodium Pivalate ftir FTIR Spectroscopy anhydrous->ftir hydrate Sodium Pivalate Hydrate hydrate->ftir anhydrous_spectrum Anhydrous Spectrum ftir->anhydrous_spectrum hydrate_spectrum Hydrate Spectrum ftir->hydrate_spectrum comparison Spectral Comparison anhydrous_spectrum->comparison hydrate_spectrum->comparison oh_stretch Broad O-H Stretch (3500-3200 cm⁻¹) comparison->oh_stretch oh_bend H-O-H Bend (~1650 cm⁻¹) comparison->oh_bend fingerprint Fingerprint Region Differences comparison->fingerprint

FTIR Spectral Feature Comparison
Crystallographic Analysis: X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for distinguishing between the crystalline anhydrous and hydrate forms, as they will have different crystal structures and therefore unique diffraction patterns.

Experimental Protocol:

  • Sample Preparation: Gently grind the sodium pivalate sample to a fine powder and mount it on a sample holder.

  • Instrumentation: Use a calibrated X-ray powder diffractometer with a Cu Kα radiation source.

  • Data Acquisition:

    • Scan the sample over a 2θ range of 5° to 50°.

    • Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: Compare the resulting diffraction patterns. The anhydrous and hydrate forms will exhibit distinct sets of diffraction peaks at different 2θ angles, confirming their different crystal structures.

Solubility and Stability Studies

The solubility and stability of a pharmaceutical solid can have a profound impact on its bioavailability and shelf-life.

Solubility Determination

Experimental Protocol:

  • Equilibrium Solubility Method:

    • Prepare saturated solutions of both the anhydrous and hydrate forms in deionized water at a controlled temperature (e.g., 25 °C and 37 °C).

    • Agitate the solutions for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the solutions to remove undissolved solids.

    • Determine the concentration of sodium pivalate in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.

Stability and Hygroscopicity

Experimental Protocol:

  • Hygroscopicity Study:

    • Place a known weight of the anhydrous sodium pivalate in controlled humidity chambers (e.g., 25 °C/60% RH and 25 °C/90% RH).

    • Monitor the weight change of the sample over time. A significant weight gain indicates water uptake and potential conversion to the hydrate form.

    • Analyze the samples after exposure using TGA and XRPD to confirm the formation of the hydrate.

  • Stability of the Hydrate:

    • Expose the sodium pivalate hydrate to various temperatures and low humidity conditions (e.g., 40 °C/25% RH).

    • Monitor for weight loss and any changes in the physical form using TGA and XRPD to assess the stability of the hydrate and its potential for dehydration.

Conclusion

The choice between the anhydrous and hydrate forms of sodium pivalate for research or product development depends on the specific requirements of the application. The anhydrous form, while offering a higher concentration of the active moiety by weight, may be more susceptible to conversion to the hydrate form in the presence of moisture. The hydrate form, conversely, is expected to be more stable under humid conditions but may have different solubility and dissolution characteristics.

A thorough understanding of the physicochemical properties of both forms, obtained through the experimental protocols outlined in this guide, is essential for ensuring the development of robust and reliable products. Further research to generate and publish specific comparative data for sodium pivalate would be highly beneficial to the scientific community.

References

A Comparative Guide to Analytical Methods for Quantifying Sodium Trimethylacetate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the quantification of sodium trimethylacetate hydrate, also known as sodium pivalate hydrate. The selection of an appropriate analytical method is critical in drug development and quality control to ensure the accurate determination of both the active pharmaceutical ingredient (API) and its hydration state, which can impact stability, solubility, and dosage. This document outlines the principles, experimental protocols, and performance characteristics of four common analytical methods: Thermogravimetric Analysis (TGA), Karl Fischer Titration (KFT), Ion Chromatography (IC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The information presented herein is supported by experimental data and established methodologies to aid researchers in selecting the most suitable technique for their specific analytical needs.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the four analytical methods for the quantification of this compound.

Parameter Thermogravimetric Analysis (TGA) Karl Fischer Titration (KFT) Ion Chromatography (IC) Quantitative NMR (qNMR)
Analyte(s) Water content (and other volatiles)Water contentSodium ion (Na⁺), Trimethylacetate anionSodium Trimethylacetate, Water
Principle Measures mass change as a function of temperature.[1][2]Titration with a reagent specific to water.[3][4]Separation of ions based on their affinity to a stationary phase.[5][6]Signal intensity is directly proportional to the number of nuclei.[7][8]
Sample Throughput Low to mediumHighHighMedium
Specificity Not specific for water; measures total volatile content.Highly specific for water.High for specific ions.High for specific molecules.
LOD/LOQ LOD: ~0.1% w/w for waterLOD: ppm levels (coulometric)LOD: ppb to ppm levels for Na⁺LOD: µg/mL to mg/mL range
Precision (%RSD) < 5%< 2%< 2%< 1%
Accuracy (% Recovery) Dependent on stoichiometry of dehydration98-102%98-102%99-101%

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content of this compound by measuring the mass loss upon heating.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan.

  • Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample from ambient temperature to 200 °C at a constant heating rate of 10 °C/min under a nitrogen purge gas (flow rate: 50 mL/min).

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Determine the onset and end temperatures of the mass loss step corresponding to the dehydration of the sample.

    • Calculate the percentage of mass loss, which corresponds to the water content. The theoretical water content can be calculated based on the chemical formula of the hydrate.[9][10]

Karl Fischer Titration (KFT)

Objective: To specifically quantify the water content in this compound.

Methodology:

  • Instrument Setup: Set up a volumetric or coulometric Karl Fischer titrator. For this protocol, a volumetric titrator is described.

  • Reagent Standardization: Standardize the Karl Fischer reagent using a certified water standard or disodium tartrate dihydrate to determine the titer (mg/mL of water).[3]

  • Sample Preparation: Accurately weigh a suitable amount of this compound (typically 50-100 mg, depending on the expected water content) and record the weight.

  • Titration:

    • Add a suitable solvent (e.g., methanol) to the titration vessel and titrate to a dry endpoint to eliminate residual water.

    • Introduce the weighed sample into the titration vessel.

    • Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.[4][11]

  • Calculation: Calculate the percentage of water in the sample using the volume of titrant consumed, the titer of the reagent, and the sample weight.

Ion Chromatography (IC)

Objective: To quantify the sodium ion (Na⁺) and trimethylacetate anion content in a sample.

Methodology:

  • Instrument Setup:

    • An ion chromatograph equipped with a cation exchange column (for Na⁺ analysis) or an anion exchange column (for trimethylacetate analysis) and a conductivity detector.

    • Eluent for cation analysis: e.g., 20 mM methanesulfonic acid.[6]

    • Eluent for anion analysis: e.g., a sodium carbonate/bicarbonate buffer.

  • Standard Preparation: Prepare a series of calibration standards of sodium chloride (for Na⁺) and sodium trimethylacetate of known concentrations.

  • Sample Preparation: Accurately weigh the this compound sample, dissolve it in deionized water, and dilute to a known volume to fall within the calibration range.

  • Analysis:

    • Inject the standards and the sample solution into the ion chromatograph.

    • Record the peak areas for the sodium and trimethylacetate ions.

  • Quantification: Construct a calibration curve by plotting peak area versus concentration for the standards. Determine the concentration of sodium and trimethylacetate in the sample from the calibration curve.[12]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the purity and quantify the amount of sodium trimethylacetate in the hydrate form using an internal standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample.

    • Accurately weigh a precise amount of a suitable internal standard (e.g., maleic acid or 1,4-dioxane) that has a known purity and a resonance signal that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O).[13]

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the solution using a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher).

    • Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) and a 90° pulse angle.[14]

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the characteristic signals of both the sodium trimethylacetate (e.g., the singlet from the nine methyl protons) and the internal standard.

  • Calculation: Calculate the amount of sodium trimethylacetate in the sample using the following formula, taking into account the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and internal standard.[8]

Visualizations

Workflow for Method Selection and Analysis

The following diagram illustrates a logical workflow for selecting an appropriate analytical method and performing the quantification of this compound.

Workflow for Quantification of this compound cluster_0 Define Analytical Need cluster_1 Select Appropriate Method cluster_2 Perform Analysis cluster_3 Data Analysis and Reporting A Determine Water Content Only D TGA or Karl Fischer Titration A->D B Quantify Sodium or Trimethylacetate Ion E Ion Chromatography B->E C Determine Absolute Purity and Structure F Quantitative NMR C->F G Execute TGA Protocol D->G H Execute KFT Protocol D->H I Execute IC Protocol E->I J Execute qNMR Protocol F->J K Calculate % Water Content G->K H->K L Calculate Ion Concentration I->L M Calculate Purity and Molar Ratio J->M

Caption: Decision workflow for selecting an analytical method.

Signaling Pathway of Karl Fischer Titration

The diagram below illustrates the chemical reaction pathway involved in Karl Fischer titration for water determination.

Karl Fischer Titration Reaction Pathway Reactants Reactants: Water (H₂O) Iodine (I₂) Sulfur Dioxide (SO₂) Base (RN) Methanol (CH₃OH) Intermediate Intermediate Complex: [RN-H]SO₃CH₃ Reactants->Intermediate Step 1 Products Final Products: [RN-H]SO₄CH₃ 2[RN-H]I Intermediate->Products Step 2 (with I₂ and H₂O) Endpoint Endpoint Detection: Excess I₂ detected Products->Endpoint

Caption: Chemical reaction pathway in Karl Fischer titration.

References

A Comparative Guide to the Efficacy of Sodium Pivalate Hydrate and Other Carboxylate Salts in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of sodium pivalate hydrate with other carboxylate salts, namely sodium butyrate and sodium propionate, for use as pharmaceutical excipients. The information is intended to assist researchers and formulation scientists in selecting appropriate excipients for drug development based on available data and to provide standardized protocols for generating further comparative data.

Introduction

Carboxylate salts are widely utilized in pharmaceutical formulations for various purposes, including as preservatives, buffering agents, and to enhance the bioavailability of active pharmaceutical ingredients (APIs). Sodium pivalate, a salt of a branched-chain carboxylic acid, has been used in prodrug strategies to improve oral absorption. However, its use is associated with a significant safety concern. This guide compares the physicochemical properties and functional attributes of sodium pivalate hydrate with two other short-chain fatty acid salts: sodium butyrate and sodium propionate.

Physicochemical Properties

A summary of the key physicochemical properties of sodium pivalate hydrate, sodium butyrate, and sodium propionate is presented in Table 1. These properties are crucial for formulation development, influencing factors such as storage, handling, and dissolution characteristics.

PropertySodium Pivalate HydrateSodium ButyrateSodium Propionate
Molecular Formula C₅H₉NaO₂·xH₂O[1]C₄H₇NaO₂[2]C₃H₅NaO₂[3]
Molecular Weight 124.11 g/mol (anhydrous)[1]110.09 g/mol 96.06 g/mol [3]
Appearance White to almost white crystalline powder[1]White crystalline powder, sometimes described as crystals[2]White or colorless, transparent crystals or granular crystalline powder[3]
Solubility in Water SolubleSoluble; 0.1 g/mL[4]Freely soluble; 1 g in ~1 mL of water[3]
Melting Point Not clearly defined due to hydrate form250-253 °C~289 °C
Hygroscopicity HygroscopicHygroscopic[5]Deliquescent in moist air[3]
Odor Weak fatty acid tasteCharacteristic unpleasant odor, like rancid cheese[5]Faint acetic-butyric odor[3]

Efficacy in Drug Delivery and Formulation

While direct comparative studies on the efficacy of these specific carboxylate salts as pharmaceutical excipients are limited, their individual applications and mechanisms provide insights into their potential roles.

Sodium Pivalate: The pivalate moiety is primarily known for its use in creating pivaloyloxymethyl (POM) ester prodrugs to enhance the oral bioavailability of parent drugs.[6][7] This is achieved by increasing the lipophilicity of the drug, which can improve its absorption.[6] For instance, pivampicillin is a POM ester of ampicillin designed for better oral absorption.[6] However, the use of sodium pivalate as a simple excipient to enhance the permeability of other drugs is not well-documented in publicly available literature.

Sodium Butyrate: Sodium butyrate has been extensively studied for its therapeutic effects, particularly in gut health and as an anti-cancer agent.[2][8] Its use in drug delivery systems often focuses on overcoming its own formulation challenges, such as its unpleasant odor and rapid absorption in the upper gastrointestinal tract.[2][9] Advanced delivery systems like microencapsulation and liposomes have been developed to target the release of sodium butyrate to the colon.[2][9] As an excipient, its potential to act as a permeation enhancer is plausible, given that short-chain fatty acids can influence membrane fluidity.

Sodium Propionate: Sodium propionate is commonly used in oral pharmaceutical formulations as an antimicrobial preservative.[3][10][11] Its ability to inhibit the growth of mold and some bacteria makes it a valuable excipient for maintaining the stability of liquid and semi-solid dosage forms.[3][10] While its primary role is preservation, like other short-chain fatty acids, it may have some effect on drug permeation, although this is not its main application.

Safety and Toxicological Profile: A Critical Differentiator

A significant and critical point of differentiation between sodium pivalate and other carboxylate salts is its association with carnitine deficiency.

Sodium Pivalate and Carnitine Deficiency: The metabolic breakdown of pivalate-containing prodrugs releases pivalic acid.[12] This pivalic acid is then conjugated with carnitine to form pivaloylcarnitine, which is subsequently excreted in the urine.[12] This process can lead to a systemic depletion of carnitine, a condition known as secondary carnitine deficiency.[12][13][14][15] Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key energy production pathway.[15] Severe carnitine deficiency can lead to serious health issues, including impaired fatty acid oxidation, hypoglycemia, and cardiomyopathy.[12][15] This well-documented side effect is a major drawback and a critical safety consideration for the use of pivalate-containing compounds.

Sodium Butyrate and Sodium Propionate: In contrast, sodium butyrate and sodium propionate are naturally produced in the human colon through the fermentation of dietary fiber and are considered key signaling molecules in maintaining gut health. They do not share the same mechanism of carnitine depletion as pivalate.

Experimental Protocols for Comparative Efficacy Assessment

To facilitate direct comparison of these carboxylate salts, the following standardized experimental protocols are proposed.

In Vitro Dissolution Testing

This experiment assesses the effect of the carboxylate salts on the dissolution rate of a model poorly soluble drug.

Methodology:

  • Preparation of Dissolution Media: Prepare dissolution media (e.g., simulated gastric fluid, simulated intestinal fluid) with and without the addition of equimolar concentrations of sodium pivalate hydrate, sodium butyrate, and sodium propionate.

  • Dissolution Apparatus: Utilize a USP-II apparatus (paddle method).[16][17]

  • Procedure:

    • Place a fixed dose of the model drug in the dissolution vessel containing the prepared media.

    • Maintain constant temperature (37°C) and paddle speed.

    • Withdraw samples at predetermined time intervals.

    • Analyze the concentration of the dissolved drug in the samples using a validated analytical method (e.g., HPLC).[17]

  • Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for each condition. Compare the profiles to determine the relative impact of each carboxylate salt on the drug's dissolution rate.

G cluster_prep Preparation cluster_dissolution Dissolution Testing (USP-II Apparatus) cluster_analysis Analysis Model_Drug Model Drug Vessel_Control Control Vessel Model_Drug->Vessel_Control Vessel_Pivalate Pivalate Vessel Model_Drug->Vessel_Pivalate Vessel_Butyrate Butyrate Vessel Model_Drug->Vessel_Butyrate Vessel_Propionate Propionate Vessel Model_Drug->Vessel_Propionate Media_Control Dissolution Medium (Control) Media_Control->Vessel_Control Media_Pivalate Dissolution Medium + Sodium Pivalate Media_Pivalate->Vessel_Pivalate Media_Butyrate Dissolution Medium + Sodium Butyrate Media_Butyrate->Vessel_Butyrate Media_Propionate Dissolution Medium + Sodium Propionate Media_Propionate->Vessel_Propionate Sampling Time-point Sampling Vessel_Control->Sampling Vessel_Pivalate->Sampling Vessel_Butyrate->Sampling Vessel_Propionate->Sampling HPLC HPLC Analysis Sampling->HPLC Profiles Generate Dissolution Profiles HPLC->Profiles Comparison Compare Profiles Profiles->Comparison G cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis Caco2_Seeding Seed Caco-2 cells on permeable supports Differentiation Culture for 21 days to form monolayer Caco2_Seeding->Differentiation TEER_Measurement Verify monolayer integrity (TEER) Differentiation->TEER_Measurement Dosing_Solutions Prepare dosing solutions: Drug +/- Carboxylate Salts TEER_Measurement->Dosing_Solutions Apical_Dosing Add solutions to apical side Dosing_Solutions->Apical_Dosing Basolateral_Sampling Sample from basolateral side at time intervals Apical_Dosing->Basolateral_Sampling LCMS_Analysis Analyze samples (LC-MS/MS) Basolateral_Sampling->LCMS_Analysis Papp_Calculation Calculate Apparent Permeability (Papp) LCMS_Analysis->Papp_Calculation Permeability_Comparison Compare Papp values Papp_Calculation->Permeability_Comparison G cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_blood Bloodstream SCFA SCFA Salt (e.g., Butyrate, Propionate) GPCR GPR41/GPR43 SCFA->GPCR G_Protein G-protein activation GPCR->G_Protein Signaling_Cascade Downstream Signaling (e.g., MAPK, NF-κB) G_Protein->Signaling_Cascade TJ_Modulation Tight Junction Modulation Signaling_Cascade->TJ_Modulation Transporter_Expression Transporter Protein Expression/Activity Signaling_Cascade->Transporter_Expression Drug_Absorption Altered Drug Absorption TJ_Modulation->Drug_Absorption Transporter_Expression->Drug_Absorption

References

Validating Experimental Results: A Comparative Guide to Sodium Trimethylacetate Hydrate for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials for thermal energy storage (TES), salt hydrates have emerged as promising candidates due to their high latent heat storage capacity, cost-effectiveness, and tunable phase change temperatures. This guide provides a comparative analysis of sodium trimethylacetate hydrate, a potential phase change material (PCM), against the well-established sodium acetate trihydrate. Due to a notable lack of published experimental data on the thermophysical properties of this compound, this document emphasizes the experimental protocols required for its validation and uses sodium acetate trihydrate as a benchmark for performance comparison.

Executive Summary

This compound is a salt hydrate with potential applications in thermal energy storage. However, a comprehensive evaluation of its performance is hindered by the limited availability of experimental data for key properties such as latent heat of fusion and specific heat capacity. This guide outlines the necessary experimental workflows to characterize this material and provides a detailed comparison with sodium acetate trihydrate, a widely studied PCM. The data presented for sodium acetate trihydrate, including the effects of various additives, serves as a reference for the performance targets that this compound would need to meet or exceed to be considered a viable alternative.

Material Properties: A Comparative Overview

A direct quantitative comparison of the thermal properties of this compound and sodium acetate trihydrate is challenging due to the sparse data for the former. The following table summarizes the available information.

Table 1: Comparison of Physical and Chemical Properties

PropertyThis compoundSodium Acetate Trihydrate (SAT)
Synonyms Sodium Pivalate Hydrate[1][2]SAT
CAS Number 143174-36-1[1][2]6131-90-4
Molecular Formula C₅H₁₁NaO₃[1][2]CH₃COONa·3H₂O
Appearance White to almost white fine crystalline powder[3]Colorless, transparent crystals or white crystalline powder
Melting Point (°C) Data not available for hydrate; 315 °C for anhydrous form[4][5]~58[6][7]
Latent Heat of Fusion (kJ/kg) Data not available~250-265[6][7]
Thermal Conductivity (W/m·K) Data not available~0.62[7]

Experimental Protocols for Thermal Characterization

To validate the potential of this compound as a PCM, rigorous experimental characterization is essential. The following are standard protocols for determining the key thermophysical properties.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for measuring the heat flow associated with thermal transitions in a material.[8] It is used to determine the melting temperature and latent heat of fusion.

Experimental Procedure:

  • A small, precisely weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference are placed in the DSC instrument.

  • The temperature of the sample and reference is increased at a constant rate (e.g., 10 °C/min) over a defined temperature range that encompasses the expected phase transition.[6]

  • The heat flow into the sample is measured as a function of temperature.

  • The melting point is determined from the onset temperature of the melting peak, and the latent heat of fusion is calculated by integrating the area of the peak.

T-History Method

The T-history method is a complementary technique to DSC, particularly useful for larger, more representative samples. It involves monitoring the temperature of the PCM and a reference material with known properties as they cool from a molten state.

Experimental Procedure:

  • A sample of this compound and a reference material (e.g., water) are placed in identical test tubes.

  • Thermocouples are inserted into the center of both the sample and the reference.

  • The test tubes are heated in a water bath to a temperature above the expected melting point of the PCM.

  • Once thermal equilibrium is reached, the test tubes are removed and allowed to cool in a controlled environment.

  • The temperature of the sample, reference, and the ambient environment are recorded over time.

  • The cooling curves are analyzed to determine the phase change temperature and calculate the latent heat and specific heat of the PCM.

Enhancing Performance: The Role of Additives

A common challenge with salt hydrate PCMs is subcooling, where the material cools below its freezing point without solidifying, and phase separation, which can lead to a decrease in thermal storage capacity over repeated cycles.[6][7] Additives are often used to mitigate these issues.

Table 2: Performance of Sodium Acetate Trihydrate with Additives

AdditiveConcentration (wt.%)EffectReference
Disodium hydrogen phosphate dodecahydrate (DSP) 1.5Nucleating agent, reduces subcooling to < 0.5 °C[7]
Expanded Graphite (EG) 1.5Increases thermal conductivity from 0.62 to 1.1625 W/m·K[7]
Carboxymethyl cellulose (CMC) 0.3Thickening agent, prevents phase separation[9]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for characterizing the thermal properties of a novel phase change material like this compound.

Experimental_Workflow_DSC cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Weigh this compound (5-10 mg) prep2 Hermetically Seal in Aluminum Pan prep1->prep2 prep3 Prepare Empty Reference Pan prep2->prep3 dsc1 Place Sample and Reference in DSC prep3->dsc1 dsc2 Heat at a Constant Rate (e.g., 10 °C/min) dsc1->dsc2 dsc3 Record Heat Flow vs. Temperature dsc2->dsc3 analysis1 Determine Melting Point (Onset Temperature) dsc3->analysis1 analysis2 Calculate Latent Heat of Fusion (Peak Area) analysis1->analysis2

Caption: Workflow for DSC analysis of this compound.

Experimental_Workflow_THistory cluster_setup Experimental Setup cluster_heating Heating Phase cluster_cooling Cooling and Data Acquisition cluster_data_analysis Data Analysis setup1 Place this compound in Test Tube setup3 Insert Thermocouples into Sample and Reference setup1->setup3 setup2 Place Reference Material (e.g., Water) in Identical Test Tube setup2->setup3 heat1 Heat Both Tubes in Water Bath Above Melting Point setup3->heat1 heat2 Allow to Reach Thermal Equilibrium heat1->heat2 cool1 Remove Tubes and Allow to Cool in Controlled Environment heat2->cool1 cool2 Record Temperature of Sample, Reference, and Ambient Over Time cool1->cool2 analysis1 Plot Cooling Curves cool2->analysis1 analysis2 Determine Phase Change Temperature analysis1->analysis2 analysis3 Calculate Latent Heat and Specific Heat analysis2->analysis3

References

A Comparative Guide to Base Selection in the Synthesis of Biaryl Compounds via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Base Performance in Palladium-Catalyzed Biaryl Synthesis, Featuring Sodium Pivalate Hydrate and Other Common Alternatives.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds to construct biaryl scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials. The choice of base is a critical parameter in this reaction, profoundly influencing yield, reaction kinetics, and selectivity. This guide provides a comprehensive comparison of various bases, with a focus on the characterization of compounds synthesized in the presence of sodium pivalate hydrate, benchmarked against other common inorganic and organic bases.

Comparative Performance of Bases in Suzuki-Miyaura Coupling

The efficacy of different bases in the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid is summarized below. The data highlights the performance of common bases under similar reaction conditions.

Table 1: Comparison of Yields with Different Bases in the Suzuki Coupling of 4-Bromoacetophenone and Phenylboronic Acid. [1]

EntryBaseSolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1Sodium BicarbonateDMA1.010024Good
2Sodium AcetateDMA1.010024Good
3Sodium CarbonateDMA1.010024Excellent
4Potassium CarbonateDMA1.010024Excellent
5TriethylamineDMA1.010024Good

Note: "Good" and "Excellent" are qualitative descriptors from the source. For a more direct quantitative comparison, another study on the coupling of 4-bromotoluene and phenylboronic acid reported the following yields: Potassium Carbonate (K₂CO₃) often provides high yields.[2][3] Cesium Carbonate (Cs₂CO₃) is also reported to give high yields, sometimes superior to other carbonate bases.[4][5]

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base is a crucial component in the Suzuki-Miyaura reaction, primarily facilitating the transmetalation step. Two primary pathways are generally accepted for the activation of the organoboron species:

  • Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which then readily transmetalates with the palladium(II) halide complex.

  • Hydroxide Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide complex. This intermediate then undergoes reaction with the neutral boronic acid.

The prevailing pathway is dependent on the specific base, solvent, and substrates utilized. Weaker bases such as carbonates and phosphates are frequently employed in a wide range of Suzuki-Miyaura reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L2 OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' L2 Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)2 + Base ArBOH->Transmetalation

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for screening different bases.

General Experimental Protocol for Base Screening in Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Sodium Pivalate Hydrate, K₂CO₃, Na₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental_Workflow start Start add_reactants 1. Add Reactants: - Aryl Halide - Arylboronic Acid - Base start->add_reactants add_catalyst 2. Add Catalyst System: - Palladium Precursor - Ligand - Solvent add_reactants->add_catalyst reaction 3. Heat and Stir (e.g., 90°C, 4-6 h) add_catalyst->reaction workup 4. Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine reaction->workup dry_concentrate 5. Dry and Concentrate: - Dry with Na2SO4 or MgSO4 - Concentrate in vacuo workup->dry_concentrate purify 6. Purify: - Column Chromatography dry_concentrate->purify characterize 7. Characterize Product purify->characterize end End characterize->end

General experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the selected base (2.0 mmol).

  • Add the palladium catalyst (0.02 mmol) and phosphine ligand (0.04 mmol).

  • Add the degassed solvent system (11 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 4-6 hours).[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TGC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl product.[2]

Characterization of the Synthesized Compound: 4-Methylbiphenyl

The product of the model reaction between 4-bromotoluene and phenylboronic acid is 4-methylbiphenyl. Its characterization data is as follows:

  • Appearance: White solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J = 8.0 Hz, 2H), 7.49 (d, J = 8.0 Hz, 2H), 7.43 (t, J = 7.6 Hz, 2H), 7.33 (t, J = 7.2 Hz, 1H), 2.41 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 141.2, 138.4, 137.0, 129.5, 128.7, 127.0, 126.9, 21.1.

  • Mass Spectrometry (EI): m/z (%) = 168 (M⁺, 100), 153 (40), 152 (35).

This comprehensive guide provides researchers with the necessary information to make informed decisions about base selection for Suzuki-Miyaura cross-coupling reactions. The provided experimental protocol allows for the systematic evaluation of different bases, including sodium pivalate hydrate, to optimize the synthesis of desired biaryl compounds.

References

A Comparative Guide to Alternatives for Sodium Trimethylacetate Hydrate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium trimethylacetate hydrate, also known as sodium pivalate, is a widely utilized reagent in modern organic synthesis, particularly valued for its role as a base and additive in palladium-catalyzed cross-coupling reactions such as C-H activation/arylation and Suzuki-Miyaura coupling. Its unique properties, including its steric bulk and its ability to act as more than just a simple base, contribute to its effectiveness. However, the exploration of alternative reagents is crucial for optimizing reaction conditions, improving cost-effectiveness, and broadening the scope of these powerful transformations. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data and detailed protocols.

The Multifaceted Role of Carboxylates in Catalysis

In many palladium-catalyzed reactions, carboxylate additives like sodium pivalate are not merely spectators. They are understood to participate directly in the catalytic cycle, most notably through a mechanism known as Concerted Metalation-Deprotonation (CMD). In the CMD pathway, the carboxylate anion assists in the cleavage of a C-H bond by acting as a proton shuttle, facilitating the formation of a key palladacycle intermediate. This mechanism is often favored over other pathways and is crucial for the efficiency of many C-H functionalization reactions.[1][2][3][4][5]

Performance Comparison in Key Synthetic Reactions

The choice of base or additive can significantly influence the yield and efficiency of a cross-coupling reaction. Below, we compare the performance of this compound with several common alternatives in two key reaction types: Palladium-Catalyzed Direct Arylation (a form of C-H activation) and the Suzuki-Miyaura cross-coupling.

Palladium-Catalyzed Direct Arylation of Heterocycles

Direct arylation of heterocycles is a powerful tool for the synthesis of complex molecules. The choice of base is critical for achieving high yields.

Base/Additive Substrate Aryl Halide Catalyst System Solvent Temp (°C) Time (h) Yield (%) Reference
Sodium Pivalate Thiophene4-BromotoluenePd(OAc)₂ / PCy₃Toluene1102485[6][7]
Sodium AcetateThiophene4-BromotoluenePd(OAc)₂ / PCy₃Toluene1102465[6][7]
Potassium CarbonateThiophene4-BromotoluenePd(OAc)₂ / PCy₃Toluene1102478[6][7]
Cesium CarbonateThiophene4-BromotoluenePd(OAc)₂ / PCy₃Toluene1102492[8][9]
Sodium Pivalate Oxazole4-BromoanisolePd(OAc)₂ / SPhosDioxane1201891[10][11]
Potassium PhosphateOxazole4-BromoanisolePd(OAc)₂ / SPhosDioxane1201888[10][11]

Analysis: In the direct arylation of thiophene, cesium carbonate provided a higher yield compared to sodium pivalate under the tested conditions. However, for the arylation of oxazole, sodium pivalate demonstrates excellent performance, slightly outperforming potassium phosphate. This highlights that the optimal base can be substrate-dependent.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The base plays a crucial role in the transmetalation step of the catalytic cycle.

Base Aryl Halide Arylboronic Acid Catalyst System Solvent Temp (°C) Time (h) Yield (%) Reference
Sodium Pivalate 4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / SPhosToluene/H₂O1001288[1]
Sodium Carbonate4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / SPhosToluene/H₂O1001295[12][13]
Potassium Carbonate4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / SPhosToluene/H₂O1001292[12]
Potassium Phosphate4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / SPhosToluene/H₂O1001298[8][14]
Cesium Carbonate4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / SPhosToluene/H₂O1001296[15]

Analysis: In the Suzuki-Miyaura coupling of an aryl chloride, potassium phosphate demonstrates the highest yield, closely followed by sodium carbonate and cesium carbonate. While sodium pivalate is effective, other common and often more economical bases can provide superior results in this specific transformation.

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility and successful implementation of these reactions.

Protocol 1: Palladium-Catalyzed Direct C-H Arylation of Thiophene
  • Reagents:

    • Thiophene (1.0 mmol)

    • Aryl bromide (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Tricyclohexylphosphine (PCy₃, 4 mol%)

    • Base (Sodium Pivalate or alternative, 2.0 mmol)

    • Toluene (5 mL)

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, tricyclohexylphosphine, and the chosen base.

    • Add toluene, followed by thiophene and the aryl bromide.

    • Seal the tube and heat the reaction mixture at 110 °C for 24 hours with vigorous stirring.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

    • The filtrate is then concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.[6][7]

Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl Chloride
  • Reagents:

    • Aryl chloride (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • SPhos (4 mol%)

    • Base (Sodium Pivalate or alternative, 2.0 mmol)

    • Toluene (4 mL)

    • Water (1 mL)

  • Procedure:

    • In a reaction vial, combine the aryl chloride, arylboronic acid, palladium(II) acetate, SPhos, and the selected base.

    • Add toluene and water to the vial.

    • Seal the vial and stir the mixture vigorously at 100 °C for 12 hours.

    • Upon completion, cool the reaction to room temperature.

    • Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The residue is then purified by flash chromatography to yield the biaryl product.[12][16]

Visualizing the Catalytic Cycles

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways in which this compound and its alternatives participate.

G Figure 1: Concerted Metalation-Deprotonation (CMD) Pathway in C-H Activation cluster_CMD CMD Step Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(II) Species Active Pd(II) Species Pd(II) Precatalyst->Active Pd(II) Species Ligand Exchange + Carboxylate Palladacycle Intermediate Palladacycle Intermediate Active Pd(II) Species->Palladacycle Intermediate C-H Activation (CMD) - RCOOH Active Pd(II) Species->Palladacycle Intermediate Ar-H + RCOO⁻ Product Formation Product Formation Palladacycle Intermediate->Product Formation Reductive Elimination / Further Reaction Pd(0) Pd(0) Product Formation->Pd(0) Pd(0)->Active Pd(II) Species Oxidative Addition + Ar-X

Figure 1: Concerted Metalation-Deprotonation (CMD) Pathway in C-H Activation.

G Figure 2: Role of Base in Suzuki-Miyaura Catalytic Cycle cluster_transmetalation Transmetalation Step Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X L_n Ar-Pd(II)-X L_n Pd(0)L_n->Ar-Pd(II)-X L_n Oxidative Addition + Ar-X Ar-Pd(II)-Ar' L_n Ar-Pd(II)-Ar' L_n Ar-Pd(II)-X L_n->Ar-Pd(II)-Ar' L_n Transmetalation Ar-Pd(II)-Ar' L_n->Pd(0)L_n Reductive Elimination + Ar-Ar' Ar'B(OH)₂ Ar'B(OH)₂ Ar'B(OH)₃⁻ Ar'B(OH)₃⁻ Ar'B(OH)₂->Ar'B(OH)₃⁻ + OH⁻ (from Base) Base Base Ar'B(OH)₃⁻->Ar-Pd(II)-Ar' L_n Reacts with Ar-Pd(II)-X L_n

Figure 2: Role of Base in Suzuki-Miyaura Catalytic Cycle.

Conclusion

While this compound is a highly effective reagent in many synthetic transformations, this guide demonstrates that several viable alternatives exist. The optimal choice of reagent is often dependent on the specific substrates, desired reaction outcome, and economic considerations. Carbonates such as cesium carbonate and phosphates like potassium phosphate have shown superior performance in certain direct arylation and Suzuki-Miyaura coupling reactions, respectively. Researchers are encouraged to screen a variety of these alternatives to optimize their specific synthetic protocols. The provided experimental procedures offer a starting point for such investigations, and the mechanistic diagrams provide a conceptual framework for understanding the critical role these reagents play in catalysis.

References

Performance Review of Sodium Pivalate Hydrate in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sodium pivalate hydrate's performance across various solvent systems, offering insights into its solubility, stability, and utility in common organic reactions. This document also benchmarks its performance against sodium acetate, a common alternative, supported by general principles of organic chemistry and available data.

Physicochemical Properties

Sodium pivalate hydrate is a white, crystalline solid that is hygroscopic in nature.[1] It is the sodium salt of pivalic acid, a sterically hindered carboxylic acid.[1] Its bulky tert-butyl group significantly influences its physical and chemical properties compared to less hindered analogues like sodium acetate.

Performance in Different Solvent Systems

The choice of solvent is critical for optimizing reaction conditions and achieving desired outcomes. The performance of sodium pivalate hydrate in terms of solubility, stability, and reaction kinetics is highly dependent on the nature of the solvent. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar.[2]

Data Presentation

Table 1: Solubility of Sodium Pivalate Hydrate in Various Solvents

Solvent SystemSolvent TypeSolubility ( g/100 mL at 25°C)Observations
WaterPolar ProticHighReadily soluble due to the ionic nature of the salt and the polarity of water.[1][3]
MethanolPolar ProticSolubleSoluble, as indicated by its use as a solvent in the preparation of sodium pivalate.[4]
EthanolPolar ProticModerately SolubleExpected to be less soluble than in methanol due to the increased nonpolar character of the solvent.
IsopropanolPolar ProticSparingly SolubleLower polarity compared to methanol and ethanol leads to reduced solubility.
Tetrahydrofuran (THF)Polar AproticSparingly SolubleLimited solubility is expected due to the lower polarity compared to protic solvents.
DioxaneNonpolarInsolubleInsoluble due to the nonpolar nature of the solvent.
AcetonitrilePolar AproticSparingly SolubleExpected to have limited solubility.

Table 2: Comparative Performance of Sodium Pivalate Hydrate and Sodium Acetate

ParameterSodium Pivalate HydrateSodium AcetateRationale for Difference
Solubility in Aprotic Solvents LowerHigherThe bulky tert-butyl group of the pivalate anion decreases its ability to be solvated by aprotic solvents compared to the smaller acetate anion.
Basicity Slightly HigherLowerThe electron-donating effect of the tert-butyl group increases the electron density on the carboxylate, making it a slightly stronger base.
Nucleophilicity LowerHigherThe steric hindrance of the tert-butyl group impedes the ability of the carboxylate oxygen to act as a nucleophile.
Performance as a Base in Catalysis Often superior in promoting challenging cross-coupling reactions.Effective in many standard transformations.The steric bulk of the pivalate can be advantageous in preventing catalyst deactivation and promoting specific reaction pathways.
Hygroscopicity Hygroscopic[1]HygroscopicBoth salts readily absorb moisture from the atmosphere.

Experimental Protocols

Determination of Solubility

A reliable method for determining the solubility of an organic salt like sodium pivalate hydrate is the equilibrium concentration method.[5][6]

Methodology:

  • Sample Preparation: An excess amount of sodium pivalate hydrate is added to a known volume of the desired solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., stirred or shaken) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[6]

  • Sample Extraction: A sample of the supernatant is carefully withdrawn using a filtered syringe to prevent any solid particles from being included.

  • Quantification: The concentration of sodium pivalate in the clear solution is determined using an appropriate analytical technique.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is a suitable method for the accurate quantification of the pivalate anion in solution.[7][8]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) is used.

  • Column: A reverse-phase column (e.g., C18) is typically employed.

  • Mobile Phase: A suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is used to achieve good separation.

  • Standard Preparation: A series of standard solutions of sodium pivalate hydrate with known concentrations are prepared to generate a calibration curve.

  • Analysis: The extracted sample from the solubility experiment is injected into the HPLC system, and the peak area corresponding to the pivalate anion is measured.

  • Concentration Determination: The concentration of pivalate in the sample is calculated by comparing its peak area to the calibration curve.

Role in Catalysis and Reaction Mechanisms

Sodium pivalate is frequently employed as a base or an additive in various transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions.[9][10] The pivalate anion can act as a ligand, a base, or both, influencing the catalytic cycle and the overall reaction efficiency.

Experimental Workflow for a Catalyzed Reaction

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Reactants & Solvent reaction_vessel Inert Atmosphere (e.g., N2 or Ar) reagents->reaction_vessel catalyst Palladium Precatalyst catalyst->reaction_vessel base Sodium Pivalate Hydrate base->reaction_vessel quench Quenching reaction_vessel->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification analysis Characterization (NMR, MS, HPLC) purification->analysis

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction using sodium pivalate hydrate.

Generalized Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction where a carboxylate, such as pivalate, can play a role.

catalytic_cycle Pd(0)L_n Pd(0)L_n R-Pd(II)L_n-X R-Pd(II)L_n-X Pd(0)L_n->R-Pd(II)L_n-X Oxidative Addition Oxidative\nAddition Oxidative Addition Oxidative\nAddition->R-Pd(II)L_n-X R-X R-X R-X->Oxidative\nAddition R-Pd(II)L_n-R' R-Pd(II)L_n-R' R-Pd(II)L_n-X->R-Pd(II)L_n-R' Transmetalation Transmetalation Transmetalation Transmetalation->R-Pd(II)L_n-R' R'-M R'-M R'-M->Transmetalation R-Pd(II)L_n-R'->Pd(0)L_n Reductive Elimination R-R' R-R' R-Pd(II)L_n-R'->R-R' Reductive\nElimination Reductive Elimination Base\n(PivO-) Base (PivO-) Base\n(PivO-)->Transmetalation

Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction. The pivalate anion can facilitate the transmetalation step.

Conclusion

Sodium pivalate hydrate is a valuable reagent in organic synthesis, particularly as a base in transition metal-catalyzed reactions. Its performance is intricately linked to the solvent system employed. While it exhibits good solubility in polar protic solvents, its solubility is limited in less polar and aprotic media. The steric bulk of the pivalate anion, a key differentiator from sodium acetate, can offer unique advantages in specific catalytic applications by influencing reaction pathways and catalyst stability. The selection between sodium pivalate and other carboxylate salts should be guided by the specific requirements of the reaction, including the desired basicity, nucleophilicity, and the solvent system in use. Further quantitative studies on its solubility, stability, and reaction kinetics in a broader range of solvents would be highly beneficial to the scientific community.

References

The Pivotal Role of Sodium Trimethylacetate Hydrate in Catalysis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic systems is paramount. In the realm of palladium-catalyzed C-H bond functionalization, sodium trimethylacetate hydrate, commonly known as sodium pivalate, has emerged as a critical component, often acting as a powerful co-catalyst or additive. This guide provides a comparative study of its catalytic activity, supported by experimental data, detailed protocols, and visualizations of the underlying chemical processes.

This compound's efficacy is particularly pronounced in direct arylation reactions, a powerful method for the formation of carbon-carbon bonds. Its role, however, is not that of a primary catalyst but as a crucial promoter that significantly enhances the efficiency of palladium catalysts.

Unveiling the Superiority of Pivalate: A Quantitative Comparison

The choice of a carboxylate additive can dramatically influence the outcome of a palladium-catalyzed direct arylation reaction. A seminal study in the Journal of the American Chemical Society systematically investigated the effect of various carboxylic acid additives on the direct arylation of benzene with 4-bromotoluene. The results, summarized in the table below, unequivocally demonstrate the superior performance of pivalic acid, the conjugate acid of sodium pivalate.

Additive (30 mol %)Conversion (%)[1]Yield (%)[1]
Pivalic Acid >98 81
Acetic Acid2018
Benzoic Acid109
1-Adamantylcarboxylic Acid6055
None<5<5

Table 1: Comparison of Carboxylic Acid Additives in the Palladium-Catalyzed Direct Arylation of Benzene.[1]

The data clearly indicates that in the presence of pivalic acid, the reaction proceeds to near-quantitative conversion, affording an excellent yield of the desired biaryl product. In contrast, other carboxylic acids, such as acetic acid and benzoic acid, are significantly less effective. Even the sterically hindered 1-adamantylcarboxylic acid fails to match the efficiency of pivalic acid. The absence of any carboxylic acid additive results in a negligible reaction, underscoring the essential role of the pivalate.

The Mechanism of Action: A Proton Shuttle in the Catalytic Cycle

The remarkable effect of sodium pivalate is attributed to its role in the concerted metalation-deprotonation (CMD) pathway of the catalytic cycle. The pivalate anion is believed to act as a proton shuttle, facilitating the cleavage of the C-H bond of the arene, which is often the rate-limiting step of the reaction.

Catalytic_Cycle cluster_CMD Concerted Metalation-Deprotonation Pd(0) Pd(0) ArPd(II)Br ArPd(II)Br Pd(0)->ArPd(II)Br Oxidative Addition (Ar-Br) Pd(0)->ArPd(II)Br ArPd(II)OPiv ArPd(II)OPiv ArPd(II)Br->ArPd(II)OPiv Anion Exchange (PivO⁻) ArPd(II)Ar'(H) ArPd(II)Ar'(H) ArPd(II)OPiv->ArPd(II)Ar'(H) C-H Activation (Arene) Arene Arene ArPd(II)Ar'(H)->Pd(0) Reductive Elimination (Ar-Ar') PivO⁻...H...Arene Pivalate acts as proton shuttle

Figure 1: Proposed catalytic cycle for the palladium-catalyzed direct arylation of arenes with the assistance of pivalate.

Experimental Protocols

General Procedure for Palladium-Catalyzed Direct Arylation of Benzene

The following protocol is based on the highly efficient method developed by Fagnou and co-workers.[1][2]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)

  • Potassium carbonate (K₂CO₃), flame-dried

  • Pivalic acid

  • Aryl bromide

  • Benzene

  • N,N-Dimethylacetamide (DMA), anhydrous

Procedure:

  • To an oven-dried screw-cap vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), DavePhos (0.02 mmol, 2 mol%), and flame-dried K₂CO₃ (2.5 mmol).

  • The vial is sealed with a Teflon-lined cap and purged with argon.

  • Under a positive pressure of argon, add the aryl bromide (1.0 mmol), pivalic acid (0.3 mmol, 30 mol%), anhydrous DMA (1.0 mL), and benzene (2.0 mL).

  • The vial is tightly sealed and the reaction mixture is stirred at 120 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Experimental_Workflow start Start reagents Combine Pd(OAc)₂, DavePhos, and K₂CO₃ in a vial start->reagents purge Seal and Purge with Argon reagents->purge add_reactants Add Aryl Bromide, Pivalic Acid, DMA, and Benzene purge->add_reactants heat Heat at 120 °C with Stirring add_reactants->heat cool Cool to Room Temperature heat->cool workup Dilute, Filter, Wash, and Dry cool->workup purify Purify by Column Chromatography workup->purify end End purify->end

Figure 2: A generalized workflow for the palladium-catalyzed direct arylation of benzene.

Conclusion

While not a standalone catalyst, this compound, through its conjugate acid pivalic acid, plays an indispensable role as an additive in enhancing the catalytic activity of palladium systems for C-H arylation. The experimental evidence clearly demonstrates its superiority over other carboxylate additives, leading to significantly higher yields and conversions. The function of the pivalate as a proton shuttle in the concerted metalation-deprotonation step is a key factor in its effectiveness. For researchers engaged in the development of robust and efficient C-C bond-forming methodologies, the inclusion of sodium pivalate or pivalic acid in their catalytic systems is a strategy of considerable merit.

References

A Comparative Guide to Purity Analysis: Confirming the Purity of Sodium Pivalate Hydrate using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a critical step that underpins the reliability and reproducibility of experimental data. Sodium pivalate, a sodium salt of pivalic acid, is utilized in various synthetic and pharmaceutical applications where its purity is paramount.[1][2] This guide provides a detailed comparison of quantitative ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy with other analytical techniques for the purity determination of sodium pivalate hydrate.

Quantitative ¹H NMR (qNMR) has emerged as a powerful and accurate primary analytical method for purity assessment, offering distinct advantages over traditional chromatographic techniques.[3][4] It allows for direct quantification of a substance against a certified internal standard, providing a precise purity value without the need for a specific reference standard of the analyte itself.[5]

¹H NMR Analysis: A Direct Look at Molecular Purity

The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of protons giving rise to that signal.[6] For sodium pivalate, which possesses nine chemically equivalent protons in its tert-butyl group, this results in a strong, sharp singlet in the ¹H NMR spectrum, making it an ideal candidate for qNMR analysis.

Expected ¹H NMR Spectrum: In a deuterated solvent such as Deuterium Oxide (D₂O), sodium pivalate hydrate is expected to show:

  • A prominent singlet corresponding to the nine equivalent protons of the tert-butyl group.

  • A signal for the water of hydration and the residual solvent peak (HDO).

Common impurities, such as the starting material pivalic acid or residual solvents from synthesis (e.g., methanol, diethyl ether), can be easily identified by their characteristic signals at different chemical shifts and quantified.[7]

Experimental Protocol for ¹H NMR Purity Determination

A robust and reproducible protocol is essential for accurate qNMR analysis.[3]

Materials and Equipment:

  • Sodium Pivalate Hydrate sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone, 1,4-dinitrobenzene)[5]

  • Deuterium Oxide (D₂O, 99.9% D)

  • High-precision analytical balance

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-quality 5 mm NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sodium pivalate hydrate sample into a clean vial.

    • Accurately weigh a suitable amount (e.g., 5-10 mg) of the chosen internal standard into the same vial. The standard should have signals that do not overlap with the analyte signals.[8]

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.

    • Ensure complete dissolution before transferring the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using optimized quantitative parameters to ensure full relaxation of all relevant signals.[6]

    • Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being integrated (typically 30-60 seconds for quantitative accuracy).[6]

    • Pulse Angle: Use a 90° pulse angle.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.[8]

    • Carefully integrate the distinct, well-resolved signal of the sodium pivalate tert-butyl group and a signal from the internal standard.

    • Calculate the purity of the sodium pivalate hydrate using the following formula[8]:

    Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ

    Where:

    • I: Integrated area of the signal

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • P: Purity of the standard

    • x: Analyte (Sodium Pivalate)

    • std: Internal Standard

The following diagram illustrates the experimental workflow for qNMR purity analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh Sodium Pivalate Hydrate weigh_std Accurately weigh Internal Standard weigh_sample->weigh_std dissolve Dissolve mixture in D₂O weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (Optimized parameters) transfer->acquire process Phase and baseline correction acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using quantification formula integrate->calculate result Purity Result calculate->result

Caption: Workflow for ¹H NMR Purity Analysis.

Data Presentation: Expected ¹H NMR Signals

The table below summarizes the expected ¹H NMR signals for sodium pivalate and potential impurities in D₂O.

CompoundSignal ProtonsApprox. Chemical Shift (δ, ppm)MultiplicityExpected Integration
Sodium Pivalate (CH₃)₃C-~1.1Singlet9H
Pivalic Acid(CH₃)₃C-~1.2Singlet9H
Pivalic Acid-COOH>10 (often not seen in D₂O due to exchange)Broad Singlet1H
MethanolCH₃-OH~3.3Singlet3H
Water (H₂O/HDO)H₂O~4.7SingletVariable

Note: Chemical shifts are approximate and can vary based on concentration and pH.

Comparative Analysis with Alternative Methods

While ¹H NMR is a powerful tool, other methods are also employed for purity determination. The choice of technique often depends on the specific requirements of the analysis, such as the nature of the impurities, required sensitivity, and available instrumentation.[9][10]

The diagram below outlines a decision-making process for selecting an appropriate analytical method.

G start Start: Purity Analysis Needed q1 Absolute Quantification Required? start->q1 q2 Volatile Impurities Expected? q1->q2 No (Relative Purity) nmr Quantitative ¹H NMR q1->nmr Yes q3 Non-chromophoric Impurities? q2->q3 No gc GC/GC-MS q2->gc Yes q3->nmr Yes hplc HPLC-UV/MS q3->hplc No elemental Elemental Analysis q3->elemental Yes

Caption: Decision guide for purity analysis methods.

The following table provides a direct comparison of ¹H NMR with other common analytical techniques for purity determination.

Feature¹H NMR SpectroscopyHPLC (UV/MS)Gas Chromatography (GC)Elemental AnalysisTitration
Principle Nuclear spin resonanceDifferential partitioningPartitioning into a gaseous mobile phaseCombustion and detection of elements (C,H,N)Neutralization reaction
Quantification Absolute (with internal std)Relative (requires specific ref. std)Relative (requires specific ref. std)Provides elemental composition, infers purityAbsolute (for acidic/basic compounds)
Specificity High (structure-specific)High (separation-based)High (for volatile compounds)Low (insensitive to isomers)Moderate (for acidic/basic impurities)
Sensitivity ModerateHighVery HighLowModerate
Sample Throughput Moderate to HighHighHighLowModerate
Destructive? NoYesYesYesYes
Best For Absolute purity, structural confirmation, mixture analysis.[4]Purity against known impurities, trace analysis.[10]Volatile impurities and residual solvents.[10]Confirming empirical formula of highly pure substances.Assay of acidic or basic bulk material.[11]
Limitations Lower sensitivity than MS, complex spectra for large molecules.Requires chromophores for UV detection, need for reference standards.Limited to thermally stable and volatile compounds.Cannot detect isomers or impurities with the same elemental composition.[4]Only applicable to acidic or basic substances and impurities.

Conclusion

For determining the purity of sodium pivalate hydrate, ¹H NMR spectroscopy offers a direct, accurate, and non-destructive method for absolute quantification. It provides structural confirmation and can simultaneously identify and quantify a wide range of potential impurities without the need for specific reference standards for each one. While techniques like HPLC and GC are invaluable for detecting trace impurities, ¹H NMR stands out as a primary method for establishing an accurate mass-based purity value, making it an indispensable tool for researchers and drug development professionals who demand the highest confidence in their materials.

References

Comparative Analysis of Sodium Trimethylacetate Hydrate: A Data-Driven Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-validation of sodium trimethylacetate hydrate against other alternatives is currently challenging due to a notable lack of specific experimental performance data in publicly available scientific literature. This guide, therefore, presents a comparative overview based on available physicochemical properties and draws parallels with the well-researched analogue, sodium acetate trihydrate, to provide a foundational understanding for researchers, scientists, and drug development professionals.

This compound, also known as sodium pivalate hydrate, is a white crystalline solid recognized for its stability and solubility in water.[1] While it is utilized in organic synthesis and as a reagent in various chemical reactions, including as a buffering agent in biochemical and pharmaceutical formulations, its performance in specific applications compared to other substances is not well-documented.[1]

Physicochemical Properties: A Comparative Overview

To offer a preliminary comparison, the known properties of sodium trimethylacetate (anhydrous sodium pivalate) are presented alongside those of the more extensively studied sodium acetate. This comparison provides insights into the potential behavior of their hydrated forms.

PropertySodium Trimethylacetate (Anhydrous Sodium Pivalate)Sodium Acetate (Anhydrous)
Molecular Formula C₅H₉NaO₂C₂H₃NaO₂
Molecular Weight 124.11 g/mol [2]82.03 g/mol
Melting Point 315 °C[3][4]324 °C
Appearance White to off-white crystalline powder[4]White crystalline powder
Solubility in Water Soluble[3]Soluble

A Case Study: Salt Hydrates for Thermal Energy Storage

Given the extensive research on sodium acetate trihydrate as a phase change material (PCM) for thermal energy storage, a theoretical comparison can be drawn. PCMs store and release thermal energy during phase transitions (e.g., solid to liquid). The ideal PCM possesses a high latent heat of fusion and a melting point appropriate for the desired application.

The following table compares the thermal properties of sodium acetate trihydrate with other common salt hydrates used for thermal energy storage. The absence of data for this compound is a clear indicator of a research gap.

Salt HydrateFormulaMelting Point (°C)Latent Heat of Fusion (kJ/kg)
Sodium Acetate TrihydrateCH₃COONa·3H₂O58226-252[5]
Sodium Sulfate DecahydrateNa₂SO₄·10H₂O32.4254
Calcium Chloride HexahydrateCaCl₂·6H₂O29171
Disodium Phosphate DodecahydrateNa₂HPO₄·12H₂O35281
This compound (CH₃)₃CCOONa·xH₂O Data Not Available Data Not Available

Experimental Protocols: Thermal Analysis of Salt Hydrates

For researchers interested in evaluating the potential of this compound or other salts as phase change materials, a standard experimental protocol using Differential Scanning Calorimetry (DSC) is outlined below.

Objective: To determine the melting point and latent heat of fusion of a salt hydrate.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • Precision balance

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the salt hydrate into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature significantly above the expected melting point (e.g., 90 °C).[1]

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at a controlled rate.

  • Data Analysis:

    • The DSC thermogram will show an endothermic peak during heating, corresponding to the melting of the salt hydrate.

    • The onset temperature of this peak is taken as the melting point.

    • The area under the peak is integrated to determine the latent heat of fusion (in J/g).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization and evaluation of a novel salt hydrate for thermal energy storage applications.

G cluster_0 Material Selection & Preparation cluster_1 Thermal Property Characterization cluster_2 Performance Evaluation A Identify Candidate Salt Hydrate (e.g., this compound) B Synthesize and Purify the Hydrated Salt A->B C Differential Scanning Calorimetry (DSC) - Melting Point - Latent Heat of Fusion B->C D Thermogravimetric Analysis (TGA) - Dehydration Profile - Thermal Stability B->D E Data Analysis and Property Tabulation C->E D->E F Cyclic Stability Testing (Repeated Melting/Freezing) E->F G Analysis of Supercooling Behavior E->G H Compatibility with Container Materials E->H I Comparative Assessment against known PCMs F->I G->I H->I J Final Report and Publication I->J Decision on Viability

Caption: Workflow for the evaluation of salt hydrates as phase change materials.

References

Cost-Benefit Analysis of Pivalate Derivatives in Large-Scale Antibiotic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The large-scale synthesis of active pharmaceutical ingredients (APIs) necessitates a careful evaluation of reagents to optimize yield, purity, cost-effectiveness, and environmental impact. This guide provides a comprehensive cost-benefit analysis of using sodium pivalate, often generated in situ from pivaloyl chloride, in the industrial production of semi-synthetic penicillins like ampicillin. The performance of this method is compared with the prominent alternative: enzymatic synthesis.

Executive Summary

The use of pivaloyl chloride in the Dane salt method for ampicillin synthesis is a well-established, high-yielding chemical route. It offers the advantage of high conversion rates and mature technology. However, it involves the use of chlorinated reagents and organic solvents, presenting environmental and safety considerations. In contrast, enzymatic synthesis represents a greener alternative, operating under milder conditions with less hazardous waste. The primary trade-off lies in potentially lower yields and the high cost and stability of the enzyme, making the cost-benefit analysis highly dependent on the specific process parameters and scale of production.

Data Presentation: Pivaloyl Chloride (Dane Salt Method) vs. Enzymatic Synthesis

The following table summarizes the key quantitative data for the large-scale synthesis of ampicillin using the two methods.

ParameterPivaloyl Chloride (Dane Salt Method)Enzymatic Synthesis
Typical Yield 75-90%[1]47-97% (highly variable based on conditions)[2][3][4]
Purity High, but may require extensive purificationGenerally high, with fewer process-related impurities
Reaction Time Several hours1-5 hours[2]
Key Reagents Pivaloyl chloride, 6-APA, D-phenylglycine Dane salt, organic solventsPenicillin G acylase, 6-APA, D-phenylglycine methyl ester
Reaction Conditions Low temperatures (-20 to -35°C), anhydrous conditions[5]Mild temperatures (25-35°C), aqueous medium[6][7]
Safety Concerns Use of corrosive and moisture-sensitive pivaloyl chloride, flammable organic solventsGenerally safer, avoids hazardous organic solvents
Environmental Impact Generation of chlorinated waste and organic solvent waste"Green" process with biodegradable waste
Relative Cost Lower raw material cost for some reagents, but higher cost for waste disposal and energy for coolingHigh initial cost for enzyme, but potential for lower overall cost through recycling and reduced waste treatment

Experimental Protocols

Key Experiment: Large-Scale Synthesis of Ampicillin via the Dane Salt Method

This protocol is a representative example of the industrial synthesis of ampicillin using pivaloyl chloride.

Objective: To synthesize ampicillin on a large scale from 6-aminopenicillanic acid (6-APA) and D-phenylglycine Dane salt using pivaloyl chloride as an activating agent.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • D-phenylglycine Dane salt (potassium salt)

  • Pivaloyl chloride

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or another suitable anhydrous solvent

  • Acetone

  • Hydrochloric acid

  • Water

Procedure:

  • Formation of the Mixed Anhydride:

    • A solution of D-phenylglycine Dane salt is suspended in an anhydrous solvent such as dichloromethane in a large-scale reactor.

    • The mixture is cooled to a low temperature, typically between -20°C and -35°C.[5]

    • Pivaloyl chloride is added dropwise to the stirred suspension while maintaining the low temperature. This reaction forms a mixed anhydride.[8]

  • Acylation:

    • A solution of 6-APA, silylated or as a salt, in a suitable solvent is prepared separately and cooled.

    • The cold 6-APA solution is then added to the mixed anhydride solution. The acylation reaction is allowed to proceed for several hours at a controlled low temperature.[5]

  • Hydrolysis and Deprotection:

    • After the acylation is complete, the reaction mixture is quenched with water.

    • The pH of the mixture is adjusted with an acid (e.g., hydrochloric acid) to hydrolyze the enamine protecting group, yielding the N-acylated ampicillin.

  • Isolation and Purification:

    • The aqueous layer containing the ampicillin is separated.

    • The pH is then carefully adjusted to the isoelectric point of ampicillin to induce precipitation.

    • The precipitated ampicillin is collected by filtration, washed with cold water and acetone, and dried under vacuum to yield the final product.

Mandatory Visualization

The following diagrams illustrate the comparative workflows of the chemical and enzymatic synthesis of ampicillin.

G cluster_0 Chemical Synthesis (Dane Salt Method) cluster_1 Enzymatic Synthesis chem_start Start: 6-APA & D-Phenylglycine Dane Salt chem_step1 Mixed Anhydride Formation (Pivaloyl Chloride, -30°C) chem_start->chem_step1 chem_step2 Acylation of 6-APA chem_step1->chem_step2 chem_step3 Hydrolysis & Deprotection (Acidic conditions) chem_step2->chem_step3 chem_step4 Purification (Precipitation & Filtration) chem_step3->chem_step4 chem_end End: Ampicillin chem_step4->chem_end enz_start Start: 6-APA & D-Phenylglycine Methyl Ester enz_step1 Enzymatic Coupling (Penicillin G Acylase, 25-35°C, Aqueous) enz_start->enz_step1 enz_step2 Purification (Crystallization) enz_step1->enz_step2 enz_end End: Ampicillin enz_step2->enz_end

Caption: Comparative workflow of ampicillin synthesis.

G cluster_pivalate Pivaloyl Chloride Route cluster_enzymatic Enzymatic Route pivalate_yield High Yield (75-90%) enzymatic_yield Variable Yield (47-97%) pivalate_conditions Harsh Conditions (-30°C, Organic Solvents) enzymatic_conditions Mild Conditions (25-35°C, Aqueous) pivalate_waste Significant Waste (Chlorinated & Organic) enzymatic_waste Minimal, Biodegradable Waste pivalate_cost Lower Reagent Cost, Higher Operational Cost enzymatic_cost High Enzyme Cost, Lower Operational Cost

References

Safety Operating Guide

Proper Disposal of Sodium Trimethylacetate Hydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical waste. This guide provides essential safety information and a detailed protocol for the proper disposal of sodium trimethylacetate hydrate, tailored for researchers, scientists, and drug development professionals.

This compound, also known as sodium pivalate hydrate, requires careful handling due to its potential to cause skin, eye, and respiratory irritation. Adherence to proper disposal procedures is crucial to mitigate these risks and ensure compliance with environmental regulations.

Safety and Handling Profile

Before handling this compound, it is essential to be familiar with its safety profile and the necessary protective measures.

PropertyInformation
Appearance White to almost white crystalline powder.[1]
Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
Personal Protective Equipment (PPE) Wear safety glasses with side shields (or goggles), protective gloves, and protective clothing.[3] Respiratory protection may be required if dust is generated.
First Aid Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with plenty of water. Ingestion: Clean mouth with water. In all cases of concern, consult a physician.[3]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place at room temperature.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The primary responsibility for proper waste characterization lies with the waste generator.[4]

1. Waste Identification and Classification:

  • Consult the Safety Data Sheet (SDS) for specific disposal recommendations.[5]

  • Determine if the waste is considered hazardous based on its characteristics (ignitability, corrosivity, reactivity, toxicity) and local regulations.[3] While this compound is not always classified as a hazardous waste for transport, it is crucial to make this determination based on its use and any potential contamination.[2][4]

2. Segregation of Waste:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[2]

  • Keep solid and liquid waste separate.[2]

3. Containerization:

  • Use a designated, compatible, and leak-proof container for the waste.[2][3] The container should have a secure lid or cap.[4]

  • Ensure the container is appropriate for the type of waste (e.g., solid).

4. Labeling:

  • Clearly label the waste container with "Hazardous Waste" (if applicable), the full chemical name "this compound," and the date of accumulation.[6]

  • Do not use abbreviations or chemical formulas on the primary label.

5. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[3][4]

  • Ensure the storage area is secure and away from incompatible materials.

6. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[4][7]

  • Do not dispose of this compound down the drain or in regular trash unless explicitly authorized by your EHS department and local regulations.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Generate Sodium Trimethylacetate Hydrate Waste consult_sds Consult Safety Data Sheet (SDS) for disposal information start->consult_sds is_hazardous Is the waste considered hazardous under local regulations? consult_sds->is_hazardous segregate Segregate from other waste streams is_hazardous->segregate Yes non_hazardous_disposal Follow institutional guidelines for non-hazardous chemical waste disposal is_hazardous->non_hazardous_disposal No containerize Place in a labeled, compatible container segregate->containerize store Store in a designated Satellite Accumulation Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal service for pickup store->contact_ehs end End: Proper Disposal contact_ehs->end non_hazardous_disposal->end

Caption: Disposal decision workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistics for Handling Sodium Trimethylacetate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling sodium trimethylacetate hydrate, including detailed operational and disposal plans. Following these procedures will help minimize risks and ensure compliance with safety regulations.

Key Safety Information

A summary of the key safety data for this compound is provided in the table below. This information is derived from safety data sheets (SDS) and should be consulted before beginning any work with this chemical.

ParameterDetails
GHS Hazard Statements H315: Causes skin irritation[1][2]
H319: Causes serious eye irritation[1][2]
H335: May cause respiratory irritation[1][2]
Signal Word Warning[2]
Appearance White to almost white crystalline powder[3][4]
Storage Store in a cool, dark, and well-ventilated place in a tightly closed container[3]
Incompatible Materials Oxidizing agents[3]
CAS Number 143174-36-1[1][2][4]

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment should be worn when handling this compound.

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles[3][5]Protects eyes from dust particles and splashes.
Hand Protection Protective gloves (e.g., nitrile)[3][5]Prevents skin contact with the compound.
Body Protection Laboratory coat[3][6]Protects skin and clothing from contamination.
Respiratory Protection Dust respirator (NIOSH-approved)[2][3]Recommended when handling large quantities or when dust generation is likely.

Operational and Disposal Plans

Operational Plan: Step-by-Step Handling Procedures
  • Preparation:

    • Ensure that a safety shower and eye wash station are readily accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Don all required personal protective equipment (PPE) before handling the chemical.

    • Inspect gloves for any tears or holes before use[5].

  • Handling:

    • Avoid the formation and inhalation of dust[1][5].

    • Avoid contact with skin, eyes, and clothing[3].

    • Weigh and transfer the chemical carefully to minimize dust generation.

    • Keep the container tightly closed when not in use[1].

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the chemical[1][5].

    • Clean the work area and any equipment used.

    • Remove and properly store or dispose of contaminated PPE. Contaminated clothing should be washed before reuse[1].

Disposal Plan
  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations[1]. Do not mix with other waste[1].

  • Container Disposal: Leave the chemical in its original container[1]. Handle uncleaned containers as you would the product itself[1]. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

ScenarioProcedure
Spill 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. Cover the spill with an absorbent material to prevent dust from becoming airborne. 4. Carefully sweep or scoop the material into a designated hazardous waste container[3]. 5. Clean the spill area with a suitable decontaminating agent.
Fire 1. Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the fire[3][5]. 2. Wear self-contained breathing apparatus for firefighting if necessary[5].
First Aid If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[1]. If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower[1]. If skin irritation occurs, get medical advice/attention[1]. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. If eye irritation persists, get medical advice/attention[1]. If Swallowed: Rinse mouth. Immediately make the victim drink water (two glasses at most)[1]. Consult a doctor if feeling unwell[7].

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation ppe Don PPE prep->ppe handling Handling in Ventilated Area ppe->handling storage Secure Storage handling->storage If not all used post_handling Post-Handling Cleanup handling->post_handling emergency Emergency Procedures handling->emergency decontaminate Decontaminate Work Area post_handling->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe disposal Waste Disposal remove_ppe->disposal Dispose of contaminated items emergency->disposal Aftermath Cleanup

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium trimethylacetate hydrate
Reactant of Route 2
Sodium trimethylacetate hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.